BIBF 1202
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N5O4/c1-33-14-16-35(17-15-33)19-26(36)34(2)23-11-9-22(10-12-23)31-28(20-6-4-3-5-7-20)27-24-13-8-21(30(38)39)18-25(24)32-29(27)37/h3-13,18,32,37H,14-17,19H2,1-2H3,(H,38,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJMWYVJAVLZEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894783-71-2 | |
| Record name | BIBF-1202 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0894783712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIBF-1202 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW8QB286HN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BIBF 1202 (Nintedanib) in Idiopathic Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Idiopathic Pulmonary Fibrosis (IPF) is a devastating and progressive lung disease characterized by the relentless accumulation of scar tissue, leading to a terminal decline in lung function.[1][2] At the heart of its pathogenesis are complex signaling pathways that drive the proliferation and activation of fibroblasts, the primary cells responsible for extracellular matrix deposition.[1][2] BIBF 1202, known as nintedanib (B1663095), has emerged as a critical therapeutic agent in slowing the progression of IPF.[3][4] This small molecule tyrosine kinase inhibitor was initially developed as an anti-cancer agent due to its anti-angiogenic properties.[1][5][6] Its efficacy in IPF stems from its ability to simultaneously block multiple receptor tyrosine kinases (RTKs) implicated in fibrosis: Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR).[1][2][3][5][6] This guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and experimental methodologies underpinning the action of nintedanib in the context of IPF.
Core Mechanism of Action: Multi-Target Tyrosine Kinase Inhibition
Nintedanib functions as an ATP-competitive inhibitor, binding to the intracellular ATP-binding pocket of VEGFR, FGFR, and PDGFR.[3][5] This action prevents the autophosphorylation of these receptors, thereby blocking the initiation of downstream signaling cascades that are crucial for the pro-fibrotic activities of fibroblasts.[3][5] Beyond these primary targets, nintedanib also demonstrates inhibitory activity against non-receptor tyrosine kinases such as Src, Lck, and Lyn.[1][5][6]
The pathogenesis of IPF involves a milieu of growth factors, including PDGF, FGF, and VEGF, that promote the proliferation, migration, and differentiation of fibroblasts into myofibroblasts.[1][3][7] Myofibroblasts are key effector cells in fibrosis, excessively secreting extracellular matrix (ECM) proteins like collagen.[1][2] By inhibiting the receptors for these growth factors, nintedanib effectively curtails these pathological cellular behaviors.[1][2][3]
Quantitative Data: Potency and Cellular Effects
The inhibitory activity of nintedanib has been quantified through various in vitro assays, providing a clear picture of its potency against its molecular targets and its effects on cellular functions relevant to IPF.
Table 1: In Vitro Kinase Inhibition Profile of Nintedanib
| Kinase Target | IC50 (nmol/L) |
| VEGFR-1 | 34[1][8] |
| VEGFR-2 | 13[8], 21[1] |
| VEGFR-3 | 13[1][8] |
| FGFR-1 | 69[1][8] |
| FGFR-2 | 37[1][8] |
| FGFR-3 | 108[1][8] |
| FGFR-4 | 610[1] |
| PDGFRα | 59[1][8] |
| PDGFRβ | 65[1][8] |
| Flt-3 | 26[1] |
| Src | 156[1] |
| Lck | 16[1][9] |
| Lyn | 195[1] |
Table 2: Cellular Activity of Nintedanib
| Cell Type/Process | Stimulus | IC50 (nmol/L) |
| Human Umbilical Vein Endothelial Cells (HUVECs) Proliferation | VEGF | 9[1] |
| Human Aortic Smooth Muscle Cells (HUASMCs) Proliferation | PDGF-BB | 69[1] |
| Bovine Retinal Pericytes Proliferation | PDGF-BB | 79[1] |
| Normal Human Lung Fibroblasts (N-HLF) PDGFRα Autophosphorylation | PDGF-BB | 22[1] |
| Normal Human Lung Fibroblasts (N-HLF) PDGFRβ Autophosphorylation | PDGF-BB | 39[1] |
| Normal Human Lung Fibroblasts (N-HLF) Proliferation | PDGF-BB | 64[1] |
| IPF Human Lung Fibroblasts (IPF-HLF) Motility | PDGF | 28[3] |
| Normal Human Lung Fibroblasts (N-HLF) Motility | PDGF | 19[3] |
| IPF Human Lung Fibroblasts (IPF-HLF) Motility | FGF | 226[3] |
| Normal Human Lung Fibroblasts (N-HLF) Motility | FGF | 86[3] |
Signaling Pathways Targeted by Nintedanib
The inhibition of VEGFR, FGFR, and PDGFR by nintedanib leads to the downregulation of several key intracellular signaling pathways that are aberrantly activated in IPF. These include the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K)/Akt, and Src signaling cascades.[10]
Nintedanib's Impact on Pro-Fibrotic Signaling
Caption: Nintedanib inhibits key pro-fibrotic signaling pathways.
Experimental Protocols
The elucidation of nintedanib's mechanism of action has been dependent on a variety of in vitro and in vivo experimental models.
In Vitro Methodologies
1. Kinase Inhibition Assays:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of nintedanib against specific tyrosine kinases.
-
Protocol Outline:
-
Recombinant human protein kinase domains are used.
-
Enzymatic reactions are carried out in the presence of varying concentrations of nintedanib.
-
Kinase activity is measured, typically through the quantification of ATP consumption or substrate phosphorylation.
-
IC50 values are calculated from the dose-response curves.
-
2. Cell Proliferation/Viability Assays:
-
Objective: To assess the effect of nintedanib on the proliferation of relevant cell types (e.g., lung fibroblasts, endothelial cells).
-
Protocol Outline:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with a pro-proliferative stimulus (e.g., PDGF-BB, FGF-2, VEGF) in the presence of varying concentrations of nintedanib.
-
After a defined incubation period (e.g., 24-72 hours), cell viability is assessed using colorimetric or fluorometric assays (e.g., MTS, MTT, or resazurin-based assays).
-
Absorbance or fluorescence is measured, and EC50 values for growth inhibition are determined.
-
3. Western Blotting for Protein Phosphorylation:
-
Objective: To determine the effect of nintedanib on the phosphorylation state of receptor tyrosine kinases and downstream signaling proteins.
-
Protocol Outline:
-
Cells (e.g., human lung fibroblasts) are cultured and treated with nintedanib at various concentrations, followed by stimulation with a growth factor (e.g., PDGF-BB).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
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The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-PDGFR, phospho-Akt, phospho-ERK).
-
Following incubation with a secondary antibody, the protein bands are visualized and quantified.
-
4. Cell Migration (Wound Healing/Scratch) Assay:
-
Objective: To evaluate the impact of nintedanib on fibroblast migration.
-
Protocol Outline:
-
A confluent monolayer of cells is "scratched" with a sterile pipette tip to create a cell-free gap.
-
The cells are then treated with different concentrations of nintedanib.
-
Images of the scratch are captured at different time points (e.g., 0, 12, 24 hours).
-
The rate of wound closure is measured to assess cell migration.
-
Workflow for In Vitro Cellular Assays
Caption: Generalized workflow for in vitro evaluation of nintedanib.
In Vivo Models
Bleomycin-Induced Pulmonary Fibrosis Model:
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Objective: To assess the anti-fibrotic efficacy of nintedanib in a well-established animal model of lung fibrosis.
-
Protocol Outline:
-
Pulmonary fibrosis is induced in mice or rats via intratracheal administration of bleomycin (B88199).
-
Nintedanib treatment is initiated either prophylactically (before or at the time of bleomycin administration) or therapeutically (after the establishment of fibrosis).
-
The drug is typically administered daily via oral gavage.
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At the end of the study period, lung tissues are harvested for analysis.
-
Efficacy is evaluated through histological assessment of fibrosis (e.g., Ashcroft scoring), measurement of lung collagen content (e.g., hydroxyproline (B1673980) assay), and analysis of inflammatory markers and pro-fibrotic gene expression.
-
Conclusion
Nintedanib represents a significant advancement in the management of idiopathic pulmonary fibrosis. Its mechanism of action, centered on the potent and simultaneous inhibition of key receptor tyrosine kinases (VEGFR, FGFR, and PDGFR), directly counteracts the fundamental pathogenic processes of fibroblast proliferation, migration, and differentiation. This multi-targeted approach effectively dampens the pro-fibrotic signaling milieu within the lung, ultimately slowing the progressive loss of lung function that is the hallmark of IPF. The comprehensive in vitro and in vivo data provide a robust scientific rationale for its clinical efficacy. Further research into the nuanced interactions of nintedanib with various signaling pathways will continue to refine our understanding and may unveil new therapeutic opportunities in the fight against fibrotic diseases.
References
- 1. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. researchgate.net [researchgate.net]
- 5. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nintedanib: evidence for its therapeutic potential in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Potential of nintedanib in treatment of progressive fibrosing interstitial lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Common molecular pathways targeted by nintedanib in cancer and IPF: A bioinformatic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Nintedanib Signaling Pathways in Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nintedanib (B1663095) is a potent, orally available small-molecule triple angiokinase inhibitor that targets the primary drivers of angiogenesis and tumor growth: vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs).[1][2][3] By competitively binding to the ATP-binding pocket of these receptor tyrosine kinases, nintedanib effectively blocks their autophosphorylation and downstream signaling cascades.[1][3] This multifaceted inhibition disrupts critical pathways involved in tumor cell proliferation, migration, and the formation of the tumor microenvironment, establishing nintedanib as a significant therapeutic agent in the management of non-small cell lung cancer (NSCLC), particularly in combination with chemotherapy for patients with adenocarcinoma histology.[4][5] This technical guide provides an in-depth overview of the signaling pathways modulated by nintedanib in lung cancer, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms.
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of Nintedanib
| Kinase Target | IC50 (nM) |
| FGFR1 | 300–1,000 |
| FGFR2 | 257 |
| FGFR3 | 300–1,000 |
| FGFR4 | 300–1,000 |
| PDGFRα | 41 |
| PDGFRβ | 58 |
| VEGFR1 | 300–1,000 |
| VEGFR2 | 46 |
| VEGFR3 | 33 |
| LCK | 22 |
| LYN | 300–1,000 |
| SRC | 811 |
| FLT-3 | 17 |
| Data compiled from cellular BA/F3 assays.[6] |
Table 2: Nintedanib IC50 Values in NSCLC Cell Lines
| Cell Line | Histology | IC50 (µM) | Assay Method |
| A549 | Adenocarcinoma | 22.62 | MTT |
| PC-9 | Adenocarcinoma | ~2.5 to >5 | MTT |
| H2228 | Adenocarcinoma | ~2.5 to >5 | MTT |
| H3122 | Adenocarcinoma | ~2.5 to >5 | MTT |
| H1993 | Adenocarcinoma | ~2.5 to >5 | MTT |
| H460 | Large Cell Carcinoma | ~2.5 to >5 | MTT |
| H1975 | Adenocarcinoma | ~2.5 to >5 | MTT |
| NCI-H1703 | Squamous Cell Carcinoma | - | - |
| LC-2/ad | Adenocarcinoma | - | - |
| Calu-6 | Adenocarcinoma | > 1 | [3H] Thymidine uptake |
| Data from various cell viability and proliferation assays.[1][7] |
Table 3: Preclinical In Vivo Efficacy of Nintedanib
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |
| NCI-H1703 (NSCLC) | Nintedanib (100 mg/kg) | 107 (tumor shrinkage) |
| NCI-H1703 (NSCLC) | Imatinib (75 mg/kg, qd) | 45 |
| NCI-H1703 (NSCLC) | Imatinib (75 mg/kg, bid) | 58 |
| NCI-H1703 (NSCLC) | Vatalanib (100 mg/kg) | 73 |
| Data from a study comparing nintedanib with other kinase inhibitors.[4] |
Table 4: Key Efficacy Outcomes from the LUME-Lung 1 Phase III Clinical Trial (Nintedanib + Docetaxel (B913) vs. Placebo + Docetaxel)
| Patient Population | Endpoint | Nintedanib + Docetaxel | Placebo + Docetaxel | Hazard Ratio (95% CI) | p-value |
| All Patients | Median PFS | 3.4 months | 2.7 months | 0.79 (0.68–0.92) | 0.0019 |
| Median OS | 10.1 months | 9.1 months | 0.94 (0.83–1.05) | 0.2720 | |
| Adenocarcinoma Histology | Median PFS | 4.0 months | 2.8 months | 0.77 (0.62-0.96) | 0.0193 |
| Median OS | 12.6 months | 10.3 months | 0.83 (0.70–0.99) | 0.0359 | |
| Adenocarcinoma, progressed <9 months after start of first-line therapy | Median OS | 10.9 months | 7.9 months | 0.75 (0.60–0.92) | 0.0073 |
| PFS: Progression-Free Survival; OS: Overall Survival.[8][9] |
Signaling Pathways
Nintedanib exerts its anti-tumor effects by simultaneously inhibiting multiple signaling pathways crucial for tumor growth and angiogenesis.[2][3] The primary targets are the receptor tyrosine kinases VEGFR, FGFR, and PDGFR.[2][3]
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis.[10] Nintedanib inhibits VEGFR-1, -2, and -3.[2] Inhibition of VEGFR-2 is considered the most crucial for blocking the formation and maintenance of tumor vasculature.[11] Downstream signaling cascades affected include the PI3K/AKT and MAPK pathways, leading to decreased endothelial cell proliferation, migration, and survival.[2][12]
FGFR Signaling Pathway
The Fibroblast Growth Factor (FGF) signaling pathway is involved in cell proliferation, differentiation, and angiogenesis.[2] Nintedanib inhibits FGFR-1, -2, and -3.[2] Upregulation of the FGFR pathway has been identified as a potential resistance mechanism to anti-VEGF therapies, making nintedanib's dual inhibition a significant advantage.[13] Downstream signaling involves the RAS/MAPK and PI3K/AKT pathways.[2]
PDGFR Signaling Pathway
The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a role in cell growth, proliferation, and angiogenesis, particularly in the recruitment of pericytes and vascular smooth muscle cells to stabilize newly formed blood vessels.[5] Nintedanib inhibits both PDGFR-α and PDGFR-β.[2] Similar to the other pathways, downstream signaling primarily involves the PI3K/AKT and MAPK pathways.[2]
Experimental Protocols
Determination of Nintedanib IC50 in NSCLC Cell Lines (MTT Assay)
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of nintedanib in NSCLC cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[1]
Materials:
-
NSCLC cell lines (e.g., A549, H1975)
-
Complete growth medium (e.g., DMEM or RPMI supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Nintedanib
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Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare a stock solution of nintedanib in DMSO.
-
Perform serial dilutions of nintedanib in complete medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).[1]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for 48-72 hours.[1]
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.[7]
-
Incubate for 2-4 hours at 37°C.[14]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[7]
-
-
Data Acquisition and Analysis:
In Vivo Tumor Xenograft Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of nintedanib in a lung cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
NSCLC cell line (e.g., NCI-H1703)
-
Matrigel (optional)
-
Nintedanib
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer nintedanib orally (e.g., by gavage) at a specified dose and schedule (e.g., 100 mg/kg, daily).[4]
-
Administer the vehicle control to the control group.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.
-
Calculate tumor growth inhibition (TGI) and perform statistical analysis.
-
Tumor tissue can be used for further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).
-
Conclusion
Nintedanib's mechanism of action, centered on the potent and simultaneous inhibition of VEGFR, FGFR, and PDGFR signaling pathways, provides a robust strategy for combating lung cancer. Its efficacy, particularly in patients with adenocarcinoma, has been demonstrated in both preclinical models and large-scale clinical trials. This technical guide offers a comprehensive resource for understanding the molecular basis of nintedanib's anti-tumor activity and provides foundational protocols for further research and development in the field of lung cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. benchchem.com [benchchem.com]
- 4. Triple Angiokinase Inhibitor Nintedanib Directly Inhibits Tumor Cell Growth and Induces Tumor Shrinkage via Blocking Oncogenic Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nintedanib selectively inhibits the activation and tumour-promoting effects of fibroblasts from lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nintedanib: evidence for its therapeutic potential in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Docetaxel plus nintedanib versus docetaxel plus placebo in patients with previously treated non-small-cell lung cancer (LUME-Lung 1): a phase 3, double-blind, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of combined VEGFR1–3, PDGFα/β, and FGFR1–3 blockade using nintedanib for esophagogastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wjpls.org [wjpls.org]
An In-depth Technical Guide on BIBF 1202: Targets and Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIBF 1202 is the principal active metabolite of Nintedanib (BIBF 1120), a multi-targeted tyrosine kinase inhibitor. Formed via ester hydrolysis of its parent compound, this compound exhibits inhibitory activity against key drivers of angiogenesis and fibrosis, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs). This technical guide provides a comprehensive overview of the known molecular targets of this compound, its molecular interactions, and detailed experimental protocols for its study. While exhibiting a similar target profile to Nintedanib, quantitative data indicates that this compound is a less potent inhibitor for several of these key kinases. This document aims to serve as a core resource for researchers investigating the pharmacology and therapeutic potential of this active metabolite.
Introduction
Nintedanib (BIBF 1120) is an established therapeutic agent for idiopathic pulmonary fibrosis (IPF) and certain types of cancer. Its mechanism of action lies in the inhibition of multiple receptor tyrosine kinases. Following oral administration, Nintedanib is rapidly metabolized, primarily through ester cleavage, to form its main active metabolite, this compound.[1][2] This free acid metabolite is subsequently glucuronidated to this compound glucuronide for excretion.[3][4] Although this compound demonstrates pharmacological activity at some of the same receptors as Nintedanib, its in vivo potency is notably lower.[1] Understanding the specific molecular interactions and inhibitory profile of this compound is crucial for a complete comprehension of Nintedanib's overall pharmacological effect and for the development of future therapeutic strategies.
Molecular Targets and Interactions
This compound, like its parent compound Nintedanib, is an inhibitor of the VEGFR, FGFR, and PDGFR families of receptor tyrosine kinases.[5] These receptors are critical mediators of signaling pathways that regulate cell proliferation, migration, and angiogenesis.
Vascular Endothelial Growth Factor Receptors (VEGFRs)
This compound has been shown to inhibit VEGFR2, a key mediator of VEGF-induced angiogenesis. The binding of VEGF to VEGFR2 initiates a signaling cascade that promotes the proliferation and migration of endothelial cells.
Fibroblast Growth Factor Receptors (FGFRs)
The FGFR family (FGFR1-4) and their ligands, the fibroblast growth factors (FGFs), are involved in a wide range of cellular processes, including cell growth, differentiation, and angiogenesis. Dysregulation of FGFR signaling is implicated in various cancers.
Platelet-Derived Growth Factor Receptors (PDGFRs)
PDGFRs (PDGFRα and PDGFRβ) are activated by platelet-derived growth factors (PDGFs) and play a significant role in the growth and survival of fibroblasts and other mesenchymal cells. Inhibition of PDGFR signaling is a key mechanism in the anti-fibrotic effects of Nintedanib.
Quantitative Data
The inhibitory activity of this compound has been quantified against VEGFR2. While specific IC50 values for many of its targets are not widely available in the public domain, comparative data provides insight into its potency relative to Nintedanib.
| Target | This compound IC50 (nM) | Nintedanib IC50 (nM) | Reference |
| VEGFRs | |||
| VEGFR1 | Data not available | 34 | [6] |
| VEGFR2 | 62 | 13 | [5][6] |
| VEGFR3 | Data not available | 13 | [6] |
| FGFRs | |||
| FGFR1 | Data not available | 69 | [6] |
| FGFR2 | Data not available | 37 | [6] |
| FGFR3 | Data not available | 108 | [6] |
| PDGFRs | |||
| PDGFRα | Data not available | 59 | [6] |
| PDGFRβ | Data not available | 65 | [6] |
Comparative Potency of this compound vs. Nintedanib in Cellular Assays
| Assay | Stimulant | Cell Type | Potency of this compound relative to Nintedanib | Reference |
| Cell Proliferation | VEGF or bFGF | Human Umbilical Vascular Endothelial Cells (HUVECs) | ~9-10 fold lower | [1] |
| PDGFRα Stimulation | PDGF | Primary Lung Fibroblasts | ~265-fold lower | [1] |
| PDGFRβ Stimulation | PDGF | Primary Lung Fibroblasts | ~607-fold lower | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its analysis.
References
- 1. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. apexbt.com [apexbt.com]
Vargatef (Nintedanib): A Technical Deep Dive into its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vargatef (nintedanib), a potent small molecule inhibitor, has emerged as a significant therapeutic agent in the management of idiopathic pulmonary fibrosis (IPF) and certain types of cancer. This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development of nintedanib (B1663095). It details the drug's mechanism of action as a triple angiokinase inhibitor, targeting Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). This document summarizes key quantitative data from pivotal studies, outlines detailed experimental methodologies for crucial assays, and visualizes the complex signaling pathways and experimental workflows involved in its development.
Discovery and Preclinical Development
Nintedanib (formerly known as BIBF 1120) was discovered and developed by Boehringer Ingelheim. Interestingly, it was identified as a side product during a screening program for cyclin-dependent kinase (CDK4) inhibitors. Subsequent investigations revealed its potent and specific inhibitory profile against key receptor tyrosine kinases involved in angiogenesis and fibrosis.
Mechanism of Action
Nintedanib is a competitive intracellular inhibitor that binds to the ATP-binding pocket of VEGFR, FGFR, and PDGFR. This binding blocks the autophosphorylation of these receptors, thereby inhibiting downstream signaling cascades crucial for the proliferation, migration, and survival of various cell types, including endothelial cells, pericytes, and fibroblasts. In addition to these primary targets, nintedanib also inhibits non-receptor tyrosine kinases such as Src, Lck, and Lyn.
In Vitro Kinase Inhibition
The inhibitory activity of nintedanib against a panel of kinases was determined in enzymatic assays using human recombinant protein kinase domains. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity against VEGFR, FGFR, and PDGFR families.
| Kinase Target | IC50 (nM) |
| VEGFR Family | |
| VEGFR-1 | 34 |
| VEGFR-2 | 21 |
| VEGFR-3 | 13 |
| FGFR Family | |
| FGFR-1 | 69 |
| FGFR-2 | 37 |
| FGFR-3 | 108 |
| FGFR-4 | 610 |
| PDGFR Family | |
| PDGFRα | 59 |
| PDGFRβ | 65 |
| Other Kinases | |
| Flt-3 | 26 |
| Lck | 16 |
| Lyn | 195 |
| Src | 156 |
Signaling Pathways
Nintedanib exerts its therapeutic effects by modulating several critical signaling pathways implicated in fibrosis and angiogenesis.
Key Preclinical Experimental Protocols
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the proliferation of cells by detecting the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, into newly synthesized DNA.
Methodology:
-
Cell Seeding: Plate human lung fibroblasts in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of nintedanib.
-
Stimulation: Stimulate cell proliferation with a growth factor such as PDGF-BB (50 ng/mL).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.
-
Detection: Add an anti-BrdU antibody conjugated to peroxidase, followed by a substrate solution to elicit a colorimetric reaction.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The color intensity is directly proportional to the amount of BrdU incorporated, indicating the level of cell proliferation.
Fibroblast Migration Assay (Scratch Assay)
This method assesses the effect of nintedanib on the migration of fibroblasts.
Methodology:
-
Cell Seeding: Seed human lung fibroblasts in a multi-well plate to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" in the monolayer with a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh medium containing different concentrations of nintedanib.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the width of the scratch at different points for each condition and time point. The rate of wound closure is calculated to determine the effect of nintedanib on cell migration.
Clinical Development
Nintedanib was initially investigated as a treatment for various solid tumors. Its development for non-small cell lung cancer (NSCLC) showed promising results. Subsequently, recognizing the role of the targeted pathways in fibrosis, its clinical development was extended to idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease.
Pivotal Clinical Trials in Idiopathic Pulmonary Fibrosis
The efficacy and safety of nintedanib for the treatment of IPF were established in two replicate Phase III, randomized, double-blind, placebo-controlled trials: INPULSIS-1 and INPULSIS-2. These followed the positive results of the Phase II TOMORROW trial.
Key Inclusion Criteria for INPULSIS Trials:
-
Age ≥ 40 years
-
Diagnosis of IPF within the last 5 years
-
Forced Vital Capacity (FVC) ≥ 50% of predicted value
-
Diffusing capacity of the lung for carbon monoxide (DLCO) between 30% and 79% of predicted value
Key Exclusion Criteria for INPULSIS Trials:
-
Clinically significant airway obstruction
-
Sustained improvement in FVC or DLCO prior to screening
-
Other known causes of interstitial lung disease
Efficacy in IPF
The primary endpoint for the INPULSIS trials was the annual rate of decline in Forced Vital Capacity (FVC). Both trials demonstrated a statistically significant reduction in the annual rate of FVC decline in patients receiving nintedanib compared to placebo.
| Trial | Treatment Group | Annual Rate of FVC Decline (mL/year) | Difference from Placebo (mL/year) | p-value |
| INPULSIS-1 | Nintedanib | -114.7 | 125.2 | <0.001 |
| Placebo | -239.9 | |||
| INPULSIS-2 | Nintedanib | -113.6 | 93.7 | <0.001 |
| Placebo | -207.3 | |||
| Pooled Data | Nintedanib | -112.4 | 110.9 | <0.001 |
| Placebo | -223.3 |
Regulatory Milestones
-
October 15, 2014: The U.S. Food and Drug Administration (FDA) approved Ofev (nintedanib) for the treatment of idiopathic pulmonary fibrosis.
-
January 2015: Nintedanib was authorized for use in Europe for IPF.
-
September 2019: The FDA granted a second indication for nintedanib for slowing the rate of decline in pulmonary function in patients with systemic sclerosis-associated interstitial lung disease (SSc-ILD).
-
March 9, 2020: The FDA approved a new indication for nintedanib to treat patients with chronic fibrosing interstitial lung diseases with a progressive phenotype.
Conclusion
The discovery and development of Vargatef (nintedanib) represent a significant advancement in the treatment of fibrotic lung diseases and certain cancers. Its unique mechanism of action, targeting multiple key signaling pathways, has been rigorously validated through extensive preclinical and clinical research. The data presented in this guide underscore the robust scientific foundation for its therapeutic use and provide a valuable resource for researchers and clinicians in the field of drug development and respiratory medicine.
BIBF 1202: A Comprehensive Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIBF 1202 is the primary and pharmacologically active metabolite of nintedanib (B1663095) (formerly known as BIBF 1120), a small molecule tyrosine kinase inhibitor. Nintedanib is approved for the treatment of idiopathic pulmonary fibrosis (IPF), certain forms of non-small cell lung cancer (NSCLC), and other progressive fibrosing interstitial lung diseases. Understanding the pharmacokinetic and pharmacodynamic profile of this compound is crucial for a comprehensive grasp of nintedanib's mechanism of action, its efficacy, and its safety profile. This technical guide provides an in-depth summary of the available data on this compound, including its metabolic pathway, pharmacokinetic parameters, and its activity as a tyrosine kinase inhibitor.
Pharmacokinetics
This compound is formed in the body from its parent drug, nintedanib, through a primary metabolic pathway.
Metabolism and Elimination
Nintedanib is predominantly metabolized via hydrolytic cleavage by esterases, resulting in the formation of its free acid moiety, this compound.[1] This biotransformation is a major route of clearance for nintedanib. Following its formation, this compound is subsequently glucuronidated by uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes, primarily UGT 1A1, UGT 1A7, UGT 1A8, and UGT 1A10, to form this compound glucuronide.[1] Both this compound and its glucuronide are mainly excreted through the biliary-fecal route, with less than 1% of the parent drug being eliminated via urine.[1]
The metabolic pathway of nintedanib to this compound and its subsequent glucuronidation is depicted in the following diagram:
Pharmacokinetic Parameters
Quantitative data on the pharmacokinetic parameters of this compound are summarized in the tables below. It is important to note that some of the available data comes from studies where nintedanib was co-administered with other drugs, which may influence the pharmacokinetic profile of its metabolites.
Table 1: Pharmacokinetic Parameters of this compound in Japanese Patients with IPF (Multiple Doses of Nintedanib) [2]
| Parameter | Nintedanib Alone | Nintedanib with Pirfenidone |
| tmax,ss (h) | 3–4 | 3–5 |
| t1/2,ss (h) | ~23 | 27–26 |
tmax,ss: Time to reach maximum steady-state plasma concentration; t1/2,ss: Terminal half-life at steady state.
Table 2: Geometric Mean Cmax,ss of this compound in Japanese Patients with IPF (Nintedanib 150 mg twice daily) [2]
| Treatment | gMean Cmax,ss (ng/mL) |
| Nintedanib Alone | 33.2 |
| Nintedanib with Pirfenidone | 15.4 |
gMean Cmax,ss: Geometric mean maximum steady-state plasma concentration.
A population pharmacokinetic analysis of nintedanib in patients with non-small cell lung cancer (NSCLC) and idiopathic pulmonary fibrosis (IPF) found that the pharmacokinetics and covariate effects for this compound were similar to those of nintedanib.[3]
Pharmacodynamics
This compound is an active metabolite that contributes to the overall pharmacological effect of nintedanib, albeit with a lower potency than the parent compound.[3]
Mechanism of Action and In Vitro Potency
Like its parent drug, this compound acts as a tyrosine kinase inhibitor. It has been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The in vitro potency of this compound against this receptor is detailed in the table below.
Table 3: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| VEGFR2 | 62 | [4] |
IC50: Half-maximal inhibitory concentration.
While this compound demonstrates activity against VEGFR2, its potency against other key targets of nintedanib, such as Platelet-Derived Growth Factor Receptors (PDGFR) and Fibroblast Growth Factor Receptors (FGFR), is substantially lower than that of the parent compound. Specifically, in in-vivo cellular assays, this compound showed a significantly lower potency compared to nintedanib in stimulating human umbilical vascular endothelial cells (based on VEGF or bFGF stimulation) and in stimulating primary lung fibroblasts (based on PDGFRα and PDGFRβ stimulation).[3] The in vivo efficacy of this compound was not observed in mouse xenograft models, suggesting that its plasma concentrations are unlikely to be the primary contributor to the clinical effects of nintedanib.[3]
Transporter Interactions
In vitro studies have shown that this compound is a substrate of the organic anion-transporting polypeptides OATP-1B1 and OATP-2B1.[1]
Signaling Pathway
By inhibiting VEGFR2, this compound can interfere with downstream signaling cascades that are crucial for angiogenesis, cell proliferation, and survival. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of signaling events, including the activation of the PLCγ-PKC-MAPK and the PI3K-Akt pathways. This compound, by blocking the ATP-binding site of the VEGFR2 kinase domain, inhibits these downstream signals.
A simplified representation of the VEGFR2 signaling pathway and the point of inhibition by this compound is shown below.
Experimental Protocols
Quantification of this compound in Biological Matrices
A common and validated method for the simultaneous determination of nintedanib and this compound in plasma and tissue homogenates is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). A representative experimental workflow for such an analysis is outlined below.
A detailed protocol for such an assay would typically include the following steps:
-
Sample Preparation: Protein precipitation of plasma or tissue homogenate samples is performed using a solvent like acetonitrile. An internal standard is added prior to precipitation to ensure accuracy.
-
Chromatographic Separation: The supernatant is injected into a UPLC system equipped with a reverse-phase column (e.g., C18). A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., formic acid) is used to separate the analytes.
-
Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer. Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
-
Quantification: The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against tyrosine kinases like VEGFR2 is determined using in vitro kinase assays. A general protocol for such an assay to determine the IC50 value is as follows:
-
Reagents and Materials: Recombinant human VEGFR2 kinase, a suitable substrate (e.g., a synthetic peptide), ATP, assay buffer, and a detection reagent are required.
-
Assay Procedure:
-
A series of dilutions of this compound are prepared.
-
The recombinant kinase and the substrate are incubated with the different concentrations of this compound in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (detecting incorporation of 32P-ATP) or non-radiometric methods like fluorescence/luminescence-based assays that use phospho-specific antibodies or measure ATP depletion.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound relative to a control without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Conclusion
This compound is the main, active metabolite of nintedanib, formed via esterase-mediated hydrolysis. It exhibits a pharmacokinetic profile that is closely related to its parent compound. While it contributes to the overall pharmacological activity of nintedanib through the inhibition of VEGFR2, its potency is considerably lower than that of nintedanib, particularly against other key receptor tyrosine kinases like PDGFRs. The clinical efficacy of nintedanib is therefore likely driven primarily by the parent molecule. A thorough understanding of the properties of this compound is essential for a complete characterization of nintedanib's disposition and activity in the body. Further research focusing on the specific pharmacokinetic parameters of this compound in various populations could provide additional insights.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of BIBF 1202: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIBF 1202 is the primary and pharmacologically active metabolite of nintedanib (B1663095) (Vargatef®, formerly BIBF 1120), a triple angiokinase inhibitor targeting Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR).[1] Nintedanib is approved for the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer. Understanding the in vitro efficacy of its main metabolite, this compound, is crucial for a comprehensive assessment of the drug's overall activity and pharmacokinetic profile. This technical guide provides an in-depth summary of the available in vitro data on this compound, including its inhibitory activity on key receptor tyrosine kinases and its effects on cellular processes central to angiogenesis.
Mechanism of Action
This compound, a carboxylic acid derivative of nintedanib, is formed via esterase-mediated hydrolysis of the parent compound. Like nintedanib, this compound functions as a competitive inhibitor at the ATP-binding sites of the intracellular domains of VEGFR, FGFR, and PDGFR. By blocking the autophosphorylation of these receptors, this compound inhibits the downstream signaling cascades that regulate cell proliferation, migration, and survival, which are critical for angiogenesis and tumor growth.
Data Presentation: Quantitative Analysis of In Vitro Efficacy
The following tables summarize the available quantitative data on the in vitro efficacy of this compound. It is important to note that while data for this compound is available, it is less extensive than that for its parent compound, nintedanib.
Table 1: Inhibition of Receptor Tyrosine Kinases (RTKs) by this compound
| Target | IC50 (nM) | Notes |
| VEGFR2 | 62[1] | Data from in vitro kinase assay. |
| FGFR1 | Data not available | |
| FGFR2 | Data not available | |
| FGFR3 | Data not available | |
| PDGFRα | Data not available | |
| PDGFRβ | Data not available |
Table 2: Comparative Cellular Potency of this compound and Nintedanib
| Cell Type & Stimulation | Endpoint | Fold-Potency Difference (this compound vs. Nintedanib) |
| Human Umbilical Vascular Endothelial Cells (HUVEC) - VEGF or bFGF stimulated | Inhibition of proliferation/activity | ~9–10-fold less potent[2] |
| Primary Lung Fibroblasts - PDGFα stimulated | Inhibition of proliferation/activity | ~265-fold less potent[2] |
| Primary Lung Fibroblasts - PDGFβ stimulated | Inhibition of proliferation/activity | ~607-fold less potent[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard in vitro assays used to evaluate the efficacy of kinase inhibitors.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific receptor tyrosine kinases.
Methodology:
-
Kinase and Substrate Preparation: Recombinant human kinase domains (e.g., VEGFR2, FGFRs, PDGFRs) and a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr)4:1) are used.
-
Assay Buffer: A buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and a source of ATP (e.g., [γ-33P]ATP for radiometric assays or unlabeled ATP for fluorescence/luminescence-based assays) is prepared.
-
Reaction: The kinase, substrate, and varying concentrations of this compound are incubated in the assay buffer. The reaction is initiated by the addition of ATP.
-
Detection:
-
Radiometric Assay: The incorporation of the radiolabeled phosphate (B84403) into the substrate is measured using a scintillation counter after capturing the substrate on a filter membrane.
-
Fluorescence/Luminescence-based Assays: These assays typically measure the amount of ADP produced, which is stoichiometrically equivalent to the amount of phosphate transferred to the substrate. This is often achieved using coupled enzyme reactions that lead to a fluorescent or luminescent signal.
-
-
Data Analysis: The percentage of kinase inhibition at each this compound concentration is calculated relative to a control (no inhibitor). The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation of endothelial cells.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media supplemented with growth factors (e.g., VEGF or bFGF).
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each concentration of this compound relative to untreated control cells. The IC50 value for cell proliferation inhibition is then determined.
Cell Migration Assay (Transwell Assay)
Objective: To evaluate the effect of this compound on endothelial cell migration.
Methodology:
-
Chamber Setup: A Transwell insert with a porous membrane is placed in a well of a 24-well plate. The lower chamber contains media with a chemoattractant (e.g., VEGF).
-
Cell Seeding: HUVECs, pre-treated with different concentrations of this compound, are seeded into the upper chamber in serum-free media.
-
Incubation: The plate is incubated to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Cell Removal and Staining: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed and stained (e.g., with Crystal Violet or DAPI).
-
Quantification: The number of migrated cells is counted under a microscope in several random fields.
-
Data Analysis: The percentage of migration inhibition is calculated for each this compound concentration compared to the control.
Endothelial Cell Tube Formation Assay
Objective: To assess the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Methodology:
-
Matrix Coating: Wells of a 96-well plate are coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify.
-
Cell Seeding and Treatment: HUVECs are seeded onto the Matrigel-coated wells in the presence of various concentrations of this compound.
-
Incubation: The plate is incubated for a period that allows for the formation of tube-like structures (typically 6-24 hours).
-
Visualization: The formation of the tubular network is observed and photographed using a microscope.
-
Quantification: The extent of tube formation is quantified by measuring parameters such as the total tube length, the number of branch points, and the number of enclosed loops using image analysis software.
-
Data Analysis: The inhibitory effect of this compound on tube formation is expressed as a percentage of the control.
Mandatory Visualization
Signaling Pathway Inhibition by this compound
Caption: Inhibition of VEGFR, FGFR, and PDGFR signaling by this compound.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for determining the IC50 of this compound in a kinase assay.
Logical Relationship of Angiogenesis Assays
Caption: Key cellular processes in angiogenesis evaluated by in vitro assays.
Conclusion
The available in vitro data indicate that this compound is an active metabolite of nintedanib that retains inhibitory activity against VEGFR2. However, its potency in cellular assays is substantially lower than that of the parent compound, particularly against PDGFR-stimulated cells. This suggests that while this compound contributes to the overall pharmacological profile of nintedanib, the parent drug is the primary driver of the observed clinical efficacy. Further studies providing specific IC50 values for this compound against a broader range of kinases and more detailed quantitative data from cell-based assays would be beneficial for a more complete understanding of its in vitro efficacy.
References
The Attenuation of Fibroblast Activation by Nintedanib (BIBF 1120): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast activation is a cornerstone of the pathogenesis of fibrotic diseases, characterized by the excessive deposition of extracellular matrix (ECM) leading to organ scarring and dysfunction. Nintedanib (B1663095) (formerly BIBF 1120), a potent small molecule inhibitor of multiple tyrosine kinases, has emerged as a key therapeutic agent in mitigating fibrotic processes. This technical guide provides an in-depth analysis of the mechanism of action of Nintedanib, with a specific focus on its effects on fibroblast activation. We will explore the signaling pathways modulated by Nintedanib, summarize key quantitative data from in-vitro studies, and provide an overview of the experimental protocols used to elucidate these effects. This document also clarifies the role of its primary metabolite, BIBF 1202.
Introduction: The Role of Fibroblasts in Fibrosis
Fibroblasts are key effector cells in the development of fibrosis.[1] In response to tissue injury, quiescent fibroblasts undergo a phenotypic transformation into activated myofibroblasts. This activation is characterized by increased proliferation, migration, and the secretion of large quantities of ECM components, such as collagen and fibronectin.[2] This process is driven by a complex network of signaling molecules, including platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and transforming growth factor-beta (TGF-β).[3] In pathological conditions like idiopathic pulmonary fibrosis (IPF), this wound-healing response becomes dysregulated, leading to progressive and irreversible fibrosis.[3][4]
Nintedanib is an intracellular inhibitor that targets the ATP-binding pockets of key receptor tyrosine kinases (RTKs) involved in fibroblast activation, namely PDGF receptor (PDGFR), FGF receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[4][5] By blocking these receptors, Nintedanib effectively curtails the downstream signaling cascades that promote fibroblast proliferation, migration, and differentiation into myofibroblasts.[3][4]
It is important to distinguish Nintedanib (BIBF 1120) from its principal metabolite, this compound. While this compound does exhibit some pharmacological activity, its potency is substantially lower than that of the parent compound, Nintedanib.[6] Therefore, the clinical efficacy of Nintedanib is primarily attributed to the action of BIBF 1120, not its metabolite.[6]
Mechanism of Action: Inhibition of Key Signaling Pathways
Nintedanib exerts its anti-fibrotic effects by competitively binding to the intracellular ATP-binding site of PDGFR, FGFR, and VEGFR, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways.[5] This multi-targeted approach is crucial as multiple growth factors contribute to the fibrotic cascade.
The primary signaling pathways inhibited by Nintedanib in fibroblasts include:
-
PDGFR Signaling: PDGF is a potent mitogen and chemoattractant for fibroblasts.[4] Nintedanib's inhibition of PDGFRα and PDGFRβ blocks the activation of downstream mediators such as protein kinase B (Akt) and extracellular signal-regulated kinase (ERK)1/2, which are critical for fibroblast proliferation and survival.[4]
-
FGFR Signaling: FGFs are involved in fibroblast proliferation and differentiation. By blocking FGFRs, Nintedanib further suppresses these pro-fibrotic activities.[3]
-
VEGFR Signaling: While primarily associated with angiogenesis, VEGF can also stimulate fibroblast proliferation through binding to PDGFR.[4] Nintedanib's inhibition of VEGFR contributes to the overall reduction in fibroblast activation.
-
TGF-β Signaling: While not a direct inhibitor of the TGF-β receptor, Nintedanib has been shown to interfere with TGF-β signaling.[7][8] It can inhibit TGF-β-induced myofibroblast differentiation and the expression of α-smooth muscle actin (α-SMA), a key marker of myofibroblasts.[8][9] This may occur through the inhibition of non-receptor tyrosine kinases like Src, which can be involved in TGF-β signaling.[5] Nintedanib has also been shown to inhibit the phosphorylation of SMAD2/3, key downstream effectors of the canonical TGF-β pathway.[8]
The following diagram illustrates the primary mechanism of action of Nintedanib in inhibiting fibroblast activation.
Caption: Nintedanib inhibits PDGFR, FGFR, and VEGFR, blocking downstream signaling.
Quantitative Effects on Fibroblast Function
In vitro studies have consistently demonstrated the potent inhibitory effects of Nintedanib on various aspects of fibroblast activation. The following tables summarize key quantitative data from these studies.
Table 1: Inhibition of Fibroblast Proliferation
| Cell Type | Stimulant | Nintedanib Concentration | Inhibition | Reference |
| Human Lung Fibroblasts (IPF) | PDGF-BB (50 ng/mL) | 70 nM | 65% | [10] |
| Human Lung Fibroblasts (IPF) | Fetal Bovine Serum (FBS) 1% | 70 nM | 22% | [10] |
| Human Lung Fibroblasts | PDGF-BB, bFGF, VEGF | Not specified | Pro-proliferative effect prevented | [11] |
Table 2: Effects on Extracellular Matrix (ECM) Regulation
| Cell Type | Treatment | Effect | Nintedanib Concentration | Reference |
| Human Lung Fibroblasts (IPF) | TGF-β1 | Inhibition of collagen secretion | Not specified | [11] |
| Human Lung Fibroblasts (IPF) | - | Down-regulation of fibronectin and collagen 1a1 protein and mRNA expression | 0.5, 1, or 2 μM | [7] |
| Human Lung Fibroblasts (IPF) | - | Enhanced expression of pro-MMP-2 | Not specified | [11] |
| Human Lung Fibroblasts (IPF) | - | Inhibited expression of TIMP-2 | Not specified | [11] |
| Human Lung Fibroblasts (PF-HP, PPFE) | TGF-β1 | Reduced FIBRONECTIN, COL1A1, and ACTA2 mRNA levels | 1 μM | [8] |
Table 3: Inhibition of Myofibroblast Differentiation
| Cell Type | Stimulant | Effect | Nintedanib Concentration | Reference |
| Human Lung Fibroblasts | TGF-β1 | Attenuation of myofibroblast differentiation | 1 μM | [8] |
| Human Tenon's Fibroblasts | TGF-β1 | Inhibition of α-SMA upregulation | 1 μM | [9] |
| Human Lung Fibroblasts | TGF-β1 | Decreased α-SMA gene expression | Not specified | [12] |
Experimental Protocols
The following sections provide a generalized overview of the key experimental methodologies used to assess the effects of Nintedanib on fibroblast activation.
Fibroblast Isolation and Culture
Primary human lung fibroblasts are isolated from lung tissue obtained from patients with fibrotic lung diseases (e.g., IPF) and non-fibrotic controls.[11] The tissue is minced and digested with enzymes such as collagenase and dispase. The resulting cell suspension is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.[1] Fibroblasts are identified by their characteristic spindle-shaped morphology and expression of vimentin.[1]
Proliferation Assays
Fibroblast proliferation is commonly measured using a Bromodeoxyuridine (BrdU) incorporation assay.[4][10]
Generalized Protocol:
-
Seed fibroblasts in a 96-well plate and allow them to adhere.
-
Starve the cells in serum-free medium for 24 hours to synchronize their cell cycle.
-
Pre-incubate the cells with varying concentrations of Nintedanib for 30 minutes.[10]
-
Stimulate the cells with a mitogen such as PDGF-BB (e.g., 50 ng/mL) or FBS (e.g., 1%).[10]
-
Add BrdU to the wells and incubate for a defined period (e.g., 24-72 hours).[8]
-
Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Add a substrate and measure the absorbance to quantify cell proliferation.
The following diagram illustrates a typical experimental workflow for assessing the effect of Nintedanib on fibroblast proliferation.
Caption: Workflow for a fibroblast proliferation assay.
Western Blotting for Protein Expression and Signaling
Western blotting is used to determine the expression levels of specific proteins and the phosphorylation status of signaling molecules.[7]
Generalized Protocol:
-
Culture and treat fibroblasts with Nintedanib and/or stimulants as described above.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-PDGFR, p-ERK, α-SMA, collagen).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify band intensity using densitometry software.
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression
RT-qPCR is employed to measure the mRNA expression levels of genes involved in fibrosis.[7]
Generalized Protocol:
-
Treat fibroblasts as described previously.
-
Isolate total RNA from the cells.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform qPCR using gene-specific primers for target genes (e.g., COL1A1, FN1, ACTA2) and a reference gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[13]
Migration Assays
The effect of Nintedanib on fibroblast migration can be assessed using assays such as the Boyden chamber assay or a wound-healing (scratch) assay.[8]
Generalized Protocol (Boyden Chamber):
-
Seed fibroblasts in the upper chamber of a transwell insert with a porous membrane.
-
Place a chemoattractant (e.g., PDGF) in the lower chamber.
-
Add Nintedanib to the upper and/or lower chambers.
-
Incubate for a period to allow cells to migrate through the membrane.
-
Fix and stain the cells that have migrated to the lower side of the membrane.
-
Count the migrated cells under a microscope.
Conclusion
Nintedanib (BIBF 1120) is a potent inhibitor of fibroblast activation, a key driver of fibrotic diseases. Its multi-targeted inhibition of PDGFR, FGFR, and VEGFR signaling pathways effectively reduces fibroblast proliferation, migration, and differentiation into myofibroblasts, as well as the secretion of ECM proteins. The in-vitro data and experimental methodologies outlined in this guide provide a comprehensive overview of the anti-fibrotic mechanisms of Nintedanib. This understanding is crucial for the continued development and optimization of therapeutic strategies targeting fibroblast activation in fibrotic disorders. Future research should continue to explore the intricate molecular mechanisms of Nintedanib and its potential in combination therapies to further improve patient outcomes.
References
- 1. avalynpharma.com [avalynpharma.com]
- 2. Transcriptome fingerprinting of aberrant fibroblast activation unlocks effective therapeutics to tackle cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avancesenfibrosispulmonar.com [avancesenfibrosispulmonar.com]
- 9. Nintedanib inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon’s fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Anti-fibrotic effects of nintedanib in lung fibroblasts derived from patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pirfenidone and nintedanib modulate properties of fibroblasts and myofibroblasts in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
Nintedanib: A Technical Guide to its Role in Angiogenesis and Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nintedanib (B1663095) is a potent, orally available small-molecule triple angiokinase inhibitor that targets the primary drivers of angiogenesis and tumor progression: Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[1][2][3] By competitively binding to the ATP-binding pocket of these receptor tyrosine kinases, nintedanib effectively blocks downstream signaling cascades crucial for endothelial cell proliferation, migration, and survival, as well as the proliferation and migration of pericytes and vascular smooth muscle cells.[1][4] This multi-targeted approach not only disrupts the formation of new blood vessels that are essential for tumor growth and metastasis but can also exert direct anti-proliferative effects on tumor cells harboring genetic alterations in these signaling pathways.[5][6] This technical guide provides an in-depth overview of nintedanib's mechanism of action, detailed experimental protocols for its evaluation, and a summary of its preclinical and clinical efficacy in solid tumors.
Mechanism of Action: Targeting Key Angiogenic Pathways
Nintedanib's therapeutic efficacy stems from its simultaneous inhibition of three critical signaling pathways involved in angiogenesis and tumor growth.
VEGFR Signaling
The VEGF signaling pathway is a master regulator of both physiological and pathological angiogenesis.[7] Nintedanib potently inhibits VEGFR-1, -2, and -3, thereby abrogating the downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are essential for endothelial cell proliferation, migration, and survival.[7][8][9]
PDGFR Signaling
PDGF and its receptors are key regulators of pericyte and vascular smooth muscle cell recruitment and function, which are critical for the stabilization and maturation of newly formed blood vessels.[10][11] Nintedanib's inhibition of PDGFRα and PDGFRβ disrupts these processes, leading to destabilized and leaky tumor vasculature.[1][10]
FGFR Signaling
The FGF signaling pathway plays a crucial role in tumor cell proliferation, survival, and resistance to anti-angiogenic therapies.[12][13] By inhibiting FGFR 1-3, nintedanib can directly impede tumor cell growth and may overcome resistance mechanisms that arise from the upregulation of FGF signaling in response to VEGF-targeted therapies.[3][12]
The interconnected nature of these pathways means that their simultaneous inhibition by nintedanib can lead to a more comprehensive and durable anti-angiogenic and anti-tumor response.
Quantitative Data on Nintedanib's Efficacy
The following tables summarize the in vitro and in vivo efficacy of nintedanib across various cancer cell lines and tumor models.
In Vitro Inhibitory Activity of Nintedanib
| Target Kinase | IC50 (nM) |
| VEGFR-1 | 34 |
| VEGFR-2 | 13-21 |
| VEGFR-3 | 13 |
| PDGFRα | 59 |
| PDGFRβ | 65 |
| FGFR-1 | 69 |
| FGFR-2 | 37 |
| FGFR-3 | 108 |
Data compiled from multiple sources.[1][6][14]
In Vitro Anti-proliferative Activity of Nintedanib
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H1703 | Non-Small Cell Lung Cancer | 0.01 |
| KatoIII | Gastric Cancer | 0.176 |
| AN3CA | Endometrial Carcinoma | 0.152 |
| MFM-223 | Breast Cancer | 0.108 |
| CNE-2 | Nasopharyngeal Carcinoma | 4.16 |
| HNE-1 | Nasopharyngeal Carcinoma | 5.62 |
| HONE-1 | Nasopharyngeal Carcinoma | 6.32 |
| MPM cells (range) | Malignant Pleural Mesothelioma | 1.6 - 5.9 |
Data compiled from multiple sources.[6][15]
In Vivo Anti-tumor Efficacy of Nintedanib in Xenograft Models
| Tumor Model | Cancer Type | Nintedanib Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| NCI-H1703 | Non-Small Cell Lung Cancer | 100 | 107 (tumor shrinkage) | [6] |
| Pancreatic Cancer (with gemcitabine) | Pancreatic Cancer | - | -12.4 (tumor shrinkage) | [16] |
| LS174T | Colorectal Cancer | 50 | Significant reduction | [17][18] |
| LS174T | Colorectal Cancer | 100 | Significant reduction | [17][18] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-angiogenic and anti-tumor effects of nintedanib.
Cell Viability Assays (MTT and SRB)
Objective: To determine the cytotoxic and anti-proliferative effects of nintedanib on cancer cell lines.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol: [3][19][20][21]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of nintedanib (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. SRB (Sulforhodamine B) Assay Protocol: [1][5][8][22][23]
-
Cell Seeding and Drug Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: After drug treatment, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Staining: Wash the plates with water and air dry. Add 50-100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Western Blot Analysis
Objective: To assess the effect of nintedanib on the phosphorylation of key downstream signaling proteins.[3][9][24][25]
-
Cell Treatment and Lysis: Treat cultured cells with nintedanib for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phosphorylated and total forms of ERK, Akt, and other relevant proteins overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of nintedanib in a living organism.[15][17][18][26]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Nintedanib Administration: Administer nintedanib orally via gavage at a predetermined dose and schedule (e.g., 50-100 mg/kg, daily). The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint and Tissue Collection: At the end of the study (e.g., when control tumors reach a certain size), euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Plot tumor growth curves and calculate the tumor growth inhibition (TGI).
Immunohistochemistry for Microvessel Density (MVD)
Objective: To quantify the effect of nintedanib on tumor angiogenesis.[27][28][29][30]
-
Tissue Preparation: Fix the excised tumors in formalin and embed in paraffin. Cut 4-5 µm sections and mount on slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval.
-
Staining: Block endogenous peroxidase activity and non-specific binding. Incubate with a primary antibody against the endothelial cell marker CD31.
-
Detection: Incubate with a secondary antibody and a detection reagent (e.g., DAB). Counterstain with hematoxylin.
-
Image Acquisition and Analysis: Scan the slides to create whole-slide images. Identify "hot spots" of high vascularity.
-
Quantification: Count the number of CD31-positive vessels in several high-power fields. Express MVD as the average number of vessels per unit area (e.g., vessels/mm²).
Conclusion
Nintedanib is a multi-targeted angiokinase inhibitor with a well-defined mechanism of action that translates into potent anti-angiogenic and anti-tumor activity in a variety of preclinical models and clinical settings.[16][31][32] Its ability to simultaneously block VEGFR, PDGFR, and FGFR signaling pathways provides a comprehensive approach to inhibiting tumor growth and may offer an advantage over agents that target a single pathway.[1][3] The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of nintedanib and other multi-targeted therapies in oncology. The quantitative data presented herein underscores its potential as a valuable therapeutic agent for a range of solid tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. Triple Angiokinase Inhibitor Nintedanib Directly Inhibits Tumor Cell Growth and Induces Tumor Shrinkage via Blocking Oncogenic Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nintedanib: evidence for its therapeutic potential in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nintedanib induces apoptosis in human pterygium cells through the FGFR2-ERK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nintedanib inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon’s fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Profile of nintedanib in the treatment of solid tumors: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of Nintedanib on tumor angiogenesis and vascular normalization in a mouse model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. texaschildrens.org [texaschildrens.org]
- 20. researchhub.com [researchhub.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. SRB assay for measuring target cell killing [protocols.io]
- 24. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Development and Validation of a Histological Method to Measure Microvessel Density in Whole-Slide Images of Cancer Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 29. sysy-histosure.com [sysy-histosure.com]
- 30. genomeme.ca [genomeme.ca]
- 31. Efficacy and safety of nintedanib in patients with non-small cell lung cancer, and novel insights in radiation-induced lung toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Profile of nintedanib in the treatment of solid tumors: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
Nintedanib (BIBF 1202) in Non-Small Cell Lung Cancer: A Technical Guide for Researchers
An in-depth examination of the multi-targeted tyrosine kinase inhibitor, Nintedanib (formerly BIBF 1202), and its role in non-small cell lung cancer (NSCLC) research and therapy. This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Nintedanib, also known as this compound, is a potent, orally available, small-molecule inhibitor of multiple tyrosine kinases.[1][2][3] It has emerged as a significant therapeutic agent in the management of non-small cell lung cancer, particularly in combination with chemotherapy for patients with adenocarcinoma histology after first-line treatment.[4] This document delineates the core scientific and clinical findings related to Nintedanib, offering a technical resource for the research community.
Core Mechanism of Action: Triple Angiokinase Inhibition
Nintedanib exerts its anti-tumor effects primarily by targeting the ATP-binding pockets of three key receptor families involved in tumor angiogenesis and growth:
-
Vascular Endothelial Growth Factor Receptors (VEGFR 1-3)
-
Platelet-Derived Growth Factor Receptors (PDGFR α and β)
In addition to these primary targets, Nintedanib also inhibits the activity of non-receptor tyrosine kinases such as Lck, Lyn, and Src.[1][2] By simultaneously blocking these pro-angiogenic and mitogenic signaling pathways, Nintedanib effectively inhibits the proliferation and migration of endothelial cells, pericytes, and smooth muscle cells, leading to a reduction in tumor vascularization and growth.[1]
Pharmacokinetics and Metabolism
Nintedanib is metabolized in the liver primarily through hydrolytic cleavage by esterases, resulting in the formation of its main metabolite, this compound (a free acid moiety).[1][2][5] this compound is then glucuronidated by UGT enzymes (specifically UGT 1A1, 1A7, 1A8, and 1A10) to form this compound glucuronide.[1][6] While this compound exhibits some pharmacological activity, its potency is substantially lower than that of the parent compound, Nintedanib, and it is not considered to significantly contribute to the clinical efficacy.[5][6] The primary route of elimination for Nintedanib and its metabolites is via fecal and biliary excretion.[1][2]
Pharmacokinetic Parameters of Nintedanib
| Parameter | Value | Reference |
| Absolute Bioavailability | ~4.7% | [1] |
| Time to Peak Plasma Concentration (Tmax) | 2-4 hours (with food) | [2][3] |
| Plasma Protein Binding | 97.8% (primarily to albumin) | [1] |
| Apparent Volume of Distribution | 1050 L | [7] |
| Terminal Elimination Half-life | 10-15 hours | [3][7] |
| Metabolism | Primarily via esterase cleavage to this compound, followed by glucuronidation. Minor metabolism by CYP3A4. | [1][5][6] |
| Excretion | ~93.4% in feces | [1][7] |
Signaling Pathway Inhibition
The multi-targeted nature of Nintedanib allows it to disrupt several critical signaling cascades that drive tumor growth and angiogenesis in NSCLC. The following diagram illustrates the key pathways inhibited by Nintedanib.
Preclinical Research and Experimental Protocols
A substantial body of preclinical research has elucidated the anti-tumor activity of Nintedanib in various NSCLC models. Key experimental approaches have included in vitro cell-based assays and in vivo tumor xenograft studies.
In Vitro Assays
1. Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Nintedanib in NSCLC cell lines.
-
Methodology:
-
Seed NSCLC cells (e.g., A549, H460) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Nintedanib for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using non-linear regression analysis.
-
2. Endothelial Cell Tube Formation Assay
-
Objective: To assess the anti-angiogenic potential of Nintedanib by evaluating its effect on the formation of capillary-like structures by endothelial cells.
-
Methodology:
-
Coat 96-well plates with Matrigel and allow it to solidify.
-
Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.
-
Treat the cells with various concentrations of Nintedanib.
-
Incubate for 6-18 hours to allow for tube formation.
-
Visualize and photograph the tube-like structures using a microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.
-
In Vivo Studies
1. NSCLC Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of Nintedanib.
-
Methodology:
-
Subcutaneously implant NSCLC cells (e.g., NCI-H460) into the flank of immunodeficient mice (e.g., nude mice).
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer Nintedanib orally, once daily, at a specified dose (e.g., 50 mg/kg).
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).
-
Clinical Efficacy in NSCLC
Clinical trials have demonstrated the benefit of Nintedanib in combination with docetaxel (B913) for the second-line treatment of patients with advanced NSCLC of adenocarcinoma histology. The LUME-Lung 1 study was a pivotal Phase III trial that led to its approval.
Key Clinical Trial Data: LUME-Lung 1
| Endpoint | Nintedanib + Docetaxel | Placebo + Docetaxel | Hazard Ratio (95% CI) | p-value |
| Progression-Free Survival (PFS) in Adenocarcinoma Patients | 4.0 months | 2.8 months | 0.79 (0.68-0.92) | 0.0019 |
| Overall Survival (OS) in Adenocarcinoma Patients | 12.6 months | 10.3 months | 0.83 (0.70-0.99) | 0.0359 |
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical assessment of Nintedanib's efficacy.
Conclusion
Nintedanib (this compound) represents a significant advancement in the treatment of NSCLC, particularly for patients with adenocarcinoma histology. Its multi-targeted inhibition of key angiogenic and mitogenic pathways provides a robust mechanism for controlling tumor growth. The preclinical and clinical data summarized in this guide underscore its therapeutic value. For researchers and drug development professionals, a thorough understanding of its mechanism of action, pharmacokinetic profile, and the experimental methodologies used to evaluate its efficacy is crucial for the continued development of novel anti-cancer therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nintedanib in non-small cell lung cancer: from preclinical to approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Notes and Protocols for BIBF 1202 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIBF 1202 is the active metabolite of Nintedanib (BIBF 1120), a potent small molecule inhibitor of multiple tyrosine kinases.[1] It primarily targets vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR).[1] Understanding the appropriate methods for dissolving and utilizing this compound is critical for obtaining reliable and reproducible results in in-vitro studies. These application notes provide detailed protocols for the solubilization of this compound, its application in cell culture experiments, and an overview of its mechanism of action.
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative information for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 525.6 g/mol | [1][2] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [1][3] |
| Stock Solution Concentration | 0.20 mg/mL in DMSO | [3] |
| Storage of Stock Solution | -20°C or -80°C | |
| Purity | ≥95% | [1] |
Signaling Pathway of this compound Inhibition
This compound exerts its biological effects by blocking the ATP-binding sites of VEGFR, FGFR, and PDGFR, thereby inhibiting the autophosphorylation and activation of these receptors. This leads to the downstream suppression of signaling cascades crucial for cell proliferation, migration, and survival.
Caption: this compound inhibits VEGFR, FGFR, and PDGFR signaling pathways.
Experimental Protocols
1. Preparation of this compound Stock Solution (1 mg/mL)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipette
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh out the desired amount of this compound powder using an analytical balance. For a 1 mg/mL stock solution, weigh 1 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder. To prepare a 1 mg/mL stock solution, add 1 mL of DMSO to 1 mg of this compound.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage or -80°C for long-term storage.
2. General Protocol for Treating Cells in Culture with this compound
Materials:
-
Plated cells in appropriate cell culture medium
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile, serum-free cell culture medium for dilution
-
Calibrated pipettes
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in the cell culture wells. For example, to treat cells with 10 µM this compound in 1 mL of medium:
-
Molecular Weight of this compound = 525.6 g/mol
-
1 M = 525.6 g/L = 525.6 mg/mL
-
1 mM = 0.5256 mg/mL
-
10 µM = 0.005256 mg/mL
-
From a 1 mg/mL stock, the dilution factor is 1 / 0.005256 ≈ 190.
-
Therefore, you would add 1000 µL / 190 ≈ 5.3 µL of the 1 mg/mL stock solution to 1 mL of medium.
-
-
Prepare a series of dilutions in serum-free medium to achieve the desired final concentrations. It is good practice to perform serial dilutions to ensure accuracy.
-
-
Cell Treatment:
-
Remove the existing medium from the cell culture wells.
-
Add the medium containing the desired concentration of this compound to the wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) to account for any effects of the solvent.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), proliferation assays, migration assays, or protein expression analysis.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a cell-based experiment using this compound.
Caption: General workflow for cell-based experiments using this compound.
References
Application Notes and Protocols for Nintedanib Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nintedanib (B1663095) is a small molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[1][3] By inhibiting these signaling pathways, nintedanib effectively modulates processes such as angiogenesis, fibroblast proliferation, and extracellular matrix deposition, making it a valuable tool for preclinical research in various disease models, including fibrosis and cancer.[4][5] These application notes provide detailed protocols and recommended dosages for the use of nintedanib in mouse models of various diseases.
Data Presentation: Recommended Nintedanib Dosages in Mouse Models
The following table summarizes recommended dosages of nintedanib for various mouse models, based on published literature.
| Disease Model | Mouse Strain | Administration Route | Dosage | Vehicle | Reference(s) |
| Cancer | |||||
| Pancreatic Cancer (AsPC-1 xenograft) | Athymic nu/nu | Intraperitoneal Injection | 25 mg/kg, 5x/week | PBS | [4] |
| Pancreatic Cancer (HPAF-II, MIA PaCa-2 xenografts) | SCID | Oral Gavage | 50 mg/kg, 5x/week | 0.5% Hydroxyethylcellulose (HEC) | [6] |
| Pancreatic Cancer (KPC orthotopic) | C57BL/6 | Oral Gavage | 50 mg/kg, 2x/week | 20% HP-β-CD in saline | [7] |
| Colorectal Cancer (LS174T xenograft) | Balb/cA nude | Oral Gavage | 10, 50, or 100 mg/kg, daily | Water | [8] |
| Triple-Negative Breast Cancer (MDA-MB-231/LM2-4) | SCID | Oral Gavage | 50 mg/kg, daily | Double distilled water | [9] |
| Fibrosis | |||||
| Liver Fibrosis (CCl4-induced) | C57BL/6 | Oral Gavage | 30 or 60 mg/kg, daily | Not Specified | [10] |
| Peritoneal Fibrosis (CG-induced) | C57BL/6 | Oral Gavage | 50 mg/kg, daily | 50 µL DMSO diluted in 100 µL 0.9% saline | [11][12][13] |
| Pulmonary Fibrosis (Bleomycin-induced) | C57BL/6 | Oral Gavage | 50 mg/kg, 5x/week for 3 weeks | 0.5% Hydroxyethylcellulose (HEC) | [6] |
| Pulmonary Fibrosis (Bleomycin-induced) | C57BL/6 | Oral Gavage | 60 mg/kg, every other day | 0.1 mL CMC-Na | [2] |
| Other | |||||
| Radiation-Induced Lung Injury | C57BL/6 | Oral Gavage | 40 mg/kg (low dose) or 80 mg/kg (high dose), daily | Saline | [14] |
Signaling Pathways and Experimental Workflows
Nintedanib Signaling Pathway
Nintedanib functions by competitively binding to the intracellular ATP-binding pocket of several receptor tyrosine kinases, primarily VEGFR, FGFR, and PDGFR.[9][15] This inhibition blocks the autophosphorylation of these receptors and subsequently halts downstream signaling cascades.[15] Key downstream pathways affected include the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, ultimately leading to reduced cell proliferation, migration, and fibrotic tissue remodeling.[15] Nintedanib also exhibits activity against non-receptor tyrosine kinases such as Src.[2]
Caption: Nintedanib inhibits VEGFR, FGFR, and PDGFR signaling pathways.
Experimental Workflow for In Vivo Studies
A typical experimental workflow for evaluating the efficacy of nintedanib in a mouse model involves several key stages, from model induction to endpoint analysis.
Caption: General experimental workflow for in vivo nintedanib studies.
Experimental Protocols
Protocol 1: Preparation and Administration of Nintedanib via Oral Gavage
Materials:
-
Nintedanib powder
-
Vehicle (e.g., distilled water, 0.5% (w/v) hydroxyethylcellulose (HEC) in water, or 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline)
-
Mortar and pestle (optional, for initial powder dispersion)
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Appropriate sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Dosage Calculation: Calculate the total amount of nintedanib required based on the number of mice, their average body weight, the desired dose (mg/kg), and the dosing volume (typically 5-10 mL/kg).
-
Vehicle Preparation:
-
For 0.5% HEC: Slowly add 0.5 g of HEC to 100 mL of distilled water while stirring continuously with a magnetic stirrer until fully dissolved. This may take several hours.
-
For 20% HP-β-CD: Dissolve 20 g of HP-β-CD in 100 mL of sterile saline.
-
-
Nintedanib Suspension:
-
Weigh the calculated amount of nintedanib powder.
-
If necessary, use a mortar and pestle to grind the powder to a fine consistency to aid in suspension.
-
Gradually add the vehicle to the nintedanib powder while triturating or stirring to form a homogenous suspension. Ensure there are no clumps.
-
Use a magnetic stirrer to continuously agitate the suspension during the administration period to maintain uniformity.
-
-
Administration:
-
Accurately weigh each mouse before dosing to calculate the precise volume to be administered.
-
Gently restrain the mouse.
-
Draw the calculated volume of the nintedanib suspension into a syringe fitted with an appropriate gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Monitor the mouse briefly after administration to ensure no adverse reactions.
-
Note on Stability: Nintedanib has low solubility in neutral aqueous solutions.[16] It is recommended to prepare fresh suspensions daily. If storage is necessary, store protected from light at 2-8°C and re-suspend thoroughly before use.
Protocol 2: Preparation and Administration of Nintedanib via Intraperitoneal (IP) Injection
Materials:
-
Nintedanib powder
-
Vehicle (e.g., sterile Phosphate-Buffered Saline (PBS), DMSO and saline mixture)
-
Vortex mixer
-
Sterile syringes (1 mL)
-
Sterile needles (e.g., 25-27 gauge)
Procedure:
-
Dosage Calculation: Calculate the required amount of nintedanib based on the dose, number of animals, and injection volume (typically 100-200 µL).
-
Solution Preparation:
-
For PBS: Due to low aqueous solubility, direct suspension in PBS might be challenging. Sonication may be required to achieve a fine, homogenous suspension.
-
For DMSO/Saline: Dissolve nintedanib in a small volume of DMSO first, then dilute to the final concentration with sterile saline.[11] For example, dissolve the daily dose for a group of mice in a minimal volume of DMSO and then bring it to the final volume with saline. Ensure the final concentration of DMSO is non-toxic to the animals (typically <5-10%).
-
-
Administration:
-
Weigh each mouse to determine the exact injection volume.
-
Gently restrain the mouse to expose the abdomen.
-
Draw the calculated volume of the nintedanib solution into a sterile syringe.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the solution into the peritoneal cavity.
-
Observe the mouse for any signs of distress post-injection.
-
Protocol 3: Administration of Nintedanib via Medicated Diet
Procedure:
-
Dosage Calculation: Determine the required concentration of nintedanib in the feed (g/kg of diet) based on the average daily food consumption of the mice (typically 3-5 g per mouse) and the target dose in mg/kg/day.
-
Diet Preparation:
-
This is typically done by a specialized animal diet provider. The nintedanib is incorporated into the standard chow during the manufacturing process to ensure homogenous distribution.
-
Alternatively, for smaller-scale studies, a custom diet can be prepared by mixing the calculated amount of nintedanib with powdered chow. A binding agent may be necessary to re-formulate the pellets.
-
-
Administration:
-
Provide the medicated diet ad libitum to the treatment group.
-
Ensure a control group receives the same diet without the addition of nintedanib.
-
Monitor food consumption regularly to estimate the actual dose received by the animals.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the procedures based on their specific experimental needs and in accordance with their institution's animal care and use guidelines.
References
- 1. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Nintedanib, a triple angiokinase inhibitor, enhances cytotoxic therapy response in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Dysregulation of Mesenchymal Cell Survival Pathways in Severe Fibrotic Lung Disease: The Effect of Nintedanib Therapy [frontiersin.org]
- 6. BIBF 1120 (Nintedanib), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reprogramming the pancreatic cancer stroma and immune landscape by a silicasome nanocarrier delivering nintedanib, a protein tyrosine kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Nintedanib on tumor angiogenesis and vascular normalization in a mouse model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Nintedanib in an Animal Model of Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nintedanib attenuates peritoneal fibrosis by inhibiting mesothelial‐to‐mesenchymal transition, inflammation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Delayed Administration of Nintedanib Ameliorates Fibrosis Progression in CG-Induced Peritoneal Fibrosis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Improving The Oral Absorption Of Nintedanib By A Self-Microemulsion Drug Delivery System: Preparation And In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Western Blot Analysis of BIBF 1202 Effects on Key Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
BIBF 1202 is the primary active metabolite of Nintedanib (BIBF 1120), a potent small-molecule tyrosine kinase inhibitor (TKI).[1][2][3] Nintedanib itself is primarily metabolized into this compound through hydrolytic cleavage by esterases.[2][4] this compound targets multiple receptor tyrosine kinases (RTKs) that are crucial in the pathogenesis of fibrotic diseases and angiogenesis.[2][5] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[2][5][6] By competitively binding to the intracellular ATP-binding pocket of these receptors, this compound inhibits autophosphorylation, thereby blocking the activation of downstream signaling cascades.[2][5][7] This inhibitory action modulates essential cellular processes such as proliferation, migration, and survival.[3][6]
Western blotting is a fundamental technique for assessing the efficacy of this compound by quantifying the inhibition of receptor phosphorylation and the subsequent effects on downstream signaling proteins.[7] This document provides a detailed protocol for performing Western blot analysis to investigate the molecular effects of this compound treatment.
Mechanism of Action and Key Signaling Pathways
This compound exerts its therapeutic effects by interfering with critical signaling pathways. The inhibition of VEGFR, FGFR, and PDGFR autophosphorylation leads to the downregulation of several downstream pathways, including the PI3K/Akt and MAPK/ERK pathways.[7] The diagram below illustrates the key components of these pathways and the point of inhibition by this compound.
Caption: this compound inhibits VEGFR, FGFR, and PDGFR autophosphorylation.
Quantitative Data Summary
The following tables summarize the expected effects of this compound (Nintedanib) on the phosphorylation of key signaling proteins as determined by Western blot analysis in various studies.
Table 1: Inhibition of Receptor Tyrosine Kinase (RTK) Phosphorylation
| Target Protein | Cell Line / Model | Treatment Concentration | Observed Effect | Reference |
| p-VEGFR-2 | Transfected NIH3T3 cells | Nanomolar range | Sustained inhibition of phosphorylation. | [3] |
| p-PDGFR-β | Mouse Lung Tissue | In vivo treatment | Reduction in radiation-induced phosphorylation. | [8] |
| p-FGFR-1/3 | Human Lung Fibroblasts | Micromolar range | Attenuation of bFGF-induced phosphorylation. | [9] |
Table 2: Effects on Downstream Signaling Molecules
| Target Protein | Cell Line / Model | Treatment Concentration | Observed Effect | Reference |
| p-Akt | Human Lung Fibroblasts | Micromolar range | Reduction in TGF-β induced phosphorylation. | [9] |
| p-ERK1/2 | Mouse Embryonic Fibroblasts | 500 nM | Blocked PDGF-stimulated phosphorylation. | [10] |
| p-ERK1/2 | Human Lung Fibroblasts | Micromolar range | Attenuation of bFGF-induced phosphorylation. | [9] |
Experimental Workflow
The workflow for analyzing protein phosphorylation and expression following this compound treatment involves several sequential steps, from cell culture to data analysis.
Caption: Workflow for Western blot analysis of this compound effects.
Detailed Experimental Protocol
This protocol provides a general guideline for assessing the effects of this compound on target protein phosphorylation. Optimization may be required based on the specific cell line, antibodies, and experimental design.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., human lung fibroblasts, HUVECs) at an appropriate density in multi-well plates or flasks and allow them to adhere and grow to 70-80% confluency.
-
Serum Starvation (Optional): For studies investigating growth factor-induced signaling, serum-starve the cells for 12-24 hours prior to treatment to reduce basal levels of pathway activation.[5]
-
This compound Treatment: Prepare a stock solution of this compound in DMSO.[1] Dilute the stock solution to the desired final concentrations in cell culture medium. Treat cells for the appropriate duration (e.g., 1, 6, 24 hours). Include a vehicle control (DMSO) group.
-
Ligand Stimulation (Optional): If assessing the inhibitory effect of this compound, pre-incubate cells with the compound for 1-2 hours before stimulating with a relevant growth factor (e.g., PDGF-BB, VEGF-A, or bFGF) for a short period (e.g., 15-30 minutes).
Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Prepare a lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[11] Keep the buffer on ice.
-
Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS. Add the ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[5][7]
SDS-PAGE and Membrane Transfer
-
Sample Preparation: To an aliquot of each cell lysate, add 4x Laemmli sample buffer to a final concentration of 1x.[7] Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[5][7]
-
Gel Electrophoresis (SDS-PAGE): Load equal amounts of protein (e.g., 20-40 µg) from each sample into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel).[5] Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[5]
Immunoblotting and Detection
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding. For phospho-specific antibodies, 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) is recommended over non-fat milk.[5][11] Incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody specific for the target protein (e.g., anti-p-VEGFR, anti-p-PDGFR, anti-p-Akt) in 5% BSA/TBST at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[5][7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature to remove unbound primary antibody.[5][7]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature with gentle agitation.[5][7]
-
Final Washes: Repeat the washing step (Step 4.3) to remove unbound secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize the results using a digital imaging system or X-ray film.[5]
Stripping and Re-probing (for Total Protein and Loading Control)
-
Stripping (Optional): To analyze total protein levels or a loading control (e.g., GAPDH, β-actin) on the same membrane, the membrane can be stripped of the first set of antibodies using a mild stripping buffer.
-
Re-probing: After stripping, wash the membrane thoroughly with TBST. Block the membrane again and repeat the immunoblotting protocol starting from the primary antibody incubation step (Step 4.2) with antibodies for the total (non-phosphorylated) form of the target protein and the loading control.[7]
Data Analysis
-
Densitometry: Use image analysis software (e.g., ImageJ) to quantify the band intensities for the phosphorylated protein, total protein, and the loading control.[7]
-
Normalization: To determine the relative level of phosphorylation, normalize the phosphorylated protein band intensity to the corresponding total protein band intensity.[7] Further normalize this value to the loading control to correct for any variations in protein loading.
-
Statistical Analysis: Perform statistical analysis to determine the significance of the observed changes between treatment groups.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of platelet-derived growth factor signaling attenuates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new FGFR inhibitor disrupts the TGF‐β1‐induced fibrotic process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stimulation of Platelet-derived Growth Factor Receptor β (PDGFRβ) Activates ADAM17 and Promotes Metalloproteinase-dependent Cross-talk between the PDGFRβ and Epidermal Growth Factor Receptor (EGFR) Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols: Assessing Nintedanib-Induced Apoptosis using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nintedanib (B1663095) is a potent small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs). It primarily targets vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR α and β).[1][2][3] By binding to the ATP-binding pocket of these receptors, nintedanib blocks intracellular signaling cascades crucial for the proliferation, migration, and survival of various cell types, including those involved in angiogenesis and fibrosis.[1][2] This inhibitory action ultimately leads to the induction of apoptosis, or programmed cell death, in susceptible cells.[1][3][4]
This application note provides a detailed protocol for assessing and quantifying nintedanib-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (B164497) (PS), which becomes exposed on the outer leaflet of the plasma membrane during early apoptosis.[5] Propidium Iodide is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is compromised.[5] Dual staining with Annexin V and PI allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[6][7]
Nintedanib's Mechanism of Apoptosis Induction
Nintedanib exerts its pro-apoptotic effects by inhibiting key signaling pathways that promote cell survival and proliferation. One of the well-documented mechanisms involves the inhibition of the FGFR2-ERK pathway.[8] By blocking FGFR2, nintedanib prevents the phosphorylation and activation of downstream effectors like Extracellular signal-Regulated Kinase (ERK).[2][8] The inactivation of the ERK pathway is associated with an increase in the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3, and a decrease in the expression of the anti-apoptotic protein Bcl-2.[8] Studies have also shown that nintedanib can induce the expression of other pro-apoptotic genes like Bak.[4]
Experimental Protocol
This protocol outlines the steps for treating a selected cell line with nintedanib and subsequently analyzing apoptosis by flow cytometry using an Annexin V-FITC/PI apoptosis detection kit.
Materials:
-
Cell line of interest (e.g., human pterygium cells, cancer cell lines)
-
Complete cell culture medium
-
Nintedanib
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving nintedanib
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed the cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
-
Nintedanib Treatment:
-
Prepare a stock solution of nintedanib in DMSO.
-
Dilute the nintedanib stock solution in complete cell culture medium to the desired final concentrations (e.g., 0, 5, 10, 20 µM). A vehicle control (DMSO alone) should be included.
-
Remove the old medium from the cells and add the medium containing the different concentrations of nintedanib or the vehicle control.
-
Incubate the cells for a predetermined time (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Harvesting:
-
After the incubation period, collect the culture medium from each well, as it may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the adherent cells.
-
Combine the detached cells with the previously collected culture medium.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.[9]
-
Discard the supernatant and wash the cell pellet twice with cold PBS.[5][6]
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[5][6]
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[5][6]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[6]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6][10]
-
Add 5 µL of Propidium Iodide.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately (within 1 hour).[6]
-
Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained cells.
-
Collect data for at least 10,000 events per sample.
-
The data can be analyzed using appropriate software to quantify the percentage of cells in each quadrant:
-
Lower-left quadrant (Annexin V-/PI-): Live cells
-
Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V-/PI+): Necrotic cells
-
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for clear comparison of the effects of different nintedanib concentrations.
Table 1: Effect of Nintedanib on Apoptosis of Human Pterygium Epithelial Cells after 24h Treatment
| Nintedanib Concentration (µmol/L) | Viable Cells (%) (Mean ± SD) | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic/Necrotic Cells (%) (Mean ± SD) | Total Apoptotic Cells (%) (Mean ± SD) |
| 0 (Control) | 95.21 ± 1.12 | 2.54 ± 0.33 | 2.25 ± 0.21 | 4.79 ± 0.54 |
| 5 | 88.67 ± 1.54 | 5.89 ± 0.45 | 5.44 ± 0.38 | 11.33 ± 0.83 |
| 10 | 79.12 ± 1.87 | 13.34 ± 0.98 | 7.54 ± 0.65 | 20.88 ± 1.63 |
| 20 | 65.43 ± 2.01 | 20.11 ± 1.23 | 14.46 ± 1.09 | 34.57 ± 2.32 |
Data is presented as a representative example based on findings from similar studies. Actual results may vary depending on the cell line and experimental conditions.[8]
Conclusion
The flow cytometry-based Annexin V/PI staining method is a robust and quantitative approach to assess apoptosis induced by nintedanib. This protocol provides a detailed framework for researchers to investigate the pro-apoptotic effects of nintedanib on various cell types. The ability to distinguish between different stages of cell death provides valuable insights into the drug's mechanism of action and its potential as a therapeutic agent in diseases characterized by aberrant cell proliferation and survival.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Dysregulation of Mesenchymal Cell Survival Pathways in Severe Fibrotic Lung Disease: The Effect of Nintedanib Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pufei.com [pufei.com]
- 6. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Nintedanib induces apoptosis in human pterygium cells through the FGFR2-ERK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes and Protocols: Immunohistochemical Staining for BIBF 1202 (Nintedanib) Targets
These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection of the molecular targets of BIBF 1202, the active metabolite of nintedanib (B1663095). Nintedanib is a multi-targeted tyrosine kinase inhibitor that plays a crucial role in modulating key pathways in angiogenesis and fibrosis.[1][2][3][4] These protocols are designed for researchers, scientists, and drug development professionals to accurately assess the expression of these targets in tissue samples.
Molecular Targets of this compound
This compound is a potent, competitive inhibitor of multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[1][2] Its primary targets implicated in anti-fibrotic and anti-angiogenic activity are:
-
Vascular Endothelial Growth Factor Receptors (VEGFR): VEGFR-1, VEGFR-2, and VEGFR-3[1][4]
-
Fibroblast Growth Factor Receptors (FGFR): FGFR-1, FGFR-2, and FGFR-3[1][4]
-
Platelet-Derived Growth Factor Receptors (PDGFR): PDGFR-α and PDGFR-β[1][4]
By inhibiting these receptors, this compound effectively blocks downstream signaling cascades that are critical for the proliferation and migration of endothelial cells, pericytes, and fibroblasts, thus interfering with tumor angiogenesis and fibrotic processes.[2][5]
Quantitative Data Presentation
A semi-quantitative H-score (Histoscore) is a common method for evaluating the expression of this compound targets, taking into account both the staining intensity and the percentage of positive cells.[6][7]
Table 1: H-Score Calculation for IHC Staining Analysis
| Staining Intensity Score | Description | Percentage of Positive Cells | Calculation Component |
| 0 | No staining | % of 0 cells | 0 * (% of 0 cells) |
| 1+ | Weak staining | % of 1+ cells | 1 * (% of 1+ cells) |
| 2+ | Moderate staining | % of 2+ cells | 2 * (% of 2+ cells) |
| 3+ | Strong staining | % of 3+ cells | 3 * (% of 3+ cells) |
| Total H-Score | Sum of Calculation Components (Range: 0-300) |
Table 2: Recommended Reagents and Conditions for IHC Staining of this compound Targets
| Target | Primary Antibody (Example Dilution) | Antigen Retrieval Buffer (pH) | Incubation Time |
| VEGFR-1 | Rabbit Polyclonal | Citrate (pH 6.0) | Overnight at 4°C |
| VEGFR-2 | Rabbit Monoclonal (1:100) | Citrate (pH 6.0)[8] | Overnight at 4°C[8] |
| VEGFR-3 | Goat Polyclonal (15 µg/mL) | Not specified | Overnight at 4°C[9] |
| FGFR-1 | Rabbit Monoclonal | Citrate (pH 6.0) or High pH Buffer[7] | Overnight at 4°C[7] |
| FGFR-2 | Rabbit Monoclonal | Citrate (pH 6.0) | Overnight at 4°C[10] |
| FGFR-3 | Rabbit Polyclonal | Not specified | Not specified |
| PDGFR-α | Rabbit Polyclonal (1:200) | High pH (pH 9.0)[11] | 30 minutes at RT[11] |
| PDGFR-β | Rabbit Polyclonal (1:300) | Citrate (pH 6.1)[11] | 30 minutes at RT[11] |
Note: The above conditions are representative and may require optimization for specific antibodies, tissue types, and detection systems.
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits VEGFR, FGFR, and PDGFR signaling pathways.
Experimental Protocols
This protocol provides a general framework for the immunohistochemical staining of this compound targets on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
I. Deparaffinization and Rehydration
-
Immerse slides in xylene (or a xylene substitute) for 2 changes of 5 minutes each.[10]
-
Rehydrate the tissue sections through a graded series of ethanol (B145695):
-
Rinse slides thoroughly in deionized water for 5 minutes.[6]
II. Antigen Retrieval
-
Preheat antigen retrieval buffer (e.g., Sodium Citrate Buffer, pH 6.0, or a high pH buffer as required for the specific target - see Table 2) to 95-100°C.[10]
-
Immerse the slides in the preheated buffer and incubate for 20-30 minutes.[10]
-
Allow the slides to cool down in the buffer for at least 20 minutes at room temperature.[10]
-
Rinse the slides with a wash buffer (e.g., PBS or TBS) for 2 changes of 5 minutes each.
III. Blocking Steps
-
To block endogenous peroxidase activity, incubate the slides in 3% hydrogen peroxide for 10-15 minutes at room temperature.[6][12]
-
Rinse with wash buffer for 2 changes of 5 minutes each.
-
To prevent non-specific antibody binding, incubate the slides with a blocking serum (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber.[8][10]
IV. Primary Antibody Incubation
-
Dilute the primary antibody specific for the target of interest (VEGFR, FGFR, or PDGFR) to its optimal concentration in the antibody diluent.
-
Apply the diluted primary antibody to the tissue sections.
-
Incubate overnight at 4°C in a humidified chamber.[7][8][10]
V. Detection
-
Rinse the slides with wash buffer for 3 changes of 5 minutes each.
-
Apply a biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.[10]
-
Rinse with wash buffer for 3 changes of 5 minutes each.
-
Apply a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.[10]
-
Rinse with wash buffer for 3 changes of 5 minutes each.
-
Add the chromogen substrate (e.g., DAB) and incubate until the desired staining intensity is achieved. Monitor the reaction under a microscope.[6]
-
Stop the reaction by immersing the slides in deionized water.[6]
VI. Counterstaining, Dehydration, and Mounting
-
Counterstain the sections with hematoxylin (B73222) for 30-60 seconds to visualize the cell nuclei.[6]
-
"Blue" the hematoxylin by rinsing in running tap water or a bluing agent.[6]
-
Dehydrate the sections through a graded series of ethanol: 70%, 95%, and 100% (2 changes).[6]
-
Clear the slides in xylene (or a substitute) for 2 changes of 2 minutes each.[6]
-
Coverslip the slides using a permanent mounting medium.[6]
Immunohistochemistry Experimental Workflow
Caption: A standard workflow for immunohistochemical staining.
References
- 1. Nintedanib - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 4. apexbt.com [apexbt.com]
- 5. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. FGFR1 antibody validation and characterization of FGFR1 protein expression in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urmc.rochester.edu [urmc.rochester.edu]
- 9. IHC-Images: VEGFR3/Flt-4: R&D Systems [rndsystems.com]
- 10. benchchem.com [benchchem.com]
- 11. Immunohistochemical Expression of Platelet-Derived Growth Factor Receptors in Ovarian Cancer Patients with Long-Term Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genomeme.ca [genomeme.ca]
Application Notes and Protocols for In Vivo Imaging of BIBF 1202 Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIBF 1202 is the primary active metabolite of Nintedanib (BIBF 1120), a potent small-molecule tyrosine kinase inhibitor (TKI).[1][2][3] Nintedanib is metabolized by esterases to form this compound, which exerts the therapeutic effects.[4][5] These application notes focus on in vivo imaging techniques to monitor the pharmacodynamic effects of this compound, primarily its anti-angiogenic and anti-fibrotic activities. Nintedanib, and by extension this compound, functions as a triple angiokinase inhibitor by targeting Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR).[1][6][7] This inhibition blocks downstream signaling crucial for the proliferation and migration of endothelial cells, pericytes, and fibroblasts, making it an effective therapy for certain cancers and idiopathic pulmonary fibrosis (IPF).[6][8]
Non-invasive in vivo imaging techniques are critical for longitudinally assessing the therapeutic efficacy of this compound. These methods allow for the real-time, quantitative evaluation of changes in tumor vasculature, tumor growth, and fibrotic processes within a living organism, providing invaluable insights for preclinical and clinical research.[9][10][11]
Mechanism of Action and Signaling Pathways
This compound competitively binds to the ATP-binding pocket of VEGFR 1-3, FGFR 1-3, and PDGFR α/β, preventing receptor autophosphorylation and blocking downstream signaling cascades.[7][12] This multi-targeted inhibition disrupts key processes in tumorigenesis and fibrosis. The inhibition of VEGFR and PDGFR pathways leads to potent anti-angiogenic effects, including a decrease in microvessel density and vascular permeability.[8][13] The additional inhibition of FGFR and PDGFR signaling pathways disrupts the proliferation and migration of fibroblasts, which is central to its anti-fibrotic effects.[1]
Data Presentation: Summary of In Vivo Effects
The following tables summarize quantitative data from preclinical studies investigating the effects of Nintedanib (BIBF 1120), the prodrug of this compound.
Table 1: Summary of Anti-Angiogenic and Anti-Tumor Effects in Preclinical Models
| Parameter | Animal Model | Treatment | Result | Reference |
|---|---|---|---|---|
| Tumor Growth | Lung Cancer Xenograft (A549) | BIBF 1120 (100 mg/kg, daily) | Significant inhibition of primary tumor growth vs. control. | [8] |
| Microvessel Density (CD31) | Pancreatic Cancer Xenograft | BIBF 1120 (50 mg/kg, daily) | Significant decrease in MVD compared to control group. | [8][13] |
| Vessel Perfusion | Lung Cancer Xenograft | BIBF 1120 | Significant decrease in vessel perfusion. | [8][13] |
| Tumor Hypoxia | Lung & Pancreatic Models | BIBF 1120 | Increased tumor hypoxia due to anti-angiogenic effects. | [8][13] |
| Tumor Apoptosis (Cleaved Caspase-3) | Lung Cancer Xenograft | BIBF 1120 + Chemotherapy | Elevated apoptosis to a greater extent than chemotherapy alone. | [8][13] |
| VEGFR2-Targeted Imaging Signal | Colon Cancer Xenograft | Anti-VEGFR2 Therapy | ~46% decrease in molecular ultrasound signal 1 day after treatment initiation. |[14] |
Table 2: Summary of Anti-Fibrotic Effects in Preclinical Models
| Parameter | Animal Model | Treatment | Result | Reference |
|---|---|---|---|---|
| PET Tracer Uptake ([18F]ATX-1905) | Bleomycin-Induced Pulmonary Fibrosis (Mouse) | Nintedanib (2-week regimen) | Notable reduction in tracer uptake, indicating reduced ATX expression. | [15] |
| PET Tracer Uptake ([18F]FDG) | Bleomycin-Induced Pulmonary Fibrosis (Mouse) | Nintedanib (2-week regimen) | Decreased tracer uptake, reflecting diminished inflammation. | [15] |
| Collagen-Targeted MRI | Bleomycin-Induced Pulmonary Fibrosis (Mouse) | Not Specified | A collagen-specific peptide conjugated to Gd3+ specifically detected and quantified lung fibrosis. | [16] |
| Ashcroft Score (Histology) | Bleomycin-Induced Pulmonary Fibrosis (Mouse) | Nintedanib (2-week regimen) | Significant reduction in fibrosis score compared to untreated group. |[15] |
Experimental Protocols
Here we provide detailed protocols for key in vivo imaging techniques to track the anti-angiogenic and anti-fibrotic effects of this compound.
Protocol 1: Dynamic Contrast-Enhanced Computed Tomography (DCE-CT) to Assess Anti-Angiogenic Effects
Principle: DCE-CT is a functional imaging technique that involves the rapid acquisition of CT images before, during, and after the administration of an iodinated contrast agent.[9] It allows for the quantification of tumor microvascular characteristics, such as blood flow, blood volume, and vascular permeability (KPS). A reduction in KPS can indicate a response to anti-angiogenic therapy.[17]
Methodology:
-
Animal Model:
-
Use immunodeficient mice (e.g., nude rats or SCID mice) aged 6-8 weeks.
-
Establish subcutaneous tumors by injecting 1-5 x 106 cancer cells (e.g., human colon cancer cells) in a 100-200 µL volume of PBS or Matrigel into the flank.
-
Monitor tumor growth with calipers. Initiate imaging and treatment when tumors reach a volume of approximately 100-200 mm³.
-
-
Equipment and Reagents:
-
In vivo micro-CT scanner.
-
Anesthesia system (isoflurane).
-
Catheter for intravenous injection.
-
Iodinated contrast agent (e.g., Iohexol or a macromolecular contrast agent).
-
This compound or its prodrug Nintedanib, formulated for administration.
-
Image analysis software with pharmacokinetic modeling capabilities.
-
-
Imaging Procedure:
-
Baseline Scan: Anesthetize the mouse and place it on the scanner bed. Perform a pre-contrast CT scan of the tumor region.
-
Treatment: Administer this compound/Nintedanib as per the study design (e.g., daily oral gavage).
-
Dynamic Scan:
-
At the designated time point post-treatment (e.g., 24 hours), anesthetize the mouse and place a catheter in the tail vein.
-
Initiate the dynamic CT scanning protocol.
-
After a few initial baseline scans, inject the contrast agent as a bolus via the tail vein catheter.
-
Continue rapid scanning for 5-10 minutes to capture the vascular enhancement phases.
-
-
Longitudinal Monitoring: Repeat the DCE-CT procedure at multiple time points (e.g., Day 1, Day 7, Day 14) to monitor the treatment response over time.
-
-
Data Analysis:
-
Co-register the dynamic and pre-contrast CT images.
-
Define a Region of Interest (ROI) encompassing the tumor on the CT images.
-
For each voxel within the ROI, plot the change in Hounsfield Units (HU) over time to generate a time-attenuation curve.
-
Fit the data to a pharmacokinetic model (e.g., two-compartment model) to calculate parameters like KPS (permeability-surface area product).
-
Compare KPS values between baseline and post-treatment scans and between treated and control groups.
-
Protocol 2: PET/CT Imaging to Assess Anti-Fibrotic Effects in a Pulmonary Fibrosis Model
Principle: Positron Emission Tomography (PET) uses radiotracers to visualize and quantify metabolic and cellular processes.[11] In the context of pulmonary fibrosis, tracers like [18F]FDG can measure inflammation and metabolic activity, while targeted tracers like [18F]ATX-1905 can quantify the expression of specific fibrosis-related proteins like autotaxin.[15][16] Co-registration with CT provides anatomical context.
Methodology:
-
Animal Model (Bleomycin-Induced Pulmonary Fibrosis):
-
Use C57BL/6 mice aged 8-10 weeks.
-
Anesthetize the mice.
-
Administer a single intratracheal dose of bleomycin (e.g., 1.5 U/kg) to induce lung injury and subsequent fibrosis. Control animals receive saline.
-
Fibrosis typically develops over 14-21 days.
-
-
Equipment and Reagents:
-
In vivo PET/CT scanner.
-
Anesthesia system (isoflurane).
-
PET Radiotracer: [18F]FDG (for inflammation/metabolism) or a fibrosis-specific tracer like [18F]ATX-1905.
-
This compound or its prodrug Nintedanib.
-
Image analysis software.
-
-
Imaging Procedure:
-
Treatment: Begin treatment with this compound/Nintedanib at a clinically relevant time point (e.g., Day 9 post-bleomycin, when fibrosis is developing).[15]
-
Fasting: If using [18F]FDG, fast the animals for 6-8 hours prior to imaging to reduce background glucose levels.
-
Radiotracer Administration: Anesthetize the mouse and inject the radiotracer (e.g., 5-10 MBq) via the tail vein.
-
Uptake: Keep the animal anesthetized and warm for the uptake period (typically 60 minutes).
-
Scanning:
-
Position the mouse in the PET/CT scanner.
-
Acquire a static PET scan for 10-20 minutes.
-
Immediately following the PET scan, acquire a CT scan for anatomical correlation.
-
-
Longitudinal Monitoring: Perform PET/CT scans before treatment initiation and after the treatment course to assess changes in tracer uptake.
-
-
Data Analysis:
-
Reconstruct PET images with correction for attenuation (using the CT data), scatter, and radioactive decay.
-
Fuse the PET and CT images.
-
Draw 3D ROIs over the entire lung region using the CT images as a guide.
-
Calculate the tracer uptake within the lung ROIs, commonly expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
Compare lung uptake values between treated, untreated, and control groups. Correlate imaging findings with histological analysis (e.g., Ashcroft scoring) upon study completion.
-
References
- 1. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apexbt.com [apexbt.com]
- 8. BIBF 1120 (Nintedanib), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-Invasive Imaging for Studying Anti-Angiogenic Therapy Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. atsjournals.org [atsjournals.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. BIBF 1120 (nintedanib), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiangiogenic Cancer Therapy: Monitoring with Molecular US and a Clinically Translatable Contrast Agent (BR55)1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imaging Pulmonary Fibrosis and Treatment Efficacy In Vivo with Autotaxin-Specific PET Ligand [18F]ATX-1905 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Imaging of Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In-vivo monitoring of angiogenesis-inhibitory treatment effects by contrast-enhanced dynamic CT in a xenograft tumor model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring BIBF 1202 (Nintedanib) Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIBF 1202, also known as Nintedanib, is a potent small molecule inhibitor targeting multiple tyrosine kinases. It functions as a triple angiokinase inhibitor, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[1][2][3] By competitively binding to the ATP pocket of these receptors, this compound blocks downstream signaling pathways crucial for cell proliferation, migration, and survival. This multi-targeted approach makes it a significant compound in the study of anti-angiogenic and anti-fibrotic therapies.
These application notes provide detailed protocols for a selection of key cell-based assays to quantitatively and qualitatively measure the biological activity of this compound. The described methods are fundamental for researchers investigating its mechanism of action and for professionals in drug development evaluating its efficacy in various cellular contexts.
Mechanism of Action: Targeting Key Signaling Pathways
This compound exerts its biological effects by inhibiting the phosphorylation of VEGFR, FGFR, and PDGFR. This blockade disrupts the intricate signaling cascades that regulate critical cellular processes.
-
VEGFR Signaling: Inhibition of VEGFR blocks the pro-angiogenic signals mediated by VEGF, leading to reduced endothelial cell proliferation, migration, and tube formation, which are essential for the formation of new blood vessels.
-
FGFR Signaling: By targeting FGFR, this compound can impede tumor cell proliferation and survival, as FGF signaling is often implicated in oncogenesis.
-
PDGFR Signaling: Inhibition of PDGFR, particularly on pericytes and fibroblasts, contributes to its anti-angiogenic and anti-fibrotic effects by modulating vascular maturation and extracellular matrix deposition.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound in various cell lines, providing a reference for its potency in different biological systems.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay |
| A549 | Non-Small Cell Lung Cancer | 22620 | MTT |
| Calu-6 | Non-Small Cell Lung Cancer | > 1000 | [3H] Thymidine (B127349) uptake |
| HUVEC | Endothelial | 13 (VEGFR-2) | Cell-free kinase assay |
| HUASMC | Smooth Muscle | 69 | Proliferation Assay |
Data compiled from multiple sources.[1][2][4] Values can vary based on experimental conditions.
Table 2: IC50 Values of this compound in Fibroblast Cell Lines
| Cell Line | Origin | IC50 (nM) | Assay |
| BRPs | Bovine Retinal Pericytes | 79 | Proliferation Assay |
| Primary Lung Fibroblasts | Human | 265-607 (PDGFRα/β) | Cellular Activity Assay |
Data compiled from multiple sources.[1][5] Values can vary based on experimental conditions.
Experimental Protocols
Detailed methodologies for key cell-based assays to evaluate the activity of this compound are provided below.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation. Bromodeoxyuridine (BrdU), a thymidine analog, is incorporated into newly synthesized DNA and detected with a specific antibody.
Materials:
-
Target cells (e.g., cancer cell lines, endothelial cells, fibroblasts)
-
Complete cell culture medium
-
This compound (Nintedanib)
-
BrdU Cell Proliferation Assay Kit (e.g., from Abcam, Thermo Fisher Scientific)
-
96-well tissue culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. A typical concentration range to test is 0.01 µM to 100 µM.[4] Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
BrdU Labeling: Add 10 µL of BrdU labeling solution (typically 10X) to each well for a final concentration of 1X. Incubate for 2-24 hours at 37°C.[6][7][8] The incubation time will depend on the cell proliferation rate.
-
Fixation and Denaturation: Carefully remove the culture medium. Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[8]
-
Antibody Incubation: Remove the fixing solution and wash the wells with wash buffer provided in the kit. Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Secondary Antibody and Detection: Wash the wells. Add 100 µL of HRP-conjugated secondary antibody and incubate for 30 minutes. Wash the wells again and add 100 µL of TMB substrate.[8]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm after adding a stop solution) using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control. Plot the inhibition percentage against the log of this compound concentration to determine the IC50 value.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer. It is a straightforward method to evaluate the effect of this compound on collective cell migration.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip or a cell scraper
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them until they form a confluent monolayer.
-
Wound Creation: Using a sterile 200 µL pipette tip, create a straight scratch through the center of the monolayer.[9]
-
Washing: Gently wash the wells with PBS to remove any detached cells and debris.[10]
-
Drug Treatment: Add fresh culture medium containing the desired concentrations of this compound. Include a vehicle control.
-
Imaging: Immediately capture images of the scratch at different locations for each well (Time 0).
-
Incubation and Monitoring: Incubate the plates at 37°C and capture images of the same locations at regular time intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area. Compare the rate of wound closure between treated and control groups.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic).
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (e.g., from Abcam, Thermo Fisher Scientific)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat them with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension to pellet the cells.[11]
-
Washing: Wash the cells twice with cold PBS.[11]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of approximately 1 x 10^6 cells/mL.[12]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.[12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[12]
-
Data Analysis: Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant.
-
Western Blotting for Receptor Tyrosine Kinase Phosphorylation
Western blotting is a key technique to directly assess the inhibitory effect of this compound on the phosphorylation of its target receptors (VEGFR, FGFR, PDGFR).
Materials:
-
Target cells expressing the receptor of interest
-
This compound
-
Ligand for the receptor of interest (e.g., VEGF, FGF, PDGF)
-
Lysis buffer with phosphatase and protease inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total receptor antibodies)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat cells with this compound for a designated time (e.g., 1-2 hours) before stimulating with the appropriate ligand (e.g., VEGF, FGF, or PDGF) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR2) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total receptor protein. Quantify the band intensities and express the level of phosphorylation as the ratio of the phospho-protein signal to the total protein signal.
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for characterizing the in vitro activity of this compound. By employing these detailed protocols, researchers can effectively assess its impact on cell proliferation, migration, apoptosis, and target-specific signaling pathways. The provided data and methodologies will aid in the consistent and reliable evaluation of this compound and similar multi-targeted tyrosine kinase inhibitors in both basic research and drug development settings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. benchchem.com [benchchem.com]
- 5. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 8. assaygenie.com [assaygenie.com]
- 9. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wound healing assay | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. interchim.fr [interchim.fr]
- 14. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Application of BIBF 1202 in 3D Organoid Cultures: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIBF 1202 is the active metabolite of Nintedanib (BIBF 1120), a potent small molecule inhibitor of multiple tyrosine kinases.[1][2][3] Its primary targets are Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[1][4] By competitively binding to the ATP-binding pocket of these receptors, this compound effectively blocks downstream signaling pathways that are crucial for cell proliferation, migration, and angiogenesis.[1] This multi-targeted mechanism of action makes this compound a valuable tool for a range of applications in 3D organoid culture systems, particularly in the fields of oncology, fibrosis research, and developmental biology.
This document provides detailed application notes and protocols for the use of this compound in three key areas:
-
Inhibition of Angiogenesis in Tumor Organoids: Modeling the anti-angiogenic effects of therapies in a complex, three-dimensional tumor microenvironment.
-
Modeling Fibrosis in Organoids: Investigating the anti-fibrotic potential of this compound by targeting fibroblast activation and proliferation in organoid co-culture systems.
-
Cancer Therapy and Drug Screening: Utilizing patient-derived organoids (PDOs) to assess the efficacy of this compound as a potential therapeutic agent.
Mechanism of Action: Signaling Pathways
This compound exerts its effects by inhibiting key signaling pathways involved in cell growth, proliferation, and angiogenesis. The diagram below illustrates the primary pathways targeted by this compound.
Application 1: Inhibition of Angiogenesis in Tumor Organoids
Rationale: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The inhibition of VEGFR signaling by this compound makes it a potent anti-angiogenic agent.[4][5] Tumor organoids co-cultured with endothelial cells provide a physiologically relevant model to study the effects of anti-angiogenic drugs.[6][7]
Quantitative Data Summary
While specific data for this compound in organoid angiogenesis models is emerging, the following table summarizes typical experimental parameters and expected outcomes based on studies with Nintedanib and other VEGFR inhibitors.
| Parameter | Value/Range | Reference |
| Organoid Type | Colorectal, Breast, Lung Cancer Organoids | [4][6] |
| Co-culture Cells | Human Umbilical Vein Endothelial Cells (HUVECs) | [5][8] |
| This compound Concentration | 10 - 1000 nM | Inferred from IC50 values |
| Treatment Duration | 72 - 120 hours | [9] |
| Primary Readout | Inhibition of endothelial sprout formation, vessel length | [10] |
| Expected IC50 (VEGFR2) | ~62 nM | [3] |
Experimental Protocol: 3D Angiogenesis Assay in Organoid Co-culture
This protocol is adapted from established 3D angiogenesis and organoid co-culture methodologies.[7][11]
Materials:
-
Mature tumor organoids
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Basement Membrane Extract (BME), growth factor reduced
-
Organoid growth medium
-
Endothelial cell growth medium
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Reagents for immunofluorescence staining (e.g., anti-CD31 antibody, phalloidin (B8060827), DAPI)
Procedure:
-
Organoid Preparation: Culture and expand tumor organoids according to standard protocols. Prior to the assay, dissociate organoids into small fragments.
-
HUVEC Preparation: Culture HUVECs in endothelial cell growth medium. Harvest cells by trypsinization.
-
Co-culture Seeding:
-
Thaw BME on ice.
-
Resuspend organoid fragments and HUVECs in a 1:1 ratio in cold BME at a desired density.
-
Dispense 50 µL of the BME-cell suspension into each well of a pre-chilled 96-well plate.
-
Polymerize the BME by incubating at 37°C for 30 minutes.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in organoid growth medium.
-
Gently add 100 µL of the medium containing this compound or vehicle control (DMSO) to each well.
-
Culture for 72-120 hours, changing the medium every 48 hours.
-
-
Analysis:
-
Fix the co-cultures with 4% paraformaldehyde.
-
Permeabilize with Triton X-100 and block with bovine serum albumin.
-
Stain with fluorescently labeled anti-CD31 antibody (to visualize endothelial cells), phalloidin (for F-actin), and DAPI (for nuclei).
-
Acquire images using a confocal or high-content imaging system.
-
Quantify angiogenesis by measuring parameters such as total vessel length, number of junctions, and sprout area using image analysis software.
-
Application 2: Modeling Fibrosis in Organoids
Rationale: Fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), are characterized by the excessive deposition of extracellular matrix by activated fibroblasts.[12] Nintedanib is an approved treatment for IPF, and its anti-fibrotic effects are mediated through the inhibition of PDGFR and FGFR signaling in fibroblasts.[1][13] Organoid co-cultures with fibroblasts can recapitulate key aspects of fibrogenesis and are valuable models for testing anti-fibrotic drugs.[14][15]
Quantitative Data Summary
The following table outlines typical parameters for studying the anti-fibrotic effects of Nintedanib (and by extension this compound) in lung organoid models.
| Parameter | Value/Range | Reference |
| Organoid Type | iPSC-derived Alveolar Epithelial Organoids | [15] |
| Co-culture Cells | Lung Fibroblasts | [16] |
| Fibrosis Induction | TGF-β1, PDGF-AB, TNF-α, LPA | [15] |
| Nintedanib Concentration | 1 µM | [13][15] |
| Treatment Duration | 72 hours | [15] |
| Primary Readout | Expression of fibrotic markers (e.g., COL1A1, ACTA2) | [12][13] |
Experimental Protocol: Fibrosis-in-a-Dish with Organoid-Fibroblast Co-culture
This protocol is based on a published method for modeling IPF in iPSC-derived alveolar epithelial organoids.[15]
Materials:
-
Mature alveolar organoids
-
Primary human lung fibroblasts
-
Basement Membrane Extract (BME)
-
Organoid growth medium
-
Fibroblast growth medium
-
Fibrosis-inducing cocktail (e.g., TGF-β1, PDGF-AB, TNF-α, LPA)
-
This compound stock solution (in DMSO)
-
Reagents for qRT-PCR and immunostaining
Procedure:
-
Co-culture Establishment:
-
Embed mature alveolar organoids in BME in a multi-well plate.
-
Once organoids are established, seed human lung fibroblasts around the BME domes.
-
Culture in a 1:1 mixture of organoid and fibroblast growth medium.
-
-
Induction of Fibrosis and Drug Treatment:
-
After 24 hours, replace the medium with fresh medium containing a fibrosis-inducing cocktail.
-
Concurrently, treat the co-cultures with this compound at the desired concentrations or with a vehicle control.
-
Incubate for 72 hours.
-
-
Analysis of Fibrotic Markers:
-
qRT-PCR: Harvest the co-cultures, extract total RNA, and perform quantitative real-time PCR to measure the expression of key fibrotic genes (e.g., COL1A1, ACTA2 (α-SMA), FN1).
-
Immunofluorescence: Fix and stain the co-cultures for fibrotic markers such as α-SMA and collagen I to visualize fibroblast activation and matrix deposition.
-
Soluble Collagen Assay: Collect the culture supernatant and measure the amount of secreted collagen using a commercially available kit.
-
Application 3: Cancer Therapy and Drug Screening in Patient-Derived Organoids
Rationale: Patient-derived organoids (PDOs) are increasingly used in preclinical drug development and personalized medicine as they closely recapitulate the characteristics of the original tumor.[9] Given that FGFR and PDGFR are frequently dysregulated in various cancers, this compound can be screened for its therapeutic efficacy in PDOs with relevant genetic alterations.[17][18]
Quantitative Data Summary
This table provides representative data from clinical trials of Nintedanib in non-small cell lung cancer (NSCLC), which can serve as a benchmark for PDO screening studies.
| Treatment Arm | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| Nintedanib + Docetaxel | 3.4 - 6.4 months | 8.0 - 12.6 months | 18.8% - 50% |
| Placebo + Docetaxel | 2.7 months | 10.3 months | Not Reported |
Data aggregated from multiple clinical trial reports for NSCLC.[9]
Experimental Protocol: High-Throughput Drug Screening in PDOs
This protocol provides a framework for screening this compound in PDOs.[9]
Materials:
-
Established patient-derived organoid lines
-
Basement Membrane Extract (BME)
-
Organoid growth medium specific to the tumor type
-
This compound and other comparator drugs
-
384-well screening plates
-
Cell viability assay reagent (e.g., CellTiter-Glo® 3D)
Procedure:
-
Organoid Plating:
-
Dissociate mature PDOs into small fragments.
-
Embed the fragments in BME and dispense into 384-well plates.
-
Culture for 2-4 days to allow organoid formation.
-
-
Drug Treatment:
-
Prepare a serial dilution plate of this compound and comparator drugs.
-
Add the drug solutions to the organoid-containing wells. Include vehicle-only controls.
-
Incubate for 72-120 hours.
-
-
Viability Assessment:
-
Add a cell viability reagent (e.g., CellTiter-Glo® 3D) to each well.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated controls.
-
Generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each drug.
-
Compare the IC50 values of this compound to those of other tested drugs to assess relative efficacy.
-
Experimental Workflow and Logic Diagrams
References
- 1. m.youtube.com [m.youtube.com]
- 2. Kinome-Focused CRISPR-Cas9 Screens in African Ancestry Patient-Derived Breast Cancer Organoids Identify Essential Kinases and Synergy of EGFR and FGFR1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modeling of Fibrotic Lung Disease Using 3D Organoids Derived from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Nintedanib on tumor angiogenesis and vascular normalization in a mouse model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Improving Vascularization in Kidney Organoids: A Review of Current Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3D tumor angiogenesis models: recent advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro 3D Systems to Model Tumor Angiogenesis and Interactions With Stromal Cells [frontiersin.org]
- 8. Co-culturing patient-derived cancer organoids with fibroblasts and endothelial cells - Behind the Bench [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 3D Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Organoid Model in Idiopathic Pulmonary Fibrosis [ijstemcell.com]
- 13. Frontiers | Evaluation of Pirfenidone and Nintedanib in a Human Lung Model of Fibrogenesis [frontiersin.org]
- 14. Frontiers | Co-cultures of colon cancer cells and cancer-associated fibroblasts recapitulate the aggressive features of mesenchymal-like colon cancer [frontiersin.org]
- 15. LSC - 2021 - Modeling idiopathic pulmonary fibrosis using induced pluripotent stem cell-derived alveolar epithelial organoids | European Respiratory Society [publications.ersnet.org]
- 16. researchgate.net [researchgate.net]
- 17. Targeting FGFR for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting BIBF 1202 Inefficacy in Cell Line XYZ
This guide provides troubleshooting steps and frequently asked questions for researchers who observe a lack of effect with BIBF 1202 in the "XYZ" cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the active metabolite of Nintedanib (BIBF 1120), a small molecule tyrosine kinase inhibitor.[1] It is formed from Nintedanib through cleavage by intracellular esterases.[2][3][4] this compound functions by competitively binding to the intracellular ATP-binding pocket of several receptor tyrosine kinases (RTKs), primarily:
-
Vascular Endothelial Growth Factor Receptors (VEGFR 1-3)
-
Fibroblast Growth Factor Receptors (FGFR 1-3)
-
Platelet-Derived Growth Factor Receptors (PDGFR α and β)[3][5][6]
By inhibiting these receptors, this compound blocks critical downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are essential for cell proliferation, migration, and angiogenesis.[6][7]
Q2: My XYZ cell line is not responding to this compound. What are the most common initial checks?
A2: When an expected drug effect is not observed, start with these fundamental checks:
-
Compound Integrity: Verify the quality, purity, and storage conditions of your this compound stock. Ensure it was dissolved in an appropriate solvent (e.g., DMSO) and stored correctly to prevent degradation.
-
Cell Line Health: Confirm that the XYZ cells are healthy, free from contamination (especially mycoplasma), and are within a low passage number.
-
Assay Validity: Double-check your experimental assay. Was the cell seeding density appropriate? Is the assay sensitive enough to detect changes in proliferation or viability? Include positive and negative controls to validate the assay itself.
Q3: Is it possible that my cell line is inherently resistant to this compound?
A3: Yes, this is a strong possibility. Resistance can be intrinsic (the cell line naturally lacks the drug's target) or acquired. Key reasons for intrinsic resistance include:
-
Lack of Target Expression: The XYZ cell line may not express VEGFR, FGFR, or PDGFR at sufficient levels for the drug to be effective.
-
Downstream Mutations: The cell line might have activating mutations in genes downstream of the targeted receptors (e.g., KRAS, BRAF). Such mutations can drive proliferation independently, making the inhibition of upstream receptors ineffective.
Systematic Troubleshooting Guide
If initial checks do not resolve the issue, follow this systematic guide to pinpoint the cause of this compound inefficacy.
Step 1: Verify Target Receptor Expression
The most critical first step is to confirm that the drug's targets are present in your cell line.
Question: How can I confirm if my XYZ cell line expresses the target receptors (VEGFR, FGFR, PDGFR)?
Answer: You must verify the protein expression of the target receptors. The recommended method is a Western Blot. A secondary method is quantitative PCR (qPCR) to check for mRNA expression, but protein-level data is essential as mRNA levels do not always correlate with protein levels.
Action:
-
Select a Positive Control: Choose a cell line known to be sensitive to Nintedanib or this compound (e.g., a lung fibroblast line or a relevant cancer cell line known to express the targets).
-
Perform Western Blot: Analyze protein lysates from both your XYZ cell line and the positive control cell line. Probe for VEGFR-2, FGFR-1, and PDGFR-β.
-
Analyze Results: Compare the band intensities between the XYZ and control cell lines. No or very low expression in the XYZ line is a likely cause of the lack of drug effect.
Step 2: Assess Downstream Signaling Pathway Activity
Even if the receptors are present, their downstream pathways must be active and responsive to inhibition.
Question: How can I check if this compound is inhibiting the downstream signaling pathways in my cells?
Answer: You can measure the phosphorylation status of key downstream proteins, such as Akt and ERK, in response to growth factor stimulation and drug treatment.
Action:
-
Serum Starve Cells: Culture XYZ cells in low-serum media to reduce baseline signaling activity.
-
Stimulate and Treat: Stimulate the cells with a relevant growth factor (e.g., VEGF, FGF, or PDGF) in the presence or absence of this compound.
-
Perform Phospho-Protein Western Blot: Lyse the cells and perform a Western Blot using antibodies specific to the phosphorylated forms of Akt (p-Akt) and ERK (p-ERK).
-
Analyze Results: In a responsive cell line, growth factor stimulation should increase p-Akt and p-ERK levels, and co-treatment with this compound should prevent this increase. If this compound fails to block phosphorylation, it could indicate a problem with drug uptake or a mutation downstream.
Step 3: Investigate Potential for Drug Efflux or Metabolism
Question: Could my XYZ cells be actively removing or inactivating this compound?
Answer: Yes, some cell lines overexpress drug efflux pumps, such as P-glycoprotein (P-gp/MDR1), which can pump the drug out of the cell before it can reach its target.
Action:
-
Co-treatment with an Efflux Pump Inhibitor: Perform your cell viability or proliferation assay again, but this time co-administer this compound with a known P-gp inhibitor (e.g., Verapamil or Cyclosporin A).
-
Analyze Results: If the combination treatment shows a cytotoxic or anti-proliferative effect where this compound alone did not, it strongly suggests that drug efflux is the mechanism of resistance.
Data Presentation
Summarize your experimental findings in a structured table to compare expected outcomes with your results.
Table 1: Troubleshooting Data Summary for this compound in Cell Line XYZ
| Parameter | Expected Result in Sensitive Cells | Observed Result in XYZ Cells | Potential Implication |
| IC50 Value | < 1 µM (Varies by cell line) | > 50 µM | Lack of drug effect. |
| VEGFR-2 Expression | High | Not Detected / Very Low | Primary target is absent. |
| FGFR-1 Expression | Moderate to High | Not Detected / Very Low | Primary target is absent. |
| PDGFR-β Expression | Moderate to High | High | Target is present; resistance may be downstream. |
| p-ERK Inhibition | > 80% reduction after stimulation + drug | < 10% reduction | Drug is not engaging the target or pathway is constitutively active downstream. |
| Effect with P-gp Inhibitor | No significant change from drug alone | IC50 decreases significantly | Drug efflux is a likely resistance mechanism. |
Experimental Protocols
Protocol 1: Western Blot for Receptor Tyrosine Kinase Expression
-
Cell Lysis:
-
Culture XYZ cells and a positive control cell line to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein from each sample into the wells of an 8% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 90 minutes.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-VEGFR-2, anti-FGFR-1, anti-PDGFR-β) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. Use an anti-β-actin or anti-GAPDH antibody as a loading control.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits VEGFR, FGFR, and PDGFR, blocking downstream signaling.
Experimental Workflow Diagram
Caption: A step-by-step workflow for troubleshooting this compound resistance.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nintedanib - Wikipedia [en.wikipedia.org]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. researchgate.net [researchgate.net]
Nintedanib precipitation in DMSO solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nintedanib (B1663095), focusing on the common issue of its precipitation in DMSO solutions during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Nintedanib stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of Nintedanib for in vitro experiments.[1][2][3] It is crucial to use anhydrous, high-purity DMSO to ensure optimal dissolution and stability.[2][3]
Q2: What is the maximum concentration of Nintedanib that can be dissolved in DMSO?
A2: The solubility of Nintedanib and its esylate salt in DMSO is quite high, with reported values ranging from 66.67 mg/mL to 100 mg/mL.[1][2] However, achieving these concentrations may require sonication to aid dissolution.[1] For practical laboratory use, preparing a stock solution in the range of 10-50 mM is common.
Q3: My Nintedanib precipitated after I diluted the DMSO stock solution into my aqueous cell culture medium. Why did this happen?
A3: Nintedanib's solubility is highly pH-dependent, with significantly better solubility in acidic conditions (pH < 3).[3][4] Most cell culture media are buffered to a neutral pH (around 7.4), where Nintedanib's aqueous solubility is very low (approximately 5 µg/mL).[5] When the concentrated DMSO stock is diluted into the neutral pH medium, the drug can rapidly precipitate out of solution.
Q4: How can I prevent Nintedanib from precipitating when preparing my working solutions for cell culture?
A4: To minimize precipitation, it is recommended to:
-
Prepare fresh working solutions for each experiment.[3]
-
Keep the final concentration of DMSO in the cell culture medium as low as possible, typically at or below 0.1%, to avoid solvent-induced cytotoxicity and precipitation.[3]
-
When diluting, add the DMSO stock solution to the medium while vortexing or mixing to ensure rapid and even dispersion.
Q5: How should I store my Nintedanib DMSO stock solution?
A5: Nintedanib stock solutions in DMSO should be stored at -20°C or -80°C.[1][2] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO, potentially reducing solubility.[2][3]
Troubleshooting Guide: Nintedanib Precipitation
This guide provides a systematic approach to troubleshooting precipitation issues with Nintedanib in DMSO solutions.
Problem: Precipitate observed in the Nintedanib/DMSO stock solution.
Possible Causes:
-
Low-Quality DMSO: The DMSO used may contain water, which significantly reduces Nintedanib's solubility.
-
Incorrect Storage: Repeated freeze-thaw cycles or improper storage temperatures can lead to degradation and precipitation.
-
Concentration Exceeds Solubility Limit: The intended concentration may be too high for the given conditions.
Solutions:
-
Use fresh, anhydrous, high-purity DMSO. [2]
-
Prepare fresh stock solutions and store them in small, single-use aliquots at -20°C or -80°C.[3]
-
Gently warm the solution and use an ultrasonic bath to aid in redissolving the precipitate.[1] If it does not redissolve, it may be necessary to prepare a new stock solution at a slightly lower concentration.
Problem: Precipitate forms immediately upon dilution of the DMSO stock into aqueous media.
Possible Causes:
-
Poor Aqueous Solubility: Nintedanib is poorly soluble at the neutral pH of most cell culture media.[5]
-
High Final Concentration of Nintedanib: The target concentration in the media may exceed its aqueous solubility limit.
-
Insufficient Mixing: Slow or inadequate mixing upon dilution can create localized high concentrations of Nintedanib, leading to precipitation.
Solutions:
-
Increase the volume of the final solution to lower the final Nintedanib concentration.
-
Add the DMSO stock dropwise to the aqueous medium while vigorously vortexing or stirring.
-
Consider a serial dilution approach, first diluting the DMSO stock into a smaller volume of media before adding it to the final volume.
Quantitative Data Summary
The following table summarizes the solubility of Nintedanib in various solvents.
| Compound | Solvent | Solubility | Molar Equivalent | Notes | Reference |
| Nintedanib | DMSO | ~6 mg/mL | ~11.1 mM | - | [6] |
| Nintedanib Esylate | DMSO | 66.67 mg/mL | 102.61 mM | Requires sonication | [1] |
| Nintedanib Esylate | DMSO | 100 mg/mL | 153.9 mM | Use fresh, anhydrous DMSO | [2] |
| Nintedanib | Water (pH 7.4) | ~5 µg/mL | ~9.3 µM | - | [5] |
| Nintedanib Esylate | Water (pH < 3) | Increased solubility | - | Strongly pH-dependent | [4] |
Experimental Protocols
Protocol for Preparation of Nintedanib Stock Solution in DMSO
-
Materials:
-
Nintedanib (or Nintedanib esylate) powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
-
Procedure:
-
Equilibrate the Nintedanib powder and anhydrous DMSO to room temperature.
-
Weigh the desired amount of Nintedanib powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Visualizations
Signaling Pathways Inhibited by Nintedanib
Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[7][8] It competitively binds to the intracellular ATP-binding site of these receptors, which blocks their autophosphorylation and downstream signaling cascades.[9][10] The primary targets of Nintedanib are Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[7][11] By inhibiting these pathways, Nintedanib interferes with processes such as fibroblast proliferation, migration, and transformation, which are key events in the pathogenesis of fibrotic diseases.[10]
Caption: Nintedanib inhibits key signaling pathways.
Experimental Workflow for Troubleshooting Nintedanib Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues encountered during experiments with Nintedanib.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tga.gov.au [tga.gov.au]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. Nintedanib - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pardon Our Interruption [pro.boehringer-ingelheim.com]
Technical Support Center: Off-Target Effects of BIBF 1202 in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of BIBF 1202, the primary active metabolite of nintedanib (B1663095), in primary cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to nintedanib?
A1: this compound is the main active metabolite of nintedanib (formerly known as BIBF 1120). Nintedanib is a small molecule tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR). In vivo and in vitro, nintedanib is metabolized by esterases, which cleave its methyl ester group to form the free acid, this compound.[1][2]
Q2: What are the known primary targets of this compound?
A2: this compound shares the same primary targets as nintedanib, which include:
-
Vascular Endothelial Growth Factor Receptors (VEGFR 1-3)
-
Fibroblast Growth Factor Receptors (FGFR 1-3)
-
Platelet-Derived Growth Factor Receptors (PDGFR α and β)
However, the potency of this compound on these targets is significantly lower than that of nintedanib.[3]
Q3: What are the potential off-target effects of this compound in primary cells?
In primary T-cells, nintedanib has been shown to inhibit Lck phosphorylation, which is crucial for T-cell activation.[5][6] This suggests a potential immunomodulatory off-target effect that could be relevant when studying immune responses in primary cell co-culture systems.
Q4: I am observing unexpected low potency or lack of effect of this compound in my primary cell experiments compared to nintedanib. Why could this be?
A4: This is an expected observation. Published data indicates that this compound has substantially lower potency than nintedanib in primary human cells. For instance, it is approximately 265-fold and 607-fold less potent at inhibiting PDGFRα and PDGFRβ, respectively, in primary lung fibroblasts.[3] In human umbilical vascular endothelial cells (HUVECs), it is 9- to 10-fold less potent at inhibiting VEGF- or bFGF-stimulated responses.[3] Therefore, higher concentrations of this compound may be required to achieve the same biological effect as nintedanib.
Q5: Are there any known effects of this compound on cell viability and proliferation in primary cells?
A5: The primary effect of this compound on cell viability and proliferation is linked to its on-target inhibition of pro-proliferative signaling pathways mediated by VEGFR, FGFR, and PDGFR. In primary human lung fibroblasts, nintedanib has been shown to inhibit growth factor-induced proliferation.[7] Given that this compound is a less potent inhibitor of these receptors, its direct cytotoxic effects at concentrations that effectively inhibit these pathways are expected to be less pronounced than those of nintedanib. If you observe significant cytotoxicity at low concentrations, it may be indicative of an off-target effect or an issue with the experimental setup.
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected inhibition of primary cell proliferation or signaling.
| Possible Cause | Troubleshooting Step |
| Substantially lower potency of this compound compared to nintedanib. | Confirm the expected potency difference from the literature.[3] Perform a dose-response curve to determine the IC50 of this compound in your specific primary cell type. You will likely need to use significantly higher concentrations of this compound than nintedanib. |
| Degradation of this compound. | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C. |
| Cell culture conditions. | Ensure consistent cell passage number, seeding density, and media components. Primary cells can be highly variable. |
| Presence of serum in the media. | Serum contains growth factors that can compete with the inhibitory effect of this compound. Consider reducing the serum concentration or using serum-free media for certain assays, after ensuring cell viability is not compromised. |
Issue 2: Unexpected changes in immune cell function in co-culture experiments.
| Possible Cause | Troubleshooting Step |
| Off-target inhibition of kinases involved in immune cell signaling (e.g., Lck). | Based on nintedanib's known off-targets, consider that this compound might be affecting T-cell activation.[4][5][6] Analyze key signaling nodes in your immune cells of interest (e.g., phosphorylation of Lck, ZAP70, or PLCγ in T-cells) by Western blot or flow cytometry. |
| Cytokine modulation. | Nintedanib has been shown to inhibit the release of various cytokines from T-cells.[5][6] Measure cytokine levels in your co-culture supernatant using a multiplex immunoassay to assess if this compound is having a similar effect. |
Data Presentation
Table 1: Comparative Potency of Nintedanib and this compound on Key Targets in Primary Human Cells
| Target | Cell Type | Parameter | Nintedanib Potency | This compound Potency | Fold Difference (this compound vs. Nintedanib) | Reference |
| PDGFRα | Primary Lung Fibroblasts | Inhibition of PDGFRα stimulation | - | - | ~265-fold less potent | [3] |
| PDGFRβ | Primary Lung Fibroblasts | Inhibition of PDGFRβ stimulation | - | - | ~607-fold less potent | [3] |
| VEGFR/bFGFR | Human Umbilical Vascular Endothelial Cells (HUVEC) | Inhibition of VEGF/bFGF stimulation | - | - | ~9-10-fold less potent | [3] |
| VEGFR2 | - | IC50 | 13-34 nM | 62 nM | ~2-5-fold less potent | [8][9] |
Note: Specific IC50 values for nintedanib and this compound in the cellular assays on primary lung fibroblasts and HUVECs were not publicly available, but the fold difference in potency was reported.
Experimental Protocols
In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in the kinase reaction buffer.
-
In a multi-well plate, add the purified kinase and the this compound dilutions.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the reaction for the optimized time and temperature (e.g., 60 minutes at 30°C).
-
Stop the reaction and detect the kinase activity according to the manufacturer's instructions of the chosen detection reagent.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.
Primary Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualization
Caption: Metabolism of Nintedanib to this compound and its known and potential targets.
Caption: Troubleshooting workflow for experiments with this compound in primary cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Effect of Nintedanib on T-Cell Activation, Subsets and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Nintedanib on T-Cell Activation, Subsets and Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TGF-β superfamily member Nodal stimulates human β-cell proliferation while maintaining cellular viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. apexbt.com [apexbt.com]
Technical Support Center: Optimizing BIBF 1202 Concentration for Long-Term Studies
Welcome to the technical support center for BIBF 1202. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for long-term in vitro studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and provide clear guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the active metabolite of nintedanib (B1663095) (BIBF 1120), a potent small molecule tyrosine kinase inhibitor. It functions by targeting multiple receptor tyrosine kinases, primarily Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR). By competitively binding to the ATP-binding pocket of these receptors, this compound inhibits their autophosphorylation and blocks downstream signaling pathways crucial for cell proliferation, migration, and angiogenesis.
Q2: What is a recommended starting concentration for long-term in vitro studies with this compound?
A2: A good starting point for determining the optimal concentration of this compound in your specific cell line is to perform a dose-response experiment. Based on its known biochemical activity, a concentration range of 10 nM to 10 µM is often a reasonable starting point for initial experiments. The biochemical IC50 value for VEGFR2 inhibition is approximately 62 nM.[1] However, the optimal concentration for long-term cell-based assays will be cell-line dependent and should be determined empirically. For initial target engagement confirmation, a concentration of 5-10 times the biochemical IC50 can be effective.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To minimize the cytotoxic effects of the solvent, the final concentration of DMSO in your cell culture medium should be kept low, typically below 0.1%. Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q4: I am observing precipitation of this compound when I add it to my cell culture medium. What can I do?
A4: Precipitation of hydrophobic compounds like this compound upon addition to aqueous cell culture media is a common issue. Here are some troubleshooting steps:
-
Pre-warm the media: Always add the compound to pre-warmed (37°C) cell culture media.
-
Perform serial dilutions: Instead of adding the high-concentration DMSO stock directly to the media, create an intermediate dilution in pre-warmed media.
-
Gentle mixing: Add the this compound solution dropwise while gently vortexing or swirling the media to ensure rapid and even distribution.
-
Check final concentration: Ensure that the final concentration of this compound does not exceed its solubility limit in the culture medium. You can perform a solubility test by preparing a serial dilution in your media and observing for precipitation.
Q5: How often should I change the media in my long-term experiments with this compound?
A5: The stability of this compound in cell culture media at 37°C can vary. For long-term experiments (e.g., several days to weeks), the compound may degrade, leading to a decrease in its effective concentration. It is advisable to replenish the media with fresh this compound every 24 to 72 hours to maintain a consistent concentration. The optimal frequency should be determined based on the stability of the compound in your specific experimental conditions (see Protocol 2).
Troubleshooting Guides
Issue 1: Loss of this compound Activity in Long-Term Cultures
-
Potential Cause: Degradation of the compound in the cell culture medium at 37°C.
-
Troubleshooting Steps:
-
Assess Stability: Perform a stability study of this compound in your specific cell culture medium and conditions (see Protocol 2).
-
Replenish Compound: Increase the frequency of media changes with freshly prepared this compound (e.g., every 24-48 hours).
-
Confirm Stock Solution Integrity: Prepare a fresh stock solution of this compound from powder to rule out degradation of the stock.
-
Issue 2: High Variability in Results Between Replicates
-
Potential Cause: Inconsistent cell seeding, pipetting errors, or "edge effects" in multi-well plates.
-
Troubleshooting Steps:
-
Homogenize Cell Suspension: Ensure your cell suspension is homogenous before and during plating.
-
Calibrate Pipettes: Use calibrated pipettes and consistent pipetting techniques.
-
Avoid Edge Effects: To mitigate evaporation from wells on the perimeter of the plate, fill the outer wells with sterile PBS or media and do not use them for experimental samples.
-
Issue 3: Unexpected Cytotoxicity at Low Concentrations
-
Potential Cause: Off-target effects of the inhibitor or sensitivity of the specific cell line.
-
Troubleshooting Steps:
-
Perform Dose-Response Curve: Determine the IC50 value for your cell line to identify the appropriate concentration range.
-
Use a Control Cell Line: Test the compound on a known resistant or less sensitive cell line to compare effects.
-
Check for Solvent Toxicity: Ensure the final DMSO concentration is not exceeding 0.1%, as higher concentrations can be toxic to cells.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value |
| VEGFR2 | 62 nM[1] |
Note: IC50 values can vary depending on the assay conditions and cell line used.
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay (MTT Assay)
This protocol outlines a method for assessing the long-term effect of this compound on cell viability.
Methodology:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated DMSO stock.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Long-Term Incubation:
-
Incubate the plate for the desired duration (e.g., 7, 14, or 21 days).
-
Replenish the medium with fresh compound every 48-72 hours.
-
-
MTT Assay:
-
At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Protocol 2: Stability Assessment of this compound in Cell Culture Media
This protocol provides a framework to determine the stability of this compound in your specific cell culture medium.[2]
Methodology:
-
Preparation of Incubation Medium:
-
Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS).
-
Pre-warm the medium to 37°C.
-
-
Incubation:
-
Spike the pre-warmed medium with this compound from a concentrated DMSO stock to achieve the final desired concentration (ensure the final DMSO concentration is <0.1%).
-
Incubate the medium at 37°C in a cell culture incubator (with 5% CO₂).
-
-
Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 2, 8, 24, 48, and 72 hours).
-
Immediately stop potential degradation by adding a quenching solution (e.g., ice-cold acetonitrile) and store at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the concentration of the parent compound in each sample using a sensitive and specific analytical method, such as LC-MS/MS.
-
Plot the percentage of the compound remaining versus time to determine the stability profile.
-
Mandatory Visualization
Caption: this compound inhibits VEGFR, FGFR, and PDGFR signaling pathways.
Caption: Experimental workflow for long-term studies with this compound.
References
Technical Support Center: Troubleshooting Nintedanib Resistance in Cancer Cell Lines
Welcome to the technical support center for researchers investigating nintedanib (B1663095) resistance in cancer cell lines. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research in overcoming nintedanib resistance.
I. General Troubleshooting and FAQs
This section addresses common challenges encountered when establishing and characterizing nintedanib-resistant cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: How do I establish a nintedanib-resistant cell line?
A1: Nintedanib-resistant cell lines are typically generated by continuous or pulsed exposure of the parental cell line to gradually increasing concentrations of nintedanib. The process can take several months. A common approach is to start with a concentration around the IC20 (the concentration that inhibits 20% of cell growth) and incrementally increase the dose as the cells adapt and resume proliferation. It is crucial to freeze down cells at various stages of resistance development.
Q2: What is a typical fold-increase in IC50 that indicates resistance?
A2: A 3- to 10-
Inconsistent results with BIBF 1202 what to check
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues and inconsistencies encountered during experiments with BIBF 1202.
Troubleshooting Guides & FAQs
This section is designed to help researchers identify and resolve common problems that can lead to inconsistent results in their experiments involving this compound.
Q1: Why am I seeing high variability in my results between experiments?
High variability can stem from several factors related to the experimental setup and execution. Here are some key areas to investigate:
-
Reagent Preparation and Handling:
-
Compound Solubility: this compound is soluble in DMSO. Ensure that the stock solution is fully dissolved before preparing working dilutions. Precipitates in the stock or working solutions will lead to inaccurate concentrations.
-
Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment from a validated stock. Avoid using old working solutions.
-
Thorough Mixing: Ensure all reagents, including the compound, media, and buffers, are thoroughly mixed before adding them to the assay plate to avoid concentration gradients.
-
-
Assay Conditions:
-
Solvent Concentration: Maintain a consistent and low final concentration of the solvent (e.g., DMSO) across all wells. High concentrations of organic solvents can inhibit kinase activity and affect cell health.
-
Incubation Time and Temperature: Use a calibrated incubator and ensure precise and consistent incubation times for all experimental steps. Temperature fluctuations can significantly impact enzyme kinetics.
-
"Edge Effects" in Microplates: Evaporation from the outer wells of a microplate can concentrate reagents, leading to artifactual results. To mitigate this, consider not using the outermost wells for critical data points or fill them with a buffer or sterile water to maintain humidity.
-
-
Cell-Based Assay Specifics:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug responses.
-
Cell Seeding Density: Optimize and maintain a consistent cell seeding density. Over-confluent or sparsely populated wells will respond differently to treatment.
-
Serum Concentration: The concentration of serum in the cell culture medium can affect the availability and activity of the compound. Use a consistent serum concentration across all experiments.
-
Q2: My positive and negative controls are not behaving as expected. What should I do?
Control failures are a critical indicator of a fundamental issue with the assay.
-
Inactive Kinase: If you are performing a biochemical assay, ensure the kinase enzyme is active. Aliquot the enzyme upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles.
-
Substrate Quality: For kinase assays, the purity and integrity of the substrate are crucial. If using a peptide substrate, verify its sequence and purity.
-
Incorrect ATP Concentration: The concentration of ATP is a key parameter in kinase assays. Use an ATP concentration that is appropriate for the specific kinase and assay format, typically close to the Michaelis constant (Km).
-
Assay Interference: If screening for inhibitors, the test compounds themselves might interfere with the detection method (e.g., autofluorescence in a fluorescence-based assay). Run a control with the compound and all assay components except the enzyme to check for interference.
Q3: The inhibitory potency (e.g., IC50) of this compound is different from published values. Why?
Discrepancies in potency measurements can arise from differences in experimental conditions.
-
Different Assay Formats: The measured IC50 can vary between biochemical (cell-free) and cell-based assays. Cell-based assays are influenced by factors like cell membrane permeability and the presence of intracellular ATP.
-
Variations in Assay Components: The specific kinase, substrate, and their concentrations will impact the determined IC50 value.
-
Data Analysis: Ensure that the data analysis method for calculating the IC50 is appropriate and consistently applied.
Data Presentation
This compound is the primary active metabolite of Nintedanib (BIBF 1120). While it targets the same kinases, its potency is substantially lower than the parent compound.[1]
| Target Pathway | Target Kinase | Nintedanib (BIBF 1120) IC50 | This compound Potency Comparison |
| VEGF Signaling | VEGFRs 1, 2, 3 | 13–34 nM[2] | ~9–10 fold less potent than Nintedanib[1] |
| PDGF Signaling | PDGFRα, PDGFRβ | 59–65 nM[2] | 265-fold (PDGFRα) and 607-fold (PDGFRβ) less potent than Nintedanib[1] |
| FGF Signaling | FGFRs 1, 2, 3 | 37–108 nM[2] | - |
Experimental Protocols
Below are generalized protocols for common assays used to evaluate the activity of kinase inhibitors like this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. The ADP-Glo™ Kinase Assay is a common example.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in the kinase assay buffer. Ensure the final DMSO concentration does not exceed 1%.
-
Prepare a mixture of the target kinase (e.g., VEGFR2, PDGFRβ) and its specific substrate in the kinase assay buffer.
-
Prepare the ATP solution at a concentration near the Km for the specific kinase.
-
-
Kinase Reaction:
-
In a white, opaque 96-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the appropriate wells.
-
Add 10 µL of the kinase/substrate mixture to each well and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Generate a luminescent signal by adding 50 µL of Kinase-Glo® Reagent to each well. This converts the ADP to ATP, which is used in a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit the phosphorylation of a target receptor tyrosine kinase in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells known to express the target receptor (e.g., HUVECs for VEGFR2) in appropriate growth medium and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-24 hours to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
-
Ligand Stimulation:
-
Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR2, PDGF for PDGFR) at a predetermined concentration and for a specific time (e.g., 5-15 minutes) to induce receptor phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-phospho-VEGFR2).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the target receptor or a housekeeping protein (e.g., β-actin, GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Determine the extent of inhibition of phosphorylation at different concentrations of this compound.
-
Visualizations
Signaling Pathways Inhibited by this compound
Caption: Inhibition of VEGFR, PDGFR, and FGFR signaling by this compound.
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Logical Relationships in Assay Optimization
Caption: Key factors to consider for robust and reproducible kinase assay results.
References
- 1. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIBF 1120 (Nintedanib), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Bioavailability of Nintedanib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the in vivo bioavailability of nintedanib (B1663095).
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of nintedanib so low?
A1: Nintedanib, a tyrosine kinase inhibitor, has a very low oral bioavailability of approximately 4.7%.[1][2][3][4][5][6] This is primarily attributed to two main factors:
-
Extensive First-Pass Metabolism: After oral absorption, nintedanib is heavily metabolized in the liver, significantly reducing the amount of active drug that reaches systemic circulation.[1][4][5]
-
P-glycoprotein (P-gp) Mediated Efflux: Nintedanib is a substrate for the P-gp efflux pump in the intestines, which actively transports the drug back into the intestinal lumen, limiting its absorption.[1][4][5] Its poor solubility in the neutral pH environment of the intestine also contributes to its low bioavailability.[6][7][8]
Q2: What are the most promising formulation strategies to enhance nintedanib's bioavailability?
A2: Several advanced drug delivery systems have demonstrated significant potential in improving the oral bioavailability of nintedanib. These strategies primarily focus on increasing solubility, protecting the drug from metabolic degradation, and bypassing efflux mechanisms. Key approaches include:
-
Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs): These lipid-based nanoparticles can encapsulate nintedanib, protecting it from degradation.[1][9][10][11] They can also facilitate absorption through the intestinal lymphatic system, which bypasses the liver and avoids first-pass metabolism.[1][9] Studies have shown that NLCs can increase the oral bioavailability of nintedanib by over 26-fold compared to a suspension.[9] SLNs have demonstrated a 2.87-fold increase in bioavailability.[10][11]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oil, surfactant, and co-surfactant that form fine oil-in-water microemulsions in the gastrointestinal fluids.[1][7][8] This enhances the solubility and absorption of poorly water-soluble drugs like nintedanib.[1][7][8][12] SMEDDS have been shown to increase the permeability of nintedanib across Caco-2 cell monolayers by 2.8-fold.[7][8]
-
Solid Dispersions: In this technique, nintedanib is dispersed in an amorphous state within a hydrophilic polymer matrix.[1][13] This approach enhances the drug's dissolution rate and apparent solubility.[1][13] A sustained-release capsule based on a solid dispersion formulation increased the relative bioavailability to 162.55% compared to the commercial soft capsule.[6][13]
-
Nanocrystals: Reducing the particle size of nintedanib to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution velocity and saturation solubility.[1][14] Rod-shaped nanocrystals have been shown to improve the oral bioavailability of nintedanib by 2.51-fold compared to a drug solution.[14]
Q3: How can I assess the permeability and efflux of my nintedanib formulation in vitro?
A3: The Caco-2 cell monolayer model is a widely used and reliable in vitro method to predict the intestinal absorption of orally administered drugs.[7][8] These cells, derived from human colon adenocarcinoma, differentiate to form a monolayer that morphologically and functionally resembles the human small intestinal epithelium.[7][8] By measuring the transport of your nintedanib formulation from the apical (A) to the basolateral (B) side, you can determine the absorptive permeability (Papp A-to-B). Conversely, measuring transport from the B-to-A side reveals the extent of efflux. A B-to-A/A-to-B ratio greater than 2 suggests significant P-gp mediated efflux.[1][12]
Q4: What are the critical analytical methods for characterizing nintedanib formulations?
A4: Comprehensive characterization is crucial for ensuring the quality and performance of your formulation. Key analytical techniques include:
-
Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to determine the particle size distribution and zeta potential, which are critical for the stability of nanoparticulate systems.
-
Entrapment Efficiency (EE) and Drug Loading (DL): These parameters are determined by separating the unencapsulated drug from the nanoparticles and quantifying the amount of nintedanib in each fraction, typically using High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.
-
Physical State Analysis: Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) are essential for determining whether the drug exists in a crystalline or amorphous state within the formulation, which significantly impacts solubility and dissolution.[9][13][15]
-
Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) are used to visualize the shape and surface morphology of the nanoparticles or solid dispersion particles.[9][13]
-
In Vitro Drug Release: A dissolution apparatus is used to study the release profile of nintedanib from the formulation over time in different physiologically relevant media (e.g., simulated gastric and intestinal fluids).[7][8]
Troubleshooting Guides
| Problem Encountered | Potential Cause | Suggested Solution |
| Low Drug Loading / Encapsulation Efficiency in Lipid Nanoparticles | Poor solubility of nintedanib in the lipid matrix. Drug leakage during the formulation process. | Screen different lipids (both solid and liquid) to find a combination with higher solubilizing capacity. Optimize the drug-to-lipid ratio. Using lipids with a higher phase transition temperature can improve drug retention.[1] |
| Particle Aggregation in Nanosuspensions or Nanoparticle Formulations | Insufficient surface stabilization. Inappropriate stabilizer concentration or type. | Optimize the type and concentration of the stabilizer. A combination of steric (e.g., Poloxamer 188) and electrostatic (e.g., lecithin) stabilizers can be more effective.[1] |
| Phase Separation or Drug Crystallization in Solid Dispersions | Immiscibility between the drug and the polymer. Drug concentration exceeds the solubility limit in the polymer. | Ensure complete miscibility by selecting a polymer with good affinity for nintedanib (e.g., PVP K30).[13] A higher polymer-to-drug ratio or the addition of a plasticizer can help maintain the amorphous state.[1] |
| Good In Vitro Dissolution but Poor In Vivo Bioavailability | Significant P-gp efflux in the intestine. High first-pass metabolism. | Incorporate a known P-gp inhibitor (e.g., Vitamin E TPGS) into the formulation or co-administer one.[1] Design formulations that promote lymphatic uptake, such as NLCs or other lipid-based systems, to bypass the liver.[1][9] |
| Instability of SMEDDS (Phase Separation) | Suboptimal ratio of oil, surfactant, and co-surfactant. | Re-evaluate the pseudo-ternary phase diagram to identify a more stable microemulsion region. Ensure the components are within their optimal concentration ranges.[1] |
Quantitative Data Summary
Table 1: In Vivo Pharmacokinetic Parameters of Different Nintedanib Formulations
| Formulation | Animal Model | Cmax | Tmax (h) | AUC (0-24h) | Relative Bioavailability (%) | Reference |
| Soft Capsule (Control) | SD Rats | 2.945 µg/mL | 3 | 15.124 µg·h/mL | 100 | [6][13] |
| Solid Dispersion | SD Rats | 5.32 µg/mL | 2 | 23.438 µg·h/mL | 155 | [6][13] |
| Sustained-Release Capsule (from Solid Dispersion) | SD Rats | 3.75 µg/mL | 6 | 24.584 µg·h/mL | 162.55 | [6][13] |
| Nintedanib Suspension (Control) | - | - | - | - | 100 | [9] |
| Nanostructured Lipid Carriers (NLCs) | - | - | - | - | >2600 (26.31-fold increase) | [9] |
| Nintedanib Alone (Control) | - | - | - | - | 100 | [10][11] |
| Solid Lipid Nanoparticles (SLNs) | - | - | - | - | 287 (2.87-fold increase) | [10][11] |
| Nintedanib Solution (Control) | - | - | 2.60 ± 1.92 | - | 100 | [14] |
| Rod-shaped Nanocrystals | - | - | 4.50 ± 1.00 | - | 251 (2.51-fold increase) | [14] |
Table 2: Physicochemical Characteristics of Nintedanib Nanoformulations
| Formulation Type | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Nanostructured Lipid Carriers (NLCs) | 125.7 ± 5.5 | -17.3 ± 3.5 | 88.5 ± 2.5 | [9] |
| Solid Lipid Nanoparticles (Polymeric Mixed Micelles) | 61.36 | -14.72 | 90.26 | [16][17] |
| Self-Microemulsion (SMEDDS) | ~23 | - | - | [7][8] |
| Rod-shaped Nanocrystals | 325.3 ± 1.0 | - | - | [14] |
Experimental Protocols
Protocol 1: Preparation of Nintedanib-Loaded Solid Lipid Nanoparticles (SLNs) by Double Emulsification
Objective: To prepare SLNs to enhance the oral bioavailability and therapeutic potential of nintedanib.[10][11]
Materials:
-
Nintedanib
-
Solid Lipid (e.g., Glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
Organic Solvent (e.g., Dichloromethane)
-
Aqueous phase (e.g., Deionized water)
Equipment:
-
High-speed homogenizer
-
Probe sonicator
-
Magnetic stirrer
-
Rotary evaporator
Methodology:
-
Preparation of the Organic Phase: Dissolve nintedanib and the solid lipid in the organic solvent.
-
Formation of the Primary Emulsion (w/o): Add a small volume of aqueous phase to the organic phase and sonicate at high power to form a water-in-oil emulsion.
-
Formation of the Double Emulsion (w/o/w): Disperse the primary emulsion into a larger volume of aqueous phase containing the surfactant. Homogenize this mixture at high speed (e.g., 10,000 rpm) for a set time (e.g., 5-10 minutes) to form the double emulsion.
-
Solvent Evaporation: Stir the resulting double emulsion at room temperature for several hours or use a rotary evaporator to remove the organic solvent. This will lead to the precipitation of the SLNs.
-
Washing and Collection: Centrifuge the SLN dispersion to pellet the nanoparticles. Wash the pellet with deionized water to remove excess surfactant and unencapsulated drug. Lyophilize the final product for long-term storage.
Protocol 2: In Vitro Intestinal Permeability Assessment using Caco-2 Cell Monolayers
Objective: To evaluate the intestinal permeability and potential for P-gp mediated efflux of a nintedanib formulation.[1]
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Nintedanib formulation and control solution
-
Lucifer yellow (for monolayer integrity testing)
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Transepithelial Electrical Resistance (TEER) meter
-
Shaking incubator or orbital shaker
-
LC-MS/MS for sample analysis
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[1]
-
Monolayer Integrity Check: Monitor the integrity of the cell monolayer by measuring the TEER values. A TEER value above a certain threshold (e.g., >250 Ω·cm²) indicates a well-formed monolayer. Additionally, perform a Lucifer yellow permeability assay; low transport of this marker confirms monolayer integrity.
-
Permeability Experiment (Apical to Basolateral - Absorption):
-
Wash the monolayers with pre-warmed HBSS (37°C).
-
Add the nintedanib formulation (dissolved in HBSS) to the apical (A) compartment.
-
Add fresh, pre-warmed HBSS to the basolateral (B) compartment.
-
-
Permeability Experiment (Basolateral to Apical - Efflux):
-
Wash the monolayers as described above.
-
Add the nintedanib formulation to the basolateral (B) compartment.
-
Add fresh HBSS to the apical (A) compartment.
-
-
Sampling: Incubate the plates on a shaker at 37°C. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and immediately replace the volume with fresh, pre-warmed HBSS.
-
Analysis: Analyze the concentration of nintedanib in the collected samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.[1]
-
Calculate the efflux ratio (Papp B-to-A / Papp A-to-B).
-
Visualizations
Caption: Experimental workflow for developing and evaluating novel nintedanib formulations.
Caption: Strategies to overcome key challenges in nintedanib oral delivery.
Caption: Mechanism of bypassing first-pass metabolism via lymphatic uptake.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances and challenges in nintedanib drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Improving The Oral Absorption Of Nintedanib By A Self-Microemulsion Drug Delivery System: Preparation And In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Enhanced oral bioavailability of nintedanib esylate with nanostructured lipid carriers by lymphatic targeting: In vitro, cell line and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Nintedanib solid lipid nanoparticles improve oral bioavailability and ameliorate pulmonary fibrosis in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application of Hansen Solubility Parameters to Improve Oral Absorption of Nintedanib by a Self- Micro-Emulsifying Drug Delivery System [dash.harvard.edu]
- 13. A high bioavailability and sustained-release nano-delivery system for nintedanib based on electrospray technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preparation, Characterization and Evaluation of Nintedanib Amorphous Solid Dispersions with Enhanced Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nintedanib solid lipid nanoparticles improve oral bioavailability and ameliorate pulmonary fibrosis in vitro and in viv… [ouci.dntb.gov.ua]
- 17. mdpi.com [mdpi.com]
Preventing degradation of BIBF 1202 in solution
Welcome to the technical support center for BIBF 1202. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help prevent the degradation of this compound in solution and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the active metabolite of nintedanib (B1663095) (BIBF 1120), a potent triple angiokinase inhibitor. It is formed in vivo through the hydrolytic cleavage of nintedanib by esterases.[1][2] this compound exerts its biological effects by inhibiting the kinase activity of Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR).[3] This inhibition blocks downstream signaling pathways that are crucial for cell proliferation, migration, and angiogenesis.
Q2: How should I store the solid form of this compound?
A2: The solid form of this compound is stable and should be stored at -20°C. Under these conditions, it has a shelf life of at least four years.[3]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] It is recommended to prepare a high-concentration stock solution in DMSO, for example, at a concentration of 0.20 mg/mL.[1]
Q4: How should I store this compound stock solutions?
A4: Once prepared, aliquot the DMSO stock solution into smaller, single-use volumes and store them at -80°C for up to six months or at -20°C for up to one month.[4] It is crucial to avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.
Q5: How do I prepare working solutions of this compound from the DMSO stock?
A5: To prepare working solutions, the DMSO stock solution should be serially diluted. For analytical purposes, dilutions can be made in 80% acetonitrile (B52724).[1] For cell-based assays, the DMSO stock should be diluted in the appropriate cell culture medium. To avoid precipitation, it is recommended to perform dilutions in a stepwise manner. Ensure that the final concentration of DMSO in the working solution is low, preferably below 0.1%, to minimize solvent-induced toxicity to cells.[2][4]
Q6: Is this compound sensitive to light?
A6: While specific data on the photosensitivity of this compound is limited, it is a good laboratory practice to protect all chemical compounds from light, especially when in solution. It is recommended to use amber vials or wrap vials in aluminum foil and to work under subdued light when preparing and handling this compound solutions to minimize the risk of photodegradation.[2][5]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous buffers or cell culture media.
-
Possible Cause: A rapid change in solvent polarity, often referred to as "solvent shock," can cause the compound to precipitate out of solution when a DMSO stock is diluted into an aqueous buffer.
-
Recommended Solution:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, create an intermediate dilution in a small volume of the buffer, and then add this intermediate dilution to the final volume.
-
Vortexing/Mixing: Ensure thorough mixing immediately after each dilution step to aid in solubilization.
-
Warm the Solution: If the compound is not temperature-sensitive, warming the solution to 37°C for a short period (10-15 minutes) may help to redissolve any precipitate.[2]
-
Fresh Preparations: Prepare working solutions fresh on the day of the experiment to minimize the chances of precipitation over time.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause: This could be due to the degradation of this compound in the working solution, leading to a lower effective concentration of the active compound.
-
Recommended Solution:
-
Check Storage Conditions: Verify that the solid compound and stock solutions have been stored at the correct temperatures and protected from light.
-
Avoid Freeze-Thaw Cycles: Ensure that stock solutions are aliquoted to avoid repeated freezing and thawing.
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock solution immediately before each experiment.
-
Perform a Stability Check: If you suspect degradation, you can perform a stability check of your solution using an analytical method like HPLC (see Experimental Protocols section).
-
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Solvent/Matrix | Storage Temperature | Stability | Reference |
| Solid | - | -20°C | ≥ 4 years | [3] |
| Stock Solution | DMSO | -80°C | Up to 6 months | [4] |
| Stock Solution | DMSO | -20°C | Up to 1 month | [4] |
| In Plasma | Human Plasma | Ambient (≤30°C) | Stable for at least 2 hours | [1] |
| In Plasma | Human Plasma | 10 ± 2°C | Stable for at least 18 hours (in autosampler) | [1] |
| In Plasma | Human Plasma | ≤ -14°C | Stable through 3 freeze-thaw cycles | [1] |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
-
Stock Solution Preparation (in DMSO):
-
Allow the solid this compound to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound in a sterile, amber vial.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or as required).
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials and store at -80°C or -20°C.
-
-
Working Solution Preparation (for Cell Culture):
-
Thaw a single-use aliquot of the DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the final desired concentration.
-
Ensure the final DMSO concentration in the culture medium is below 0.1%.
-
Use the working solution immediately after preparation.
-
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a general method to assess the stability of a this compound solution over time.
-
Preparation of Stability Samples:
-
Prepare a solution of this compound in the solvent or buffer of interest at a known concentration.
-
Divide the solution into multiple aliquots in amber vials.
-
Store the aliquots under the desired conditions (e.g., different temperatures, light exposure).
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot and analyze it by HPLC.
-
Column: A C18 column (e.g., Acquity UPLC BEH C18, 2.1mm x 50mm, 1.7µm) is suitable.[6]
-
Mobile Phase: A gradient elution with acetonitrile and 0.1% formic acid in water can be used.[6]
-
Detection: UV detection at a wavelength of 390 nm is appropriate for this compound.[7]
-
Quantification: The peak area of this compound at each time point is compared to the peak area at time 0 to determine the percentage of the compound remaining. A decrease in the peak area and the appearance of new peaks may indicate degradation.
-
Visualizations
Caption: Workflow for the preparation of this compound solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. emulatebio.com [emulatebio.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of nintedanib and its metabolite this compound in different tissues of mice by UPLC-MS/MS and its application in drug tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: BIBF 1202 (Nintedanib) Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common pitfalls encountered during experiments with BIBF 1202 (Nintedanib).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues that may lead to inconsistent experimental results.
1. Solubility and Stability
Question: My this compound (Nintedanib) solution appears to have precipitated in the cell culture media. How can I improve its solubility and ensure its stability?
Answer: Nintedanib exhibits pH-dependent solubility, with greater solubility at an acidic pH of less than 3.[1] In the neutral pH environment of most cell culture media (around pH 7.4), its solubility is significantly reduced, which can cause precipitation and lead to inconsistent experimental outcomes.[1]
Troubleshooting Steps:
-
Proper Dissolution: Nintedanib is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1] It is crucial to use high-purity, anhydrous DMSO.
-
Working Concentration: When diluting the DMSO stock solution into your aqueous culture medium, ensure the final DMSO concentration remains low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1]
-
pH Considerations: While modifying the pH of cell culture media is generally not recommended, being aware of Nintedanib's pH-dependent solubility is important for interpreting results.[1]
-
Fresh Preparations: It is best practice to prepare fresh working solutions of Nintedanib from the stock solution for each experiment to minimize degradation and precipitation.[1]
2. Inconsistent IC50 Values
Question: I am observing significant variability in the half-maximal inhibitory concentration (IC50) values of Nintedanib in my cell viability assays (e.g., MTT, XTT). What are the potential causes and solutions?
Answer: Inconsistent IC50 values are a frequent challenge and can stem from various factors related to the experimental setup and the characteristics of the cell line being used.[1]
Troubleshooting Steps:
-
Cell Seeding Density: Maintain a consistent and optimal cell seeding density in your 96-well plates. Both overly confluent and sparse cultures can respond variably to the drug.[1]
-
Cell Line Specificity: Different cell lines show varying sensitivities to Nintedanib.[1] The expression levels of target receptors (VEGFR, FGFR, PDGFR) in your chosen cell line will significantly influence its responsiveness.[2]
-
Vehicle Control: Always include a vehicle control (media with the same DMSO concentration as the highest drug concentration) to account for any effects of the solvent on cell viability.[1]
3. Western Blotting Inconsistencies
Question: My Western blot results for downstream signaling proteins (e.g., p-ERK, p-Akt) after Nintedanib treatment are not consistent. How can I improve the reliability of these experiments?
Answer: Western blotting requires precision at multiple stages. Inconsistencies can often be traced back to sample preparation and handling.[1]
Troubleshooting Steps:
-
Optimal Time Point: It is critical to determine the optimal time point to observe the inhibition of phosphorylation after Nintedanib treatment.[1]
-
Use of Inhibitors: Incorporate phosphatase and protease inhibitors during cell lysis to protect the phosphorylation state of your target proteins.[1]
-
Loading Controls: Use reliable loading controls to ensure equal protein loading across all lanes, which is essential for the accurate interpretation of your results.[1]
Quantitative Data Summary
The inhibitory concentrations of Nintedanib can vary based on the cell line, assay conditions, and incubation times.
| Cell Line | Histology | IC50 (µM) | Assay Method |
| A549 | Adenocarcinoma | 22.62 | MTT |
| Calu-6 | Adenocarcinoma | > 1 | [3H] Thymidine uptake |
Note: The table above summarizes reported IC50 values for Nintedanib in different Non-Small Cell Lung Cancer (NSCLC) cell lines.[3]
In cell-free assays, Nintedanib shows potent inhibition of multiple kinases:
-
VEGFR1/2/3: IC50 of 34 nM/13 nM/13 nM[4]
-
FGFR1/2/3: IC50 of 69 nM/37 nM/108 nM[4]
-
PDGFRα/β: IC50 of 59 nM/65 nM[4]
Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
This protocol outlines the steps for determining the IC50 value of Nintedanib using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability.[3]
Materials:
-
Nintedanib
-
Target cells (e.g., NSCLC cell lines)
-
96-well cell culture plates
-
Complete cell culture medium
-
DMSO
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[3]
-
Drug Treatment: Prepare a stock solution of Nintedanib in DMSO. Perform serial dilutions in complete medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control and a no-treatment control.[3]
-
Incubation: Add the diluted Nintedanib solutions to the appropriate wells and incubate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[3]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[3]
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.[5]
Protocol 2: Cell Migration (Scratch Assay)
This protocol provides a method to assess the effect of Nintedanib on cell migration.[5]
Materials:
-
Nintedanib
-
Target cells that form a monolayer (e.g., fibroblasts, endothelial cells)
-
6-well or 12-well cell culture plates
-
Complete cell culture medium
-
Low-serum or serum-free medium
-
Sterile 200 µL pipette tip or a cell scraper
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" in the monolayer using a sterile pipette tip or cell scraper.
-
Washing: Wash the cells with PBS to remove detached cells.
-
Treatment: Add low-serum or serum-free medium containing different concentrations of Nintedanib or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at different points for each time point and treatment condition. Calculate the percentage of wound closure over time to assess the effect of Nintedanib on cell migration.
Visualizations
Caption: this compound inhibits VEGFR, PDGFR, and FGFR signaling pathways.
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Logical troubleshooting flow for common this compound experimental issues.
References
Validation & Comparative
Nintedanib vs. Sorafenib for Hepatocellular Carcinoma: A Comparative Efficacy Guide
This guide provides a detailed comparison of the efficacy of nintedanib (B1663095) and sorafenib (B1663141) in the treatment of advanced hepatocellular carcinoma (HCC). It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of clinical trial data, experimental methodologies, and the underlying mechanisms of action for these two tyrosine kinase inhibitors.
Efficacy and Safety Data
Clinical trial data comparing nintedanib and sorafenib in HCC are summarized below. The primary source of this data is a pooled analysis of two randomized, open-label, phase II studies: one conducted in Europe (NCT01004003) and the other in Asia (NCT00987935).[1][2] A total of 188 patients with unresectable, advanced HCC were randomized 2:1 to receive either nintedanib or sorafenib.[2]
| Efficacy Endpoint | Nintedanib (n=125) | Sorafenib (n=63) | Hazard Ratio (HR) [95% CI] |
| Median Time to Progression (TTP) | 3.7 months | 3.9 months | 1.31 [0.89–1.91] |
| Median Overall Survival (OS) | 11.4 months | 11.0 months | 0.91 [0.65–1.29] |
| Objective Response Rate (ORR) | 4% | 5% | - |
| Safety Outcome | Nintedanib | Sorafenib |
| Grade ≥3 Adverse Events (AEs) | 62% | 87% |
| AEs Leading to Dose Reduction | 19% | 51% |
| AEs Leading to Drug Discontinuation | 34% | 29% |
Data from the pooled analysis of NCT01004003 and NCT00987935 clinical trials.[2]
In a separate randomized phase I/II study in Asian patients with advanced HCC (NCT00987935), the median TTP was 2.8 months for nintedanib (n=63) versus 3.7 months for sorafenib (n=32), with a hazard ratio of 1.21.[3][4] The median OS was 10.2 months for nintedanib and 10.7 months for sorafenib, with a hazard ratio of 0.94.[3][4] In this trial, nintedanib was associated with fewer grade 3 or higher adverse events (56% vs. 84%) and fewer AEs leading to dose reduction (19% vs. 59%) compared to sorafenib.[3][4]
A randomized phase II trial in a European population (NCT01004003) showed a median investigator-assessed TTP of 5.5 months for nintedanib (n=62) versus 3.8 months for sorafenib (n=31), and a median OS of 11.9 months for nintedanib versus 11.4 months for sorafenib.[5]
Signaling Pathways
Nintedanib and sorafenib are multi-targeted tyrosine kinase inhibitors that disrupt key signaling pathways involved in tumor growth and angiogenesis.
Caption: Targeted signaling pathways of Nintedanib and Sorafenib in HCC.
Experimental Protocols
The clinical trials comparing nintedanib and sorafenib in advanced HCC followed a generally similar design. Below is a detailed description of the methodologies employed in the key phase II studies (NCT01004003 and NCT00987935).[1][2]
Study Design: These were randomized, multicenter, open-label, phase II trials.[2][5] Patients were randomized in a 2:1 ratio to receive either nintedanib or sorafenib.[2][3][5]
Patient Population: Eligible patients had unresectable, advanced HCC.[2][5] Key inclusion criteria were:
-
Eastern Cooperative Oncology Group (ECOG) performance status of ≤2.[2][5]
-
Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels ≤2 times the upper limit of normal.[2][5]
-
At least one untreated measurable lesion or a previously treated lesion that had progressed, as defined by Response Evaluation Criteria in Solid Tumors (RECIST) version 1.0.[1][5]
Treatment:
-
Nintedanib: 200 mg administered orally twice daily (bid).[2][5]
-
Sorafenib: 400 mg administered orally twice daily (bid).[2][5]
Treatment was administered in continuous 28-day cycles until disease progression or unacceptable adverse events.[2][5] Treatment beyond progression was permitted if a clinical benefit was perceived by the investigator.[2][5]
Efficacy Assessment: The primary endpoint was time to progression (TTP), as assessed by an independent central review according to RECIST 1.0.[1][5] Secondary endpoints included overall survival (OS) and investigator-assessed TTP.[5] Tumor response was evaluated at baseline and then at regular intervals during treatment.
Safety Assessment: Adverse events were monitored throughout the studies and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. A Phase I/Randomized Phase II Study to Evaluate the Safety, Pharmacokinetics, and Efficacy of Nintedanib versus Sorafenib in Asian Patients with Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase I/Randomized Phase II Study to Evaluate the Safety, Pharmacokinetics, and Efficacy of Nintedanib versus Sorafenib in Asian Patients with Advanced Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
A Comparative Guide to the Anti-Angiogenic Properties of BIBF 1202
This guide provides a comprehensive validation of the anti-angiogenic properties of BIBF 1202, the active metabolite of the multi-targeted tyrosine kinase inhibitor, Nintedanib (BIBF 1120). Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of its performance with other anti-angiogenic agents, supported by experimental data.
Introduction
This compound is the primary and active metabolite of Nintedanib, an orally available, potent, triple angiokinase inhibitor. Nintedanib, and by extension this compound, targets the key signaling pathways involved in angiogenesis: Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2][3] This multi-targeted approach offers a broad-spectrum inhibition of neovascularization, a critical process in tumor growth and metastasis. This compound is formed from Nintedanib through hydrolysis by intracellular esterases. While this compound exhibits inhibitory activity against VEGFR2, its overall in vivo potency is substantially lower than its parent compound, Nintedanib, and it has been shown to be ineffective in mouse xenograft models, suggesting its direct contribution to the clinical anti-tumor effects of Nintedanib may be limited.[1]
Comparative Anti-Angiogenic Activity
The anti-angiogenic potency of Nintedanib, the parent compound of this compound, has been benchmarked against other well-established tyrosine kinase inhibitors. The following tables summarize the available quantitative data from in vitro kinase assays and cellular proliferation assays.
Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)
| Target | Nintedanib (BIBF 1120) | This compound | Sunitinib | Sorafenib |
| VEGFR1 | 34 | - | - | 90 |
| VEGFR2 | 13 | 62[4][5][6][7] | 80 | 6 |
| VEGFR3 | 13 | - | - | 20 |
| FGFR1 | 69 | - | - | 580 |
| FGFR2 | 37 | - | - | - |
| FGFR3 | 108 | - | - | - |
| PDGFRα | 59 | - | 100 | 50 |
| PDGFRβ | 65 | - | - | 50 |
Table 2: Inhibition of Endothelial Cell Proliferation (EC50, nM)
| Cell Line | Nintedanib (BIBF 1120) | This compound |
| Human Umbilical Vein Endothelial Cells (HUVEC) - VEGF stimulated | ~9-10 fold less potent than Nintedanib[1] | |
| Human Umbilical Vein Endothelial Cells (HUVEC) - bFGF stimulated | ~9-10 fold less potent than Nintedanib[1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to validate the anti-angiogenic properties of this compound, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways targeted by Nintedanib and its metabolite this compound.
References
- 1. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIBF 1120 (Nintedanib), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | CAS:894783-71-2 | VEGFR/PDGFR/FGFR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Comparative Analysis of BIBF 1202 Cross-Reactivity with Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profile of BIBF 1202, the active metabolite of nintedanib (B1663095), against a range of tyrosine kinases. The data presented is primarily focused on nintedanib, as comprehensive quantitative data for this compound's broader kinase selectivity is not extensively available in the public domain. However, existing literature indicates that this compound possesses significantly lower pharmacological potency compared to its parent compound, nintedanib.
Introduction to Nintedanib and its Metabolite this compound
Nintedanib (formerly known as BIBF 1120) is a potent small-molecule tyrosine kinase inhibitor (TKI) that targets multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and fibrosis.[1][2][3][4] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[1][2][3] Upon oral administration, nintedanib is rapidly metabolized, primarily through ester cleavage, to its active free acid moiety, this compound.[4] While pharmacologically active, this compound demonstrates substantially lower potency than nintedanib.
Kinase Inhibition Profile of Nintedanib
Nintedanib exhibits a distinct and narrow range of kinase inhibition at pharmacologically relevant concentrations.[2] The following table summarizes the in vitro inhibitory activity of nintedanib against its primary targets and other selected tyrosine kinases.
Table 1: In Vitro Kinase Inhibition Profile of Nintedanib
| Kinase Target | IC50 (nM) | Kinase Family |
| Primary Targets | ||
| VEGFR1 (Flt-1) | 34 | VEGFR |
| VEGFR2 (KDR) | 13 | VEGFR |
| VEGFR3 (Flt-4) | 13 | VEGFR |
| FGFR1 | 69 | FGFR |
| FGFR2 | 37 | FGFR |
| FGFR3 | 108 | FGFR |
| PDGFRα | 59 | PDGFR |
| PDGFRβ | 65 | PDGFR |
| Other Kinases | ||
| Flt-3 | 16 | RTK |
| Lck | 16 | Src Family |
| Lyn | 44 | Src Family |
| Src | 156 | Src Family |
Data compiled from multiple sources. Assays were performed with ATP concentrations at the respective Michaelis constant (Km).[2]
Beyond its primary targets, nintedanib has been shown to inhibit a broader spectrum of 21 additional kinases with IC50 values below 100 nmol/l in wider panel screenings.
Cross-Reactivity of this compound
Quantitative data detailing the cross-reactivity of this compound across a broad panel of tyrosine kinases is limited. However, studies have consistently shown that this compound has a substantially lower potency compared to nintedanib. For instance, in cellular assays, the potency of this compound is estimated to be 9- to 10-fold lower based on VEGF or bFGF stimulation of human umbilical vascular endothelial cells, and 265- and 607-fold lower based on PDGFRα and PDGFRβ stimulation of primary lung fibroblasts, respectively. The glucuronidated form of this compound, a further metabolite, has been shown to be inactive.[5]
Signaling Pathways and Experimental Workflow
To provide a clearer context for the mechanism of action and the methods used to determine kinase cross-reactivity, the following diagrams illustrate the primary signaling pathways targeted by nintedanib and a typical workflow for a kinase inhibition assay.
Caption: Primary signaling pathways targeted by Nintedanib.
Caption: General workflow of an in vitro kinase inhibition assay.
Experimental Protocols
The determination of kinase inhibition, such as the data presented in Table 1, is typically performed using in vitro kinase assays. Below is a generalized protocol representative of commercially available kinase profiling services (e.g., Thermo Fisher's SelectScreen™).
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., nintedanib) against a specific tyrosine kinase.
Materials:
-
Recombinant human kinase
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Test compound (nintedanib or this compound) dissolved in Dimethyl sulfoxide (B87167) (DMSO)
-
Assay buffer (e.g., HEPES, Brij-35, MgCl2, EGTA)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, LanthaScreen™)
-
Multi-well microplates (e.g., 384-well)
-
Plate reader capable of detecting luminescence, fluorescence, or fluorescence resonance energy transfer (FRET)
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO. A typical starting concentration might be 10 µM, followed by 3-fold serial dilutions to generate a 10-point dose-response curve.
-
Kinase Reaction Setup:
-
The kinase, peptide substrate, and ATP are mixed in the appropriate kinase assay buffer. The ATP concentration is often set at or near its Michaelis constant (Km) for the specific kinase to ensure competitive inhibition can be accurately measured.
-
This kinase/substrate/ATP mixture is added to the wells of the microplate.
-
-
Inhibition Step: A small volume of the diluted test compound (or DMSO as a vehicle control) is added to the wells. The final DMSO concentration in the assay is typically kept low (e.g., ≤1%) to avoid affecting enzyme activity.
-
Incubation: The reaction plate is incubated for a set period (e.g., 60 minutes) at room temperature to allow the kinase reaction to proceed.
-
Detection:
-
Following incubation, a detection reagent is added to each well to stop the kinase reaction and generate a signal proportional to the kinase activity.
-
The type of detection reagent depends on the assay format. For example, in the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence signal. In FRET-based assays like Z'-LYTE™, the phosphorylation of the substrate is detected by a change in the FRET signal.[6]
-
-
Data Analysis:
-
The signal from each well is read using a plate reader.
-
The percentage of kinase inhibition for each compound concentration is calculated relative to the controls (0% inhibition with DMSO alone, and 100% inhibition with a known potent inhibitor or no enzyme).
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism, XLfit).
-
This generalized protocol provides a framework for understanding how the cross-reactivity and potency of kinase inhibitors like nintedanib and its metabolite this compound are experimentally determined. For specific kinases, the substrates, buffer conditions, and detection methods may be optimized.
References
- 1. Nintedanib: evidence for its therapeutic potential in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Reproducibility of Nintedanib's Preclinical and Clinical Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published data on nintedanib (B1663095), a multi-targeted tyrosine kinase inhibitor. The objective is to assess the reproducibility and consistency of its reported effects across various preclinical and clinical studies. We will delve into its in vitro activity, in vivo efficacy in tumor models, and clinical trial outcomes in idiopathic pulmonary fibrosis (IPF). Furthermore, we will compare its performance with alternative tyrosine kinase inhibitors (TKIs) and provide detailed experimental protocols for key assays to facilitate independent verification and further research.
Nintedanib's Mechanism of Action: Inhibition of Pro-Fibrotic and Angiogenic Pathways
Nintedanib is a small molecule inhibitor that competitively targets the ATP-binding pockets of several receptor tyrosine kinases, primarily Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[1][2] By blocking these receptors, nintedanib inhibits the downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for the proliferation, migration, and survival of fibroblasts and endothelial cells.[3][4] This multi-targeted approach effectively hinders the processes of angiogenesis and fibrosis.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pro.boehringer-ingelheim.com [pro.boehringer-ingelheim.com]
- 3. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nintedanib alleviates pulmonary fibrosis in vitro and in vivo by inhibiting the FAK/ERK/S100A4 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of BIBF 1202 (Nintedanib) and Other FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of BIBF 1202 (Nintedanib) with other prominent Fibroblast Growth Factor Receptor (FGFR) inhibitors. The data presented is compiled from various preclinical studies to offer a comprehensive overview of their biochemical and cellular activities.
Introduction to FGFR Inhibition
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, migration, and angiogenesis. Dysregulation of FGFR signaling, through mutations, amplifications, or fusions, is a known driver in multiple cancers. This compound, also known as Nintedanib, is a multi-kinase inhibitor that targets FGFRs, Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs). This guide focuses on its activity as an FGFR inhibitor in comparison to more selective agents.
Biochemical Kinase Activity
The in vitro potency of FGFR inhibitors is commonly determined through biochemical assays that measure the concentration of the inhibitor required to reduce the enzymatic activity of the purified kinase by 50% (IC50).
Table 1: Biochemical IC50 Values of FGFR Inhibitors (nM)
| Inhibitor | FGFR1 | FGFR2 | FGFR3 | FGFR4 | Other Kinases (IC50 in nM) |
| This compound (Nintedanib) | 69 | 37 | 108 | - | VEGFR1 (34), VEGFR2 (13), VEGFR3 (13), PDGFRα (59), PDGFRβ (65) |
| Pemigatinib | 0.4 | 0.5 | 1.2 | - | VEGFR2 (>1000) |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 | VEGFR2 (36.8) |
| Infigratinib | 1.1 | 1.3 | 2.3 | 61 | VEGFR2 (1019) |
Note: Data is compiled from multiple sources and should be interpreted with caution due to potential variations in experimental conditions.
Cellular Activity
Cellular assays provide insights into the functional consequences of FGFR inhibition in a more biologically relevant context. These assays typically measure the inhibitor's effect on cell proliferation, survival, and downstream signaling pathways in cancer cell lines with known FGFR alterations.
Table 2: Cellular IC50/GI50 Values for Cell Proliferation (nM)
| Inhibitor | Cell Line | FGFR Alteration | IC50/GI50 (nM) |
| This compound (Nintedanib) | Ba/F3-FGFR1 | Translocation | 300-1000 |
| Ba/F3-FGFR2 | Translocation | 257 | |
| Ba/F3-FGFR3 | Translocation | 300-1000 | |
| Pemigatinib | Ba/F3-TEL-FGFR1 | Translocation | 1.2 |
| Ba/F3-TEL-FGFR2 | Translocation | 0.3 | |
| Ba/F3-TEL-FGFR3 | Translocation | 1.2 | |
| Erdafitinib | SNU-16 | FGFR2 Amplification | 22.1 |
| RT-112 | FGFR3 Mutation | 13.2 | |
| Infigratinib | RT112 | FGFR3 Wild Type | 5 |
| SW780 | FGFR3 Wild Type | 32 |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) are measures of potency in cellular assays. Data is compiled from various studies.
Signaling Pathway Inhibition
FGFR inhibitors exert their effects by blocking the downstream signaling cascades that promote cell growth and survival. The primary pathways affected are the RAS-MAPK and PI3K-AKT pathways.
Caption: Simplified FGFR signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro studies. Below are representative protocols for the key experiments cited in this guide.
Biochemical Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay measures the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) to the FGFR kinase domain.
-
Reagents: LanthaScreen® Eu-anti-Tag Antibody, Alexa Fluor® 647-labeled tracer, purified FGFR kinase, and test inhibitor.
-
Procedure:
-
Add 5 µL of the test inhibitor at various concentrations to the wells of a 384-well plate.
-
Add 5 µL of a mixture containing the FGFR kinase and the Eu-anti-Tag antibody.
-
Add 5 µL of the tracer to initiate the binding reaction.
-
Incubate the plate for 1 hour at room temperature.
-
Read the plate on a fluorescence plate reader, measuring the FRET signal.
-
-
Data Analysis: The decrease in the FRET signal with increasing inhibitor concentration is used to calculate the IC50 value.
Caption: Workflow for a typical biochemical kinase assay.
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed cancer cells with known FGFR alterations into 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the FGFR inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Lysis and Signal Generation: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescent signal of treated cells to the vehicle control to determine the percentage of cell growth inhibition and calculate the GI50 value.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect the phosphorylation status of key proteins in the FGFR signaling cascade.
-
Cell Treatment and Lysis: Treat cells with the FGFR inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a target protein (e.g., p-FGFR, p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping protein like β-actin) to determine the relative levels of protein phosphorylation.
Conclusion
This compound (Nintedanib) demonstrates inhibitory activity against FGFRs in both biochemical and cellular in vitro assays. However, its potency against FGFRs is generally lower than that of more selective FGFR inhibitors such as pemigatinib, erdafitinib, and infigratinib. Furthermore, this compound's multi-kinase activity, targeting VEGFR and PDGFR pathways in addition to FGFRs, distinguishes it from these highly selective agents. This broader activity profile may offer advantages in certain therapeutic contexts but could also contribute to a different side-effect profile. The choice of inhibitor for research or therapeutic development should be guided by the specific FGFR alteration, the desired selectivity profile, and the biological context of the study.
A Comparative Guide to BIBF 1202 (Nintedanib): Mechanism of Action and Clinical Efficacy in NSCLC
This guide provides a comprehensive comparison of BIBF 1202 (Nintedanib), an orally available triple angiokinase inhibitor, with alternative therapeutic options for non-small cell lung cancer (NSCLC). We delve into the molecular mechanism of this compound, supported by preclinical experimental data, and present a detailed analysis of key clinical trial findings. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of Nintedanib's role in oncology.
Mechanism of Action: Multi-Targeted Kinase Inhibition
This compound is the principal active metabolite of Nintedanib (B1663095). Its mechanism of action centers on the inhibition of three key families of receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation:
-
Vascular Endothelial Growth Factor Receptors (VEGFR 1-3): By blocking VEGFR signaling, Nintedanib inhibits the formation of new blood vessels (angiogenesis), which are crucial for supplying tumors with nutrients and oxygen.
-
Fibroblast Growth Factor Receptors (FGFR 1-3): Inhibition of FGFR pathways disrupts tumor cell proliferation, survival, and migration, as well as tumor-associated angiogenesis.
-
Platelet-Derived Growth Factor Receptors (PDGFR α and β): Targeting PDGFRs interferes with the proliferation of pericytes and vascular smooth muscle cells, which are essential for the structural integrity of tumor blood vessels.
This multi-targeted approach provides a robust blockade of the signaling cascades that drive tumor growth and vascularization.[1]
Signaling Pathway of Nintedanib
Caption: Nintedanib's mechanism targeting key signaling pathways.
Preclinical Experimental Data and Protocols
The anti-tumor activity of Nintedanib has been demonstrated in various preclinical models. Below are summaries of key experimental protocols used to validate its mechanism of action.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of Nintedanib against a panel of purified kinases.
Methodology:
-
Kinase assays are performed using mobility shift assays with adenosine-5'-triphosphate (B57859) (ATP) concentrations at the Michaelis-Menten constant (Km).
-
Purified kinases or recombinant kinase domains are incubated with increasing concentrations of Nintedanib.
-
The kinase activity is measured, and the half-maximal inhibitory concentration (IC50) values are calculated using a suitable software package.[2]
Results: Nintedanib potently inhibits VEGFR, FGFR, and PDGFR kinases with IC50 values in the nanomolar range.[3][4]
Cell Proliferation Assay
Objective: To assess the effect of Nintedanib on the proliferation of various cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of Nintedanib concentrations (e.g., 0.01 µM to 10 µM) or a vehicle control (DMSO).
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT or Cell Counting Kit-8.[5][6]
-
The absorbance is measured, and the percentage of cell viability relative to the control is calculated to determine the IC50 value.[5]
Results: Nintedanib has been shown to inhibit the proliferation of various cancer cell lines, particularly those dependent on the signaling pathways it targets.[7][8]
Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of Nintedanib.
Methodology:
-
Human tumor cells are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives Nintedanib orally at a specified dosage and schedule, while the control group receives a vehicle.
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess microvessel density.[1][9][10][11]
Results: Nintedanib has demonstrated significant tumor growth inhibition in various xenograft models, often associated with a reduction in tumor angiogenesis.[9][12]
Caption: Experimental workflow for a tumor xenograft study.
Clinical Trial Data in Non-Small Cell Lung Cancer (NSCLC)
Nintedanib, in combination with chemotherapy, has been extensively studied in the second-line treatment of patients with advanced NSCLC. The pivotal LUME-Lung 1 and the real-world VARGADO studies provide key efficacy and safety data.
LUME-Lung 1: Nintedanib plus Docetaxel (B913) vs. Placebo plus Docetaxel
The LUME-Lung 1 trial was a Phase III, double-blind, randomized controlled study that evaluated the efficacy and safety of Nintedanib in combination with docetaxel in patients with locally advanced, metastatic, or recurrent NSCLC after first-line chemotherapy.[13]
| Efficacy Endpoint | Nintedanib + Docetaxel | Placebo + Docetaxel | Hazard Ratio (95% CI) | p-value |
| Overall Population | ||||
| Median Progression-Free Survival (PFS) | 3.4 months | 2.7 months | 0.79 (0.68-0.92) | 0.0019[13] |
| Median Overall Survival (OS) | 10.1 months | 9.1 months | 0.94 (0.83-1.05) | 0.2720[13] |
| Adenocarcinoma Histology | ||||
| Median Progression-Free Survival (PFS) | 4.2 months | 2.8 months | 0.84 (0.71-1.00) | 0.0485[14] |
| Median Overall Survival (OS) | 12.6 months | 10.3 months | 0.83 (0.70-0.99) | 0.0359[13] |
Key Safety Findings (Grade ≥3 Adverse Events more common with Nintedanib):
-
Diarrhea: 6.6% vs 2.6%[13]
-
Reversible increases in Alanine Aminotransferase (ALT): 7.8% vs 0.9%[13]
-
Reversible increases in Aspartate Aminotransferase (AST): 3.4% vs 0.5%[13]
LUME-Lung 2: Nintedanib plus Pemetrexed (B1662193) vs. Placebo plus Pemetrexed
The LUME-Lung 2 trial investigated Nintedanib in combination with pemetrexed for patients with non-squamous NSCLC who had received one prior chemotherapy regimen.[15] Recruitment was halted early based on a futility analysis.[15]
| Efficacy Endpoint | Nintedanib + Pemetrexed | Placebo + Pemetrexed | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 4.4 months | 3.6 months | 0.83 (0.70-0.99) | 0.0435[15] |
| Median Overall Survival (OS) | 12.0 months | 12.7 months | 1.01 (0.85-1.21) | 0.8940[15] |
VARGADO: Real-World Evidence
The VARGADO study is a prospective, non-interventional study providing real-world data on Nintedanib plus docetaxel in patients with adenocarcinoma NSCLC. In a cohort of patients who received this combination as a third-line treatment after first-line chemotherapy and second-line immune checkpoint inhibitors, the following outcomes were observed:[16]
-
Median Progression-Free Survival: 6.4 months[16]
-
Median Overall Survival: 12.1 months[16]
-
Objective Response Rate: 50%[16]
-
Disease Control Rate: 86%[16]
Comparison with Alternatives
The treatment landscape for second-line NSCLC includes other targeted therapies and chemotherapy regimens. A direct comparison with all alternatives is beyond the scope of this guide; however, a brief overview of key comparators is provided.
Docetaxel: As seen in the LUME-Lung 1 trial, Nintedanib in combination with docetaxel demonstrated superior efficacy compared to docetaxel alone, particularly in patients with adenocarcinoma histology.[13]
Pemetrexed: The LUME-Lung 2 trial showed a modest improvement in PFS but no OS benefit for the combination of Nintedanib and pemetrexed compared to pemetrexed alone in non-squamous NSCLC.[15]
Ramucirumab (B1574800): Another anti-angiogenic agent, ramucirumab (a VEGFR2 antibody), in combination with docetaxel, has also shown a survival benefit in second-line NSCLC.[17] While direct head-to-head trials are lacking, both Nintedanib and ramucirumab combinations with docetaxel are considered effective second-line options.[14][17] Differences in their toxicity profiles and approved indications may guide treatment decisions.[17]
Conclusion
This compound (Nintedanib) is a potent triple angiokinase inhibitor with a well-defined mechanism of action targeting key pathways in tumor growth and angiogenesis. Clinical evidence, particularly from the LUME-Lung 1 trial, supports its use in combination with docetaxel as a second-line treatment for patients with advanced NSCLC of adenocarcinoma histology, where it has demonstrated a significant overall survival benefit. Real-world data from the VARGADO study further reinforces its effectiveness in later lines of therapy. While other treatment options exist, the unique multi-targeted approach of Nintedanib makes it a valuable component of the therapeutic armamentarium for NSCLC.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Triple Angiokinase Inhibitor Nintedanib Directly Inhibits Tumor Cell Growth and Induces Tumor Shrinkage via Blocking Oncogenic Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pirfenidone and nintedanib modulate properties of fibroblasts and myofibroblasts in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Impact of Nintedanib on tumor angiogenesis and vascular normalization in a mouse model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Impact of Nintedanib on tumor angiogenesis and vascular normalization in a mouse model of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Docetaxel plus nintedanib versus docetaxel plus placebo in patients with previously treated non-small-cell lung cancer (LUME-Lung 1): a phase 3, double-blind, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nintedanib in NSCLC: evidence to date and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nintedanib plus pemetrexed versus placebo plus pemetrexed in patients with relapsed or refractory, advanced non-small cell lung cancer (LUME-Lung 2): A randomized, double-blind, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Real-World Efficacy of Nintedanib Plus Docetaxel After Progression on Immune Checkpoint Inhibitors: Results From the Ongoing, Non-interventional VARGADO Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. onclive.com [onclive.com]
Independent Validation of BIBF 1202's Effect on the Tumor Microenvironment: A Comparative Guide
This guide provides an objective comparison of BIBF 1202 (Nintedanib) with other relevant tyrosine kinase inhibitors (TKIs), focusing on their effects on the tumor microenvironment (TME). The information is intended for researchers, scientists, and drug development professionals, with supporting experimental data and detailed methodologies.
Nintedanib (B1663095) is a triple angiokinase inhibitor targeting Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR).[1][2] This multi-targeted approach allows Nintedanib to modulate several key components of the TME, including angiogenesis, cancer-associated fibroblasts (CAFs), and the immune landscape. This guide will delve into the specifics of these interactions and compare them with other TKIs, namely Sunitinib (B231) and Sorafenib.
Comparative Efficacy and Safety of Nintedanib
Clinical studies have provided valuable insights into the comparative efficacy and safety of Nintedanib against other TKIs.
| Drug | Cancer Type | Median Progression-Free Survival (PFS) / Time to Progression (TTP) | Median Overall Survival (OS) | Key Adverse Events (Grade ≥3) | Reference |
| Nintedanib | Advanced Hepatocellular Carcinoma | 2.8 months (TTP) | 10.2 months | Vomiting, Nausea | [3][4] |
| Sorafenib | Advanced Hepatocellular Carcinoma | 3.7 months (TTP) | 10.7 months | ALT/AST increases, Diarrhea, Rash, Hand-foot syndrome | [3][4] |
| Nintedanib | Advanced Renal Cell Carcinoma | 8.4 months (PFS) | 20.4 months | Lower incidence of hypertension, hypothyroidism, hand-foot syndrome, cardiac disorders, and hematological abnormalities compared to Sunitinib. | [2][5] |
| Sunitinib | Advanced Renal Cell Carcinoma | 8.4 months (PFS) | 21.2 months | Higher incidence of hypertension, hypothyroidism, hand-foot syndrome, cardiac disorders, and hematological abnormalities compared to Nintedanib. | [2][5] |
Modulation of the Tumor Microenvironment
Nintedanib's impact on the TME is multifaceted, primarily through its inhibition of key signaling pathways in stromal cells.
Effects on Cancer-Associated Fibroblasts (CAFs)
Nintedanib has been shown to inhibit the proliferation and activation of fibroblasts.[1] By blocking PDGFR and FGFR signaling, Nintedanib can reduce the transformation of fibroblasts into myofibroblasts, which are key players in creating a desmoplastic, immunosuppressive TME.[6]
Effects on Angiogenesis
As a potent inhibitor of VEGFR, Nintedanib significantly impacts tumor angiogenesis. Preclinical studies have demonstrated its ability to decrease microvessel density and pericyte coverage, leading to increased hypoxia within the tumor.[7][8]
Immunomodulatory Effects
Nintedanib exhibits immunomodulatory properties by affecting T-cell activation and cytokine production. Studies have shown that it can inhibit the release of several key cytokines, thereby potentially altering the immune landscape within the tumor.
| Cytokine | Effect of Nintedanib | Concentration Range | Reference |
| IFN-γ | Inhibition of release | 5–77 nmol/L | [9][10] |
| IL-2 | Inhibition of release | 5–77 nmol/L | [9][10] |
| IL-4 | Inhibition of release | 5–77 nmol/L | [9][10] |
| IL-5 | Inhibition of release | 5–77 nmol/L | [9][10] |
| IL-10 | Inhibition of release | 5–77 nmol/L | [9][10] |
| IL-12p70 | Inhibition of release | 5–77 nmol/L | [9][10] |
| IL-13 | Inhibition of release | 5–77 nmol/L | [9][10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Mechanism of Action of Nintedanib in the TME.
Caption: Workflow for TME analysis after TKI treatment.
Experimental Protocols
Immunohistochemistry (IHC) for TME Analysis
This protocol provides a general guideline for IHC staining of paraffin-embedded tumor tissues to assess key TME components.
1. Deparaffinization and Rehydration:
- Immerse slides in xylene (2 changes, 5 minutes each).
- Immerse in 100% ethanol (B145695) (2 changes, 3 minutes each).
- Immerse in 95% ethanol (1 change, 3 minutes).
- Immerse in 70% ethanol (1 change, 3 minutes).
- Rinse in distilled water.
2. Antigen Retrieval:
- Perform heat-induced epitope retrieval (HIER) by immersing slides in a sodium citrate (B86180) buffer (10 mM, pH 6.0) and heating in a microwave or pressure cooker.
- Allow slides to cool to room temperature.
3. Staining:
- Wash slides in PBS.
- Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
- Wash in PBS.
- Block non-specific binding with a blocking serum (e.g., normal goat serum) for 30 minutes.
- Incubate with primary antibodies (e.g., anti-CD31 for endothelial cells, anti-α-SMA for activated fibroblasts, anti-CD8 for cytotoxic T-cells, anti-F4/80 for macrophages) overnight at 4°C.
- Wash in PBS.
- Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
- Wash in PBS.
- Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
- Wash in PBS.
- Develop with a DAB substrate solution until desired stain intensity is reached.
- Rinse in distilled water.
4. Counterstaining and Mounting:
- Counterstain with hematoxylin.
- Dehydrate through a graded series of ethanol and clear in xylene.
- Mount with a permanent mounting medium.
Flow Cytometry for Immune Cell Profiling
This protocol outlines the steps for preparing tumor tissues for flow cytometric analysis of immune cell populations.
1. Tumor Dissociation:
- Mince fresh tumor tissue into small pieces.
- Digest the tissue in a solution containing collagenase and DNase I for 30-60 minutes at 37°C with agitation.
- Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
- Lyse red blood cells using an RBC lysis buffer.
- Wash the cells with PBS containing 2% FBS.
2. Staining:
- Resuspend cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
- Block Fc receptors with an anti-CD16/CD32 antibody.
- Incubate cells with a cocktail of fluorescently-conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11b, Ly6G, Ly6C) for 30 minutes on ice, protected from light.
- Wash the cells with FACS buffer.
3. Intracellular Staining (Optional, for cytokines or transcription factors):
- Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
- Incubate with antibodies against intracellular targets (e.g., FoxP3, IFN-γ) for 30 minutes on ice.
- Wash the cells with permeabilization buffer.
4. Data Acquisition and Analysis:
- Resuspend the cells in FACS buffer.
- Acquire data on a flow cytometer.
- Analyze the data using appropriate software to quantify different immune cell populations.
This guide provides a framework for understanding and comparing the effects of this compound on the tumor microenvironment. Further preclinical studies with direct head-to-head comparisons against other TKIs are warranted to fully elucidate their differential impacts on the complex interplay of cells and signaling molecules within the TME.
References
- 1. Nintedanib inhibits fibroblast activation and ameliorates fibrosis in preclinical models of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Phase I/Randomized Phase II Study to Evaluate the Safety, Pharmacokinetics, and Efficacy of Nintedanib versus Sorafenib in Asian Patients with Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-fibrotic efficacy of nintedanib in pulmonary fibrosis via the inhibition of fibrocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Idiopathic pulmonary fibrosis - Wikipedia [en.wikipedia.org]
Nintedanib Across Tumor Types: A Comparative Analysis of Efficacy and Mechanism
For Immediate Release
A comprehensive analysis of the tyrosine kinase inhibitor nintedanib (B1663095) reveals a varied landscape of efficacy across different cancer types, with notable activity in non-small cell lung cancer (NSCLC) and ovarian cancer, but limited success in colorectal cancer. This comparison guide, intended for researchers, scientists, and drug development professionals, synthesizes clinical trial data, elucidates experimental protocols, and visualizes the underlying molecular pathways to provide a clear perspective on nintedanib's therapeutic potential and limitations.
Nintedanib is an orally available, small molecule inhibitor that potently blocks the pro-angiogenic and pro-fibrotic pathways mediated by vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR α and β).[1][2][3][4] Its mechanism of action also extends to the inhibition of other kinases such as Lck, Lyn, and Src.[1][3] By targeting these key signaling cascades, nintedanib aims to stifle tumor growth and metastasis by inhibiting angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[5][6][7]
Comparative Efficacy in Major Cancer Types
Clinical investigations have primarily focused on nintedanib's role in NSCLC, ovarian cancer, and colorectal cancer, often in combination with standard chemotherapy regimens. The outcomes of pivotal phase III trials are summarized below, highlighting the differential impact of nintedanib across these malignancies.
Non-Small Cell Lung Cancer (NSCLC)
In the setting of advanced NSCLC, particularly of adenocarcinoma histology, nintedanib has demonstrated a significant clinical benefit when combined with docetaxel (B913) as a second-line treatment.[8][9][10][11] The LUME-Lung 1 trial was a cornerstone study establishing this indication.[8][11]
Ovarian Cancer
Nintedanib has shown promise in advanced ovarian cancer, with a phase III trial (AGO-OVAR 12) indicating a progression-free survival (PFS) benefit when added to first-line chemotherapy with carboplatin (B1684641) and paclitaxel.[12][13] The effect appeared more pronounced in patients with a lower tumor burden following surgery.[13]
Colorectal Cancer
The clinical activity of nintedanib in metastatic colorectal cancer (mCRC) has been less compelling. The phase III LUME-Colon 1 trial, which evaluated nintedanib with best supportive care in patients with refractory mCRC, showed a modest improvement in PFS but failed to demonstrate an overall survival (OS) benefit.[14][15]
Quantitative Comparison of Clinical Trial Outcomes
The following tables provide a structured summary of the key efficacy and safety data from pivotal clinical trials of nintedanib in different cancer types.
Table 1: Efficacy of Nintedanib in Non-Small Cell Lung Cancer (LUME-Lung 1)
| Endpoint | Nintedanib + Docetaxel | Placebo + Docetaxel | Hazard Ratio (95% CI) | p-value |
| Median PFS (all patients) | 3.4 months | 2.7 months | 0.79 (0.68-0.92) | 0.0019 |
| Median OS (adenocarcinoma) | 12.6 months | 10.3 months | 0.83 (0.70-0.99) | 0.0359 |
| Median OS (adenocarcinoma, progressing <9 months post-F-L therapy) | 10.9 months | 7.9 months | 0.75 (0.60-0.92) | 0.0073 |
(Data from the LUME-Lung 1 trial as reported in various sources)[8][10][11]
Table 2: Efficacy of Nintedanib in Ovarian Cancer (AGO-OVAR 12)
| Endpoint | Nintedanib + Chemotherapy | Placebo + Chemotherapy | Hazard Ratio (95% CI) | p-value |
| Median PFS | 17.2 months | 16.6 months | 0.84 (0.72-0.98) | 0.024 |
(Data from the AGO-OVAR 12 trial)[13]
Table 3: Efficacy of Nintedanib in Metastatic Colorectal Cancer (LUME-Colon 1)
| Endpoint | Nintedanib | Placebo | Hazard Ratio (95% CI) | p-value |
| Median PFS | 1.5 months | 1.4 months | 0.58 (0.49-0.69) | < 0.0001 |
| Median OS | 6.4 months | 6.0 months | 1.01 (0.86-1.19) | 0.8659 |
(Data from the LUME-Colon 1 trial)[14][15]
Table 4: Common Grade ≥3 Adverse Events with Nintedanib Combinations
| Adverse Event | Nintedanib + Docetaxel (NSCLC) | Nintedanib (mCRC) |
| Diarrhea | 6.3% | Not Reported |
| Reversible liver enzyme elevation | 28.5% | 16% (liver-related AEs) |
| Fatigue | Not Reported | 9% |
(Data compiled from trial information)[15]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: Nintedanib's mechanism of action, inhibiting key angiogenic signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Triple Angiokinase Inhibitor Nintedanib Directly Inhibits Tumor Cell Growth and Induces Tumor Shrinkage via Blocking Oncogenic Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of nintedanib in patients with non-small cell lung cancer, and novel insights in radiation-induced lung toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nintedanib selectively inhibits the activation and tumour-promoting effects of fibroblasts from lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. More Proof Lung Cancer is Not One Disease: New Investigational Treatment, Nintedanib* Plus Chemotherapy, Extends Life of Lung Cancer Patients With Adenocarcinoma [newswire.ca]
- 11. news.cancerconnect.com [news.cancerconnect.com]
- 12. Nintedanib in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. Nintedanib for the treatment of patients with refractory metastatic colorectal cancer (LUME-Colon 1): a phase III, international, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of BIBF 1202: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management of chemical compounds is as crucial as the discoveries they yield. BIBF 1202, the active metabolite of the tyrosine kinase inhibitor Nintedanib, requires meticulous handling and disposal to ensure the safety of laboratory personnel and the environment.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with established safety protocols and regulatory requirements.
Immediate Safety and Disposal Procedures
This compound and its parent compound, Nintedanib, are classified as hazardous materials, and their waste must be managed accordingly.[1][3] Improper disposal can lead to environmental contamination and pose potential risks to human health. Adherence to the following key principles is paramount:
-
Professional Disposal: The recommended method for disposing of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] This ensures the complete and safe destruction of the active pharmaceutical ingredient.
-
Hazardous Waste Classification: All waste containing this compound, including unused product, contaminated personal protective equipment (PPE), and empty containers, must be treated as hazardous waste.[1][3]
-
Avoidance of Conventional Waste Streams: Under no circumstances should this compound waste be disposed of in standard trash or flushed down the sewer system.[1]
-
Medication Take-Back Programs: In clinical settings, medication take-back programs offered by local pharmacies provide a safe and viable disposal option.[1][4]
Step-by-Step Disposal Protocol for Laboratory and Research Facilities
-
Collection: All this compound waste, including unused compounds, contaminated labware (e.g., gloves, lab coats), and empty containers, should be collected in a designated and clearly labeled hazardous waste container.[1]
-
Segregation: Cytotoxic waste should always be segregated from other waste streams.[5]
-
Labeling: The hazardous waste container must be clearly marked with a cytotoxic warning label.[5]
-
Storage: Store cytotoxic waste in a contained and isolated area with proper ventilation, preferably under negative air pressure, to minimize airborne drug residue.[5]
-
Documentation: Maintain meticulous records of the disposed this compound waste, in compliance with local and federal regulations.[1]
-
Transport and Final Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed contractor. Cytotoxic drugs and related waste are classified as dangerous goods for transport and storage, and their external transport must comply with local, state, and national regulations.[6]
Quantitative Data
Currently, publicly available safety data sheets and disposal guidelines for Nintedanib and its metabolite this compound do not specify quantitative thresholds, such as concentration limits for disposal. The guiding principle is to treat any amount of this compound waste as hazardous.
| Data Parameter | Value | Source |
| Hazardous Waste Classification | Required | [1][3] |
| Recommended Disposal Method | Licensed Chemical Destruction/Controlled Incineration | [1] |
| Standard Trash/Sewer Disposal | Prohibited | [1] |
Experimental Protocols
The disposal procedures outlined are based on established principles of hazardous waste management and pharmaceutical disposal regulations. Specific experimental protocols for the disposal of this compound are not detailed in the available literature. The emphasis is on adherence to regulatory guidelines for hazardous chemical waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
